molecular formula SO2<br>OS B084418 Sulfur monoxide CAS No. 13827-32-2

Sulfur monoxide

Cat. No.: B084418
CAS No.: 13827-32-2
M. Wt: 48.07 g/mol
InChI Key: XTQHKBHJIVJGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfur monoxide (SO) is a reactive, inorganic diatomic gas with the formula SO and a molecular weight of 48.064 g/mol . It is isoelectronic with molecular oxygen and possesses a triplet ground state, which contributes to its high reactivity . This compound is thermodynamically unstable under standard conditions, converting to disulfur dioxide (S₂O₂) and ultimately disproportionating to sulfur dioxide (SO₂) and elemental sulfur (S₈) when concentrated or condensed . Consequently, it is typically handled and supplied as a dilute gas phase . Its high reactivity and short half-life, often reported between 2 milliseconds and 1 second, make it a challenging yet valuable transient species in research . In synthetic chemistry, SO serves as a versatile building block for introducing sulfur and oxygen functionalities. It readily undergoes [1+2] and [1+4] cycloadditions with unsaturated compounds, inserting into alkenes, alkynes, and dienes to produce valuable heterocycles like thiiranes and other cyclic sulfoxides . It can be generated from specific precursors such as episulfoxides and diaryl cyclic trisulfide oxides for these applications . Beyond organic synthesis, SO is extensively studied in atmospheric chemistry and astrochemistry, as it has been detected in the atmospheres of Venus and Jupiter's moon Io, as well as in comets and the interstellar medium . It also finds use as a ligand in transition metal complexes and is central to the functioning of sulfur chemiluminescence detectors (SCD) in gas chromatography due to its reaction with ozone, which produces an excited SO₂* emitter . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use. Handling requires specialized equipment and expertise due to the compound's instability and reactive nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13827-32-2

Molecular Formula

SO2
OS

Molecular Weight

48.07 g/mol

IUPAC Name

sulfur monoxide

InChI

InChI=1S/OS/c1-2

InChI Key

XTQHKBHJIVJGKJ-UHFFFAOYSA-N

SMILES

O=S

Canonical SMILES

O=S

boiling_point

-10 °C

density

Relative density (water = 1): 1.4 (liquid, -10 °C)

melting_point

-75.5 °C

Other CAS No.

13827-32-2
7446-09-5

physical_description

COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

solubility

Solubility in water, ml/100ml at 25 °C: 8.5

Synonyms

sulfur monoxide
sulfur oxide

vapor_density

Relative vapor density (air = 1): 2.25

vapor_pressure

Vapor pressure, kPa at 20 °C: 330

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sulfur Monoxide (SO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and unstable inorganic diatomic molecule.[1] Due to its transient nature, it is primarily found in the gas phase and readily converts to disulfur (B1233692) dioxide (S₂O₂) upon concentration or condensation.[2] The SO molecule possesses a triplet ground electronic state (³Σ⁻), analogous to molecular oxygen, with two unpaired electrons.[2] This high reactivity makes its study challenging, yet its potential role as a signaling molecule and a synthon in organic chemistry has driven the development of various methods for its generation and characterization. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, with a focus on experimental protocols and quantitative data for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for the identification and characterization of this transient species.

PropertyValueReference
Molecular Formula SO[3]
Molar Mass 48.064 g·mol⁻¹[3]
Appearance Colorless gas[3]
Ground Electronic State ³Σ⁻[2]
S-O Bond Length (rₑ) 1.481 Å (148.1 pm)[2]
Fundamental Vibrational Frequency 1138 cm⁻¹[2]
Harmonic Vibrational Frequency (ωₑ) 1150.791 cm⁻¹[2]
Anharmonicity Constant (ωₑxₑ) 6.4096 cm⁻¹[2]
Rotational Constant (Bₑ) 0.7208221 cm⁻¹ (21610.2 MHz)[2]
Dipole Moment (μ) 1.55 D[4]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) 5.01 kJ·mol⁻¹[3]
Standard Molar Entropy (S⦵₂₉₈) 221.94 J·K⁻¹·mol⁻¹[3]

Table 1: Physicochemical and Spectroscopic Properties of this compound. This table summarizes key quantitative data for this compound, essential for its experimental identification.

Synthesis of this compound

The high reactivity and instability of this compound necessitate its in situ generation for most experimental studies. Several methods have been developed, ranging from gas-phase generation to the thermal decomposition of molecular precursors.

Glow Discharge of Sulfur Dioxide with Sulfur Vapor

This classical method involves passing a mixture of sulfur dioxide (SO₂) and sulfur vapor through a glow discharge.[3] The electric discharge provides the energy to dissociate SO₂ and facilitate the reaction with sulfur atoms to form SO.

Experimental Protocol:

  • A low-pressure mixture of sulfur dioxide and sulfur vapor is introduced into a discharge tube.

  • An electric discharge is initiated within the tube, leading to the formation of an unstable colorless gas containing SO.[2][5]

  • The generated SO can be used directly for spectroscopic analysis or condensed at low temperatures, where it forms an orange-red solid that slowly decomposes.[2][5]

G cluster_0 Glow Discharge Synthesis of SO SO2_Vapor Sulfur Dioxide Vapor Glow_Discharge Glow Discharge Tube SO2_Vapor->Glow_Discharge S_Vapor Sulfur Vapor S_Vapor->Glow_Discharge SO_Gas This compound (SO) Gas Glow_Discharge->SO_Gas Reaction G cluster_1 SO Generation from Thiirane-1-oxide Thiirane Thiirane Oxidation Oxidation (e.g., m-CPBA) Thiirane->Oxidation Thiirane-1-oxide Thiirane-1-oxide Oxidation->Thiirane-1-oxide Thermal_Decomposition Thermal Decomposition (Δ) Thiirane-1-oxide->Thermal_Decomposition SO This compound (SO) Thermal_Decomposition->SO Ethylene Ethylene Thermal_Decomposition->Ethylene G cluster_2 Matrix Isolation FTIR Workflow Precursor SO Precursor Co-deposition Co-deposition onto Cold Substrate (~12 K) Precursor->Co-deposition Matrix_Gas Inert Matrix Gas (e.g., Ar) Matrix_Gas->Co-deposition Generation In situ Generation of SO (Photolysis/Thermolysis) Co-deposition->Generation Trapped_SO SO Isolated in Matrix Generation->Trapped_SO FTIR FTIR Spectroscopy Trapped_SO->FTIR Spectrum Vibrational Spectrum of SO FTIR->Spectrum G cluster_3 Reactivity of this compound SO This compound (SO) Dimerization Dimerization SO->Dimerization Reaction_with_Diene Reaction with Diene SO->Reaction_with_Diene S2O2 Disulfur Dioxide (S₂O₂) Dimerization->S2O2 Cyclic_Sulfoxide Cyclic Sulfoxide Reaction_with_Diene->Cyclic_Sulfoxide

References

chemical and physical properties of sulfur monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and unstable inorganic compound with the formula SO.[1] It exists as a colorless gas in a dilute phase and is characterized by its rapid conversion to disulfur (B1233692) dioxide (S₂O₂) when concentrated or condensed.[1] Despite its transient nature, SO has been detected in various interstellar environments and is a molecule of significant interest in astrochemistry and synthetic chemistry.[1][2] Its potential, though not yet fully elucidated, as a signaling molecule in biological systems presents an emerging area of research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details known experimental methodologies for its generation, and explores its nascent role in biological signaling.

Chemical Properties

This compound is a diatomic molecule with a triplet ground state, similar to molecular oxygen (O₂), meaning it possesses two unpaired electrons.[1][3] This electronic configuration contributes to its high reactivity. An excited singlet state, which is believed to be even more reactive, can be achieved through near-infrared radiation.[1][3]

The molecule is thermodynamically unstable and readily dimerizes to form disulfur dioxide (S₂O₂).[1] This inherent instability makes the direct study of SO challenging, often requiring in situ generation and trapping or analysis of its reaction products.[1] SO participates in various chemical reactions, including insertion into alkenes, alkynes, and dienes to form three-membered sulfur-containing rings called thiiranes.[1][3]

Table 1: Key Chemical Properties and Reactivity Data for this compound

PropertyValueReference
Chemical FormulaSO[1]
Molar Mass48.064 g/mol [1]
Ground StateTriplet (³Σ⁻)[1][3]
ReactivityHighly reactive, readily dimerizes to S₂O₂[1]
Key ReactionsInsertion into alkenes, alkynes, and dienes[1][3]

Physical Properties

This compound is a colorless gas under standard conditions.[1] Due to its extreme instability, it is typically only encountered in the gas phase at low concentrations.[1][3] Spectroscopic methods are crucial for its detection and characterization.

Table 2: Summary of Physical and Spectroscopic Data for this compound

PropertyValueReference
AppearanceColorless gas[1]
S-O Bond Length148.1 pm[1]
Standard Enthalpy of Formation (ΔfH⦵298)+5.01 kJ·mol⁻¹[1]
Standard Molar Entropy (S⦵298)221.94 J·K⁻¹·mol⁻¹[1]
Fundamental Vibrational Frequency1129.7 cm⁻¹ (Infrared)[4]
Singlet-Triplet Transition1282 nm (Near-Infrared)[4]

Experimental Protocols

The generation of this compound in a laboratory setting is a significant challenge due to its high reactivity. Methodologies typically involve the in situ generation of SO from a precursor, which is then immediately used in a subsequent reaction or trapping experiment. Detailed, standardized protocols are not widely available in the public domain; however, the principles of several successful approaches are outlined below.

Thermal Decomposition of Thiirane (B1199164) 1-Oxides

One of the most common methods for generating this compound for synthetic purposes is the thermal decomposition of thiirane 1-oxides (episulfoxides).[1][2]

Methodology:

  • Precursor Synthesis: Thiirane 1-oxides are typically synthesized by the oxidation of the corresponding thiiranes. For example, cis-2,3-diphenylthiirane 1-oxide can be prepared by the oxidation of cis-2,3-diphenylthiirane.

  • Decomposition: The purified thiirane 1-oxide is heated in an inert solvent or in the gas phase. The decomposition reaction extrudes this compound, leaving behind the corresponding alkene.[1] The temperature required for decomposition varies depending on the specific thiirane 1-oxide used.[5]

  • Trapping: The generated SO is highly reactive and is typically "trapped" in situ by a reactive substrate, such as a diene, to form a stable adduct that can be isolated and characterized.[2][5]

Logical Workflow for SO Generation from Thiirane 1-Oxide

G cluster_0 Precursor Synthesis cluster_1 SO Generation and Trapping Thiirane Thiirane Oxidation Oxidation (e.g., m-CPBA) Thiirane->Oxidation Thiirane_1_Oxide Thiirane 1-Oxide Oxidation->Thiirane_1_Oxide Heating Thermal Decomposition (Heating) Thiirane_1_Oxide->Heating SO This compound (SO) Heating->SO Alkene Alkene Heating->Alkene Trapping_Agent Trapping Agent (e.g., Diene) SO->Trapping_Agent Adduct Trapped Adduct Trapping_Agent->Adduct

Caption: Workflow for generating and trapping this compound.

Glow Discharge Method

For gas-phase studies, this compound can be produced by passing an electric glow discharge through a mixture of sulfur dioxide and sulfur vapor.[1][6]

Methodology:

  • Reactant Introduction: A stream of sulfur dioxide gas is passed over heated sulfur to produce a vapor mixture.

  • Glow Discharge: The gas mixture is then subjected to a glow discharge in a low-pressure environment. The electrical energy fragments the molecules and facilitates the formation of this compound.[1]

  • Detection: The resulting gas mixture, containing SO, can be analyzed spectroscopically.

Experimental Setup for Glow Discharge Synthesis of SO

G SO2_Source Sulfur Dioxide Source Mixing_Chamber Mixing Chamber SO2_Source->Mixing_Chamber Sulfur_Vaporizer Heated Sulfur Vaporizer Sulfur_Vaporizer->Mixing_Chamber Glow_Discharge_Tube Glow Discharge Tube Mixing_Chamber->Glow_Discharge_Tube Spectrometer Spectroscopic Detection Glow_Discharge_Tube->Spectrometer

Caption: Setup for gas-phase synthesis of this compound.

Decomposition of Anthracene-Based Precursors

Recently, molecular precursors that release SO at milder temperatures have been developed. One such example is 7-sulfinylamino-7-azadibenzonorbornadiene, which decomposes upon heating to release SO, dinitrogen, and anthracene.[5]

Methodology:

  • Precursor Synthesis: The precursor is synthesized through a multi-step organic synthesis route.[5]

  • Thermolysis: The precursor is heated in either the solid state or in solution to release this compound at temperatures below 100 °C.[5]

  • Detection and Trapping: The released SO can be detected in the gas phase by mass spectrometry and rotational spectroscopy, or trapped in solution by various organic molecules or transition metal complexes.[5]

Biological Signaling Pathways

The role of this compound in biological systems is an area of active investigation, and currently, there is limited direct evidence for its function as a gasotransmitter in the same vein as nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (B99878) (H₂S).[7][8][9][10] The formation of transient SO has been inferred from the presence of its reaction products, carbonyl sulfide and sulfur dioxide, in the coronary artery of pigs, suggesting potential biological activity.[1]

While specific signaling pathways for SO have not been delineated, it is hypothesized that if it does act as a signaling molecule, its mechanism may involve interactions with metal centers in proteins or modification of cysteine residues, similar to other reactive sulfur species.[11][12] The high reactivity of SO would likely confine its signaling to the immediate vicinity of its production.

The broader context of sulfur-containing gasotransmitters involves a complex network of interactions. For instance, H₂S and sulfur dioxide (SO₂) are known to participate in various signaling pathways that regulate cardiovascular and other physiological processes.[7][13][14] It is plausible that SO, if generated endogenously, could intersect with these pathways.

Hypothesized Biological Interactions of this compound

G SO This compound (SO) Metalloproteins Metalloproteins (e.g., Heme Proteins) SO->Metalloproteins Interaction Cysteine_Residues Cysteine Residues in Proteins SO->Cysteine_Residues Modification Endogenous_Source Potential Endogenous Source (Hypothetical) Endogenous_Source->SO Generation Cellular_Response Cellular Response Metalloproteins->Cellular_Response Cysteine_Residues->Cellular_Response

Caption: Hypothesized interactions of SO in a biological context.

Conclusion

This compound remains a molecule of considerable chemical interest due to its unique electronic structure and high reactivity. While methods for its generation in laboratory settings are established in principle, they require specialized techniques to manage its transient nature. The exploration of its physical and chemical properties continues to provide fundamental insights into the nature of chemical bonding and reactivity. The potential biological role of this compound is a compelling frontier in the study of gasotransmitters. Future research will need to focus on unequivocally identifying endogenous sources of SO and elucidating its specific molecular targets and signaling pathways to determine its significance in physiology and disease. The development of more stable and controllable SO donor molecules will be critical for advancing research in both synthetic chemistry and biology.

References

Unveiling the Fleeting Messenger: A Technical Guide to the Discovery and History of Sulfur Monoxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – Long considered a transient and enigmatic molecule, sulfur monoxide (SO) is increasingly recognized for its significant roles in atmospheric chemistry, astrochemistry, and potentially, in biological signaling. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and core research methodologies associated with this reactive sulfur species.

A History of Misidentification and Eventual Discovery

The scientific journey to understanding this compound is a compelling narrative of initial misinterpretation followed by decades of meticulous research. In 1933, Peter W. Schenk reported the synthesis of a species he identified as this compound.[1] However, it was not until 1956 that a more thorough investigation by D. J. Meschi and R. J. Myers correctly identified the primary product of Schenk's original synthesis as disulfur (B1233692) monoxide (S₂O).[2][3]

True this compound is a thermodynamically unstable molecule that readily dimerizes to disulfur dioxide (S₂O₂) when concentrated or condensed.[4] Its fleeting nature has made it a challenging subject of study, necessitating the development of specialized techniques for its generation and detection in the gas phase.[4]

Physicochemical Properties of this compound

This compound is a diatomic molecule with a triplet ground state, analogous to molecular oxygen (O₂), meaning it possesses two unpaired electrons.[4] This electronic configuration is a key determinant of its high reactivity.

PropertyValueReference(s)
Chemical Formula SO[4]
Molar Mass 48.064 g/mol [2]
S-O Bond Length 148.1 pm[2]
Ground State Triplet (³Σ⁻)[4]
Standard Enthalpy of Formation (ΔfH⦵298) 5.01 kJ/mol[2]
Std Molar Entropy (S⦵298) 221.94 J K⁻¹ mol⁻¹[2]
Vibrational Frequency (ωe) 1150.791 cm⁻¹[5]
Rotational Constant (Be) 0.7208221 cm⁻¹[5]

Experimental Protocols for the Study of this compound

The transient nature of this compound necessitates specialized experimental techniques for its generation and characterization.

Synthesis of this compound

Several methods have been developed to generate this compound in the laboratory for spectroscopic studies and reactivity investigations.

3.1.1. Glow Discharge Method

One of the earliest methods for producing this compound involves passing an electric discharge through a mixture of sulfur dioxide (SO₂) and sulfur vapor at low pressure.[4][6]

Experimental Protocol:

  • A reaction vessel is evacuated to a low pressure.

  • A stream of sulfur dioxide gas is introduced into the vessel.

  • The gas is passed over a heated reservoir of elemental sulfur to introduce sulfur vapor into the stream.

  • A high-voltage glow discharge is initiated between two electrodes within the vessel.

  • The resulting gas mixture, containing transient this compound, is then rapidly passed into the detection system.

Specific parameters such as voltage, current, pressure, and flow rates must be optimized for the specific experimental setup.

3.1.2. Thermal Decomposition of Thiirane (B1199164) 1-Oxides

The thermal decomposition of thiirane 1-oxides (ethylene episulfoxides) provides a cleaner source of this compound.[4][5]

Experimental Protocol:

  • A precursor, such as thiirane 1-oxide, is synthesized and purified.

  • The precursor is introduced into a heated pyrolysis tube.

  • The tube is heated to a temperature sufficient to induce decomposition (e.g., 600 °C), yielding ethylene (B1197577) and this compound.[7]

  • The gaseous products are then directed into the detection apparatus.

3.1.3. Precursor-Based Generation

More recent methods utilize the controlled decomposition of specifically designed precursor molecules at milder temperatures. For example, 7-sulfinylamino-7-azadibenzonorbornadiene has been shown to release this compound upon heating at temperatures below 100 °C.[8][9]

Experimental Protocol:

  • The precursor molecule is synthesized and loaded into a sample holder.

  • The sample is heated under vacuum or in an inert atmosphere.

  • The evolved gases, including this compound, are then analyzed using appropriate spectroscopic techniques.[8]

experimental_workflow_precursor cluster_synthesis Precursor Synthesis cluster_generation SO Generation cluster_detection Detection Precursor Synthesis of 7-sulfinylamino-7- azadibenzonorbornadiene Heating Thermal Decomposition (<100 °C) Precursor->Heating Load Sample MS Mass Spectrometry Heating->MS Evolved Gases MW Microwave Spectroscopy Heating->MW

Workflow for SO generation from a precursor molecule.
Detection and Characterization

Due to its short lifetime, the detection of this compound relies on rapid and sensitive spectroscopic techniques.

3.2.1. Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for the unambiguous identification and structural characterization of transient molecules like this compound.[3] The technique measures the absorption of microwave radiation corresponding to transitions between rotational energy levels.

Experimental Protocol:

  • This compound is generated in the gas phase using one of the methods described above.

  • The gas is continuously flowed through a high-vacuum absorption cell placed within the microwave spectrometer.[3]

  • A tunable microwave source irradiates the sample.

  • The absorption of microwaves is detected, and the resulting spectrum of rotational transitions is recorded.[3]

  • The precise frequencies of the transitions allow for the determination of rotational constants and, consequently, the molecular structure.

3.2.2. Mass Spectrometry

Mass spectrometry can be used to detect the presence of this compound by measuring its mass-to-charge ratio.[8][10]

Experimental Protocol:

  • A stream of gas containing this compound is introduced into the ion source of a mass spectrometer.

  • The molecules are ionized, typically by electron impact or chemical ionization.

  • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector records the abundance of ions at each mass-to-charge ratio, allowing for the identification of the SO⁺ ion (m/z = 48 for the most common isotopes ³²S and ¹⁶O).

Biological Relevance and Putative Signaling Pathways

While the roles of other gasotransmitters like nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (B99878) (H₂S) are well-established, the biological significance of this compound is an emerging area of research.[11] There is evidence to suggest that transient SO may be formed in biological systems, such as in the coronary artery, and it is hypothesized to participate in signaling pathways.[2]

4.1. Interaction with Heme Proteins

Like NO and CO, this compound is a diatomic molecule with the potential to interact with the heme iron of various proteins.[2] Such interactions can modulate the activity of these proteins and trigger downstream signaling events. Soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway, is a potential target, although direct activation by SO has not been definitively demonstrated.[1][12][13][14]

heme_interaction SO This compound (SO) HemeProtein Heme Protein (e.g., sGC) SO->HemeProtein Binds to Heme Iron ConformationalChange Conformational Change HemeProtein->ConformationalChange Induces DownstreamSignaling Downstream Signaling (e.g., cGMP production) ConformationalChange->DownstreamSignaling Initiates

Hypothetical interaction of SO with a heme protein.

4.2. S-Thiolation and Redox Signaling

The reactivity of this compound suggests it could interact with cysteine residues in proteins, a process known as S-thiolation. This post-translational modification can alter protein function and is a key mechanism in redox signaling.[15][16] this compound could potentially influence cellular processes by modulating the redox state of key signaling proteins.

redox_signaling SO This compound (SO) ProteinSH Protein-SH (Cysteine Residue) SO->ProteinSH Reacts with ProteinSSOH Protein-S-SOH ProteinSH->ProteinSSOH Forms CellularResponse Altered Protein Function & Cellular Response ProteinSSOH->CellularResponse Leads to

Putative S-thiolation of a protein by SO.

Future Directions

The study of this compound is poised for significant advancements. The development of more stable and readily available SO donors will facilitate further investigation into its chemical reactivity and biological effects.[9] Elucidating the specific signaling pathways in which this compound participates will be a key area of future research, with potential implications for understanding cardiovascular physiology and developing novel therapeutic agents. The continued application of advanced spectroscopic techniques will undoubtedly provide deeper insights into the fundamental properties of this intriguing and reactive molecule.

References

triplet ground state of sulfur monoxide molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Triplet Ground State of the Sulfur Monoxide Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SO), a diatomic molecule isoelectronic with O₂ and S₂, is a significant species in diverse fields, including astrochemistry, atmospheric science, and combustion chemistry. Its ground electronic state is a triplet, denoted as X³Σ⁻, which dictates its unique chemical and physical properties. This guide provides a comprehensive technical overview of the electronic structure, spectroscopic characteristics, and reactivity of the SO molecule in its triplet ground state. It includes summaries of quantitative data, detailed experimental and computational protocols, and visualizations of core concepts to serve as a resource for professionals in research and development.

Electronic Structure of the Triplet Ground State (X³Σ⁻)

The this compound molecule possesses a triplet ground state, a characteristic it shares with dioxygen (O₂) and disulfur (B1233692) (S₂).[1][2] This state arises from the specific arrangement of its valence electrons in its molecular orbitals. The ground state electronic configuration is ... (σ)²(σ)²(σ)²(π)⁴(π)².

According to Hund's rule, the two electrons in the degenerate highest occupied molecular orbitals (HOMO), which are the antibonding π* orbitals, have parallel spins. This results in a total spin quantum number S = 1, and a spin multiplicity of 2S+1 = 3, hence the term "triplet state".[3] This configuration, with two unpaired electrons, confers a biradical character upon the molecule, which is fundamental to its reactivity.[1][4][5]

MolecularOrbitalDiagram S_3p 3p pi_star π* (↑ ↑) S_3p->pi_star pi π (↑↓ ↑↓) S_3p->pi sigma_p σp (↑↓) S_3p->sigma_p S_3s 3s sigma_s_star σs* (↑↓) S_3s->sigma_s_star sigma_s σs (↑↓) S_3s->sigma_s O_2p 2p O_2p->pi_star O_2p->pi O_2p->sigma_p O_2s 2s O_2s->sigma_s_star O_2s->sigma_s

Caption: Molecular orbital diagram for the triplet ground state of SO.

Spectroscopic Properties

The spectroscopic properties of the SO molecule in its X³Σ⁻ state have been extensively studied through both experimental and theoretical methods. These properties provide precise information about its geometry, vibrational modes, and electronic energy levels.

Quantitative Spectroscopic Data

The following table summarizes key quantitative data for the 32S16O isotopologue in its triplet ground state.

PropertySymbolValueUnitsReference(s)
Rotational ConstantB₀0.7103476cm⁻¹[6]
Vibrational Frequency (fundamental)ΔG(1/2)1136.7cm⁻¹[6]
Internuclear Distance (Bond Length)rₑ148.1pm[1][2]
Dipole Momentμ1.55D[6]
Spin-Spin Constantλ₀+5.2787981cm⁻¹[6]
Spin-Rotation Constantγ₀-0.0056153cm⁻¹[6]
Dissociation EnergyD₀5.36eV[6]
Standard Enthalpy of FormationΔfH⦵₂₉₈5.01kJ mol⁻¹[1]
Potential Energy Landscape

The ground state (X³Σ⁻) is the most stable electronic configuration. However, two low-lying metastable singlet states, a¹Δ and b¹Σ⁺, exist at higher energies. Transitions between the triplet ground state and these singlet states are spin-forbidden, making them relatively long-lived.[7] However, significant spin-orbit coupling, a relativistic effect, can facilitate these transitions and induce predissociation in higher electronic states.[7][8]

PotentialEnergyCurves xaxis Internuclear Distance (r) yaxis Potential Energy (E) p1 p2 p1->p2  X³Σ⁻ (Triplet Ground State) p3 p2->p3  X³Σ⁻ (Triplet Ground State) p4 p5 p4->p5  a¹Δ (Singlet Excited) p6 p5->p6  a¹Δ (Singlet Excited) p7 p8 p7->p8  b¹Σ⁺ (Singlet Excited) p9 p8->p9  b¹Σ⁺ (Singlet Excited) isc_start isc_start isc_end isc_end isc_start->isc_end Intersystem Crossing

Caption: Conceptual potential energy curves for SO electronic states.

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques are employed to characterize the SO molecule.

Experimental Protocols
  • Microwave Spectroscopy: This technique is used to measure the rotational transitions of SO with high precision.

    • Methodology: A dilute gas-phase sample of SO is introduced into a sample cell within a microwave spectrometer. Microwaves are swept across a frequency range. When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. By analyzing the absorption spectrum, the rotational constants (e.g., B₀) are determined. From these constants, the moment of inertia and the precise S-O bond length can be calculated.[6] The Stark effect can also be measured to determine the electric dipole moment.[6]

  • Laser-Induced Fluorescence (LIF): LIF is a sensitive method for studying the electronic states of molecules.

    • Methodology: SO molecules, often produced from a precursor like SO₂ photolysis, are excited from the X³Σ⁻ ground state to an excited electronic state (e.g., B³Σ⁻) using a tunable laser.[9] The excited molecules then relax to a lower energy level by emitting a photon (fluorescence). This fluorescence is collected by a detector, typically perpendicular to the laser beam. By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, providing information about the rovibronic structure of the involved electronic states.[9]

Theoretical Protocols

Ab initio calculations are crucial for understanding properties that are difficult to measure experimentally, such as potential energy curves and non-adiabatic couplings.

  • Multireference Configuration Interaction (MRCI): This is a high-level computational method used to accurately describe the electronic structure of molecules, especially those with multireference character like SO.

    • Methodology: The process begins with a Complete Active Space Self-Consistent Field (CASSCF) calculation to generate a good set of initial molecular orbitals.[7] The active space typically includes the valence orbitals. Subsequently, an internally contracted MRCI (ic-MRCI) calculation is performed using a large basis set (e.g., aug-cc-pV5Z) to account for dynamic electron correlation.[7] This workflow allows for the precise calculation of potential energy curves (PECs), spin-orbit couplings (SOCs), transition dipole moments, and other spectroscopic properties.[7][8]

ComputationalWorkflow start Define Molecular Geometry & Basis Set (e.g., aug-cc-pV5Z) casscf State-Averaged CASSCF Calculation (Generate Reference Orbitals) start->casscf mrci Internally Contracted MRCI Calculation (Include Dynamic Correlation) casscf->mrci properties Calculate Molecular Properties mrci->properties pec Potential Energy Curves (PECs) properties->pec soc Spin-Orbit Couplings (SOCs) properties->soc spec Spectroscopic Constants (Bₑ, ωₑ, rₑ) properties->spec end Analysis & Comparison with Experiment pec->end soc->end spec->end

Caption: Workflow for ab initio calculation of SO spectroscopic properties.

Reactivity and Chemical Significance

The triplet ground state of SO is thermodynamically unstable and highly reactive.[10] When concentrated or condensed, it readily converts to disulfur dioxide (S₂O₂).[1][2]

  • Comparison with Singlet SO: The excited singlet state of SO is believed to be more reactive than the triplet ground state.[1][4] This is analogous to the difference in reactivity between singlet oxygen and triplet oxygen, where the singlet state can undergo reactions that are spin-forbidden for the triplet state.[2][3]

  • Atmospheric and Interstellar Chemistry: SO is a key intermediate in the oxidation of sulfur-containing compounds in Earth's atmosphere and has been detected in various astronomical environments, including molecular clouds and the atmospheres of planets and their moons.[2][10] Its high reactivity makes it an important participant in the chemical networks of these environments.

  • Organic Synthesis: The transient SO molecule can be generated in situ and used as a reagent in organic synthesis. For example, it can insert into alkenes and alkynes to produce three-membered sulfur-containing rings (thiiranes).[2]

References

The Thermodynamic Instability of Sulfur Monoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and thermodynamically unstable inorganic compound. As a diatomic molecule with a triplet ground state, its chemistry is of significant interest in various fields, including atmospheric chemistry, astrochemistry, and increasingly, in biological systems as a potential signaling molecule.[1] This technical guide provides an in-depth analysis of the core thermodynamic principles governing the instability of this compound, detailed experimental protocols for its generation and detection, and a discussion of its potential role in cellular signaling pathways. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Thermodynamic Instability of this compound

This compound is thermodynamically unstable and readily disproportionates into more stable sulfur species.[2] This inherent instability is a critical factor in its transient nature and dictates the experimental conditions required for its study.

Decomposition Pathway

The primary decomposition pathway for this compound involves an initial dimerization to form disulfur (B1233692) dioxide (S₂O₂), which subsequently decomposes to sulfur dioxide (SO₂) and elemental sulfur.[1]

The overall disproportionation reaction can be represented as:

2 SO(g) → SO₂(g) + S(s, rhombic)

This process is highly exothermic and spontaneous under standard conditions, as evidenced by the thermodynamic data presented below.

Quantitative Thermodynamic Data

The thermodynamic instability of this compound can be quantified by its standard Gibbs free energy of formation (ΔG°f) and the standard Gibbs free energy change (ΔG°rxn) for its disproportionation.

Thermodynamic ParameterThis compound (SO)Sulfur Dioxide (SO₂)Elemental Sulfur (S, rhombic)
Std. Enthalpy of Formation (ΔH°f) +5.01 kJ/mol[1]-296.83 kJ/mol0 kJ/mol[3]
Std. Molar Entropy (S°) 221.94 J/mol·K[1]248.22 J/mol·K31.80 J/mol·K[3]
Std. Gibbs Free Energy of Formation (ΔG°f) -4.99 kJ/mol-300.19 kJ/mol[1]0 kJ/mol[3]

Note: Values are for the gas phase at 298.15 K and 1 bar, unless otherwise specified.

The standard Gibbs free energy change for the disproportionation of this compound is calculated as follows:

ΔG°rxn = ΣΔG°f(products) - ΣΔG°f(reactants) ΔG°rxn = [ΔG°f(SO₂) + ΔG°f(S)] - [2 * ΔG°f(SO)] ΔG°rxn = [-300.19 kJ/mol + 0 kJ/mol] - [2 * -4.99 kJ/mol] ΔG°rxn = -290.21 kJ/mol

The large negative value of ΔG°rxn indicates that the disproportionation of this compound is a highly spontaneous process under standard conditions.

The equilibrium constant (K) for this reaction at 298.15 K can be calculated using the following equation:

ΔG°rxn = -RTln(K) -290210 J/mol = -(8.314 J/mol·K)(298.15 K)ln(K) ln(K) = 117.1 K ≈ 1.3 x 10⁵⁰

The extremely large value of the equilibrium constant further underscores the thermodynamic favorability of this compound disproportionation, indicating that at equilibrium, the reaction lies almost completely on the side of the products.

Experimental Protocols

Due to its high reactivity, the study of this compound requires specialized experimental techniques for its generation and detection in situ.

Generation of this compound

1. Glow Discharge Method

This method involves passing an electric discharge through a mixture of sulfur dioxide and sulfur vapor at low pressure.[2]

  • Apparatus: A glass discharge tube with two electrodes.

  • Reactants: Sulfur dioxide (SO₂) gas and sulfur vapor.

  • Procedure:

    • Introduce a low pressure of SO₂ gas into the discharge tube.

    • Heat elemental sulfur to generate sulfur vapor and introduce it into the tube.

    • Apply a high voltage (several hundred volts) across the electrodes to initiate a glow discharge.[4]

    • The SO produced in the plasma can be flowed into a detection chamber.

  • Key Parameters:

    • Pressure: Typically in the milliTorr range.[5]

    • Voltage: Sufficient to sustain a stable glow discharge.

2. Thermal Decomposition of Precursors

A well-controlled method for generating SO involves the thermal decomposition of specific molecular precursors. A notable example is the decomposition of 7-sulfinylamino-7-azadibenzonorbornadiene.[6]

  • Precursor: 7-sulfinylamino-7-azadibenzonorbornadiene.

  • Reaction: The precursor fragments upon heating to release SO, dinitrogen (N₂), and anthracene.[6]

  • Procedure:

    • The precursor is heated in a solid-state sample holder or in solution.

    • Heating to temperatures below 100°C is sufficient to induce fragmentation.[6]

    • The evolved gases, including SO, can then be analyzed.

  • Advantages: This method allows for the generation of SO at relatively mild temperatures, providing better control over its production.[6]

Detection of this compound

1. Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for the detection and characterization of gas-phase molecules like SO.

  • Principle: The rotational transitions of SO are observed in the microwave region of the electromagnetic spectrum.

  • Experimental Setup:

    • A microwave source (e.g., a backward-wave oscillator) generates microwaves over a range of frequencies.[5]

    • The microwaves are passed through a waveguide containing the gaseous sample at low pressure.[5]

    • A detector at the end of the waveguide measures the absorption of microwaves.

    • The system is maintained under high vacuum to prevent contamination.[5]

  • Data Analysis: The observed rotational transitions provide a unique fingerprint of the SO molecule and can be used to determine its concentration and rotational constants.[7]

2. Matrix Isolation Spectroscopy

This technique allows for the trapping and spectroscopic study of highly reactive species like SO in an inert matrix at low temperatures.[8]

  • Principle: SO molecules are co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface.[8]

  • Procedure:

    • A gaseous mixture of the SO precursor and the matrix gas is prepared.

    • The mixture is deposited onto a cold window (typically cooled with liquid helium or a similar refrigerant).[8]

    • The trapped SO can then be studied using various spectroscopic methods, such as infrared or Raman spectroscopy.[9][10]

  • Advantages: The inert matrix isolates individual SO molecules, preventing their disproportionation and allowing for detailed spectroscopic characterization.[8]

Potential Role in Cellular Signaling

While the biological role of this compound is not as well-established as that of other gasotransmitters like nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (B99878) (H₂S), there is emerging evidence suggesting its potential involvement in cellular signaling. The formation of transient SO has been inferred in biological systems, and its reactivity suggests it could interact with various cellular components.[2]

Given the established roles of other reactive sulfur and oxygen species in modulating signaling pathways, it is plausible that SO could influence key cellular processes through interactions with signaling proteins.

Hypothetical Signaling Pathway: Involvement of MAPK and PKC

Many cellular responses to external stimuli are mediated by kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways.[11][12] Reactive oxygen species are known to modulate these pathways.[13][14] It is hypothesized that SO, due to its reactive nature, could similarly influence these signaling cascades.

  • MAPK Pathway: The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis.[15] It is conceivable that SO could directly or indirectly modulate the activity of key kinases in this pathway, such as by modifying critical cysteine residues, thereby altering downstream signaling events.

  • PKC Pathway: PKC isoforms are involved in a wide range of cellular processes and are known to be regulated by redox modifications.[16][17] The interaction of reactive sulfur species with PKC has been documented.[18] A potential mechanism for SO signaling could involve the oxidative modification of cysteine-rich regions in PKC, leading to a change in its kinase activity and subsequent cellular responses.

Below are diagrams illustrating the fundamental decomposition pathway of this compound and a hypothetical signaling pathway involving SO.

Decomposition_Pathway SO 2 SO (this compound) S2O2 S₂O₂ (Disulfur Dioxide) SO->S2O2 Dimerization SO2_S SO₂ + S (Sulfur Dioxide + Elemental Sulfur) S2O2->SO2_S Decomposition

Decomposition pathway of this compound.

Hypothetical_SO_Signaling_Pathway cluster_stimulus External Stimulus cluster_so_generation SO Generation cluster_signaling_cascades Signaling Cascades cluster_cellular_response Cellular Response Stimulus Cellular Stress / Signal SO_Source Endogenous Source Stimulus->SO_Source SO This compound (SO) SO_Source->SO MAPK_Pathway MAPK Pathway (e.g., p38, JNK, ERK) SO->MAPK_Pathway Modulation PKC Protein Kinase C (PKC) SO->PKC Modulation Response Gene Expression, Apoptosis, Proliferation MAPK_Pathway->Response PKC->Response

Hypothetical SO signaling pathway.

Conclusion

The thermodynamic instability of this compound is a defining characteristic that presents both challenges and opportunities for research. Its propensity to disproportionate necessitates specialized experimental techniques for its study. While our understanding of its biological role is still in its infancy, the potential for SO to act as a signaling molecule, possibly through the modulation of key kinase pathways, opens up new avenues for investigation in drug development and cellular biology. Further research into the precise molecular interactions of SO within biological systems is warranted to elucidate its physiological and pathological significance.

References

In-depth Technical Guide: Formation of Sulfur Monoxide in Glow Discharge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur monoxide (SO), a highly reactive diatomic radical, plays a significant role in various chemical and biological processes. Its transient nature, however, makes it challenging to produce and study. This technical guide provides a comprehensive overview of the formation of this compound in a low-pressure glow discharge, a robust and controllable method for generating this reactive species. This document details the underlying reaction mechanisms, experimental protocols, and analytical techniques for the characterization of SO. Quantitative data from the literature is summarized, and key experimental workflows and reaction pathways are visualized to facilitate a deeper understanding of the process. This guide is intended to serve as a valuable resource for researchers in chemistry, plasma physics, and drug development who are interested in the generation and application of this compound.

Introduction

This compound (SO) is a molecule of significant interest due to its reactivity and involvement in diverse chemical environments, from interstellar clouds to biological systems. As a free radical, it participates in a variety of chemical reactions, making it a valuable synthon in organic chemistry and a species of interest in atmospheric and biological studies. However, the inherent instability of SO makes its isolation and controlled generation a significant challenge.

Glow discharge, a type of plasma generated by passing an electric current through a low-pressure gas, provides an effective means of producing SO in a controlled laboratory setting. In a glow discharge, energetic electrons collide with precursor molecules, leading to their dissociation and the formation of various reactive species, including radicals like this compound. This method allows for the in-situ generation and study of SO, providing a platform to investigate its properties and reactivity.

This technical guide will delve into the core principles of SO formation in a glow discharge, focusing on the reaction of sulfur dioxide (SO₂) with sulfur vapor. It will cover the fundamental plasma chemistry, provide detailed experimental considerations, and present available quantitative data to offer a thorough understanding of this process.

Core Principles of this compound Formation in Glow Discharge

The generation of this compound in a glow discharge primarily involves the dissociation of a precursor molecule, most commonly sulfur dioxide (SO₂), through electron impact. The addition of sulfur vapor to the discharge can enhance the production of SO.

Plasma Chemistry and Reaction Pathways

The fundamental process driving the formation of SO in a glow discharge is the collision of high-energy electrons with precursor molecules. These collisions can lead to excitation, ionization, and dissociation of the molecules.

Primary Dissociation Reactions:

The primary pathway for SO formation from SO₂ is through electron impact dissociation:

  • e⁻ + SO₂ → SO + O + e⁻

This reaction involves the breaking of one of the S-O bonds in the sulfur dioxide molecule. The energy of the electrons in the plasma must be sufficient to overcome the bond dissociation energy.

In systems where elemental sulfur is introduced, the following reactions can also contribute to the formation and consumption of various sulfur-containing species:

  • e⁻ + S₂ → S + S + e⁻ (Dissociation of sulfur dimers)

  • S + O → SO (Recombination of sulfur and oxygen atoms)

Secondary Reactions and Species:

The glow discharge environment is a complex mixture of ions, electrons, and neutral species. Secondary reactions can either lead to the formation of SO or its consumption. Important secondary reactions include:

  • SO + O → SO₂ (Recombination to form SO₂)

  • e⁻ + SO → SO⁺ + 2e⁻ (Ionization of SO)

  • e⁻ + SO₂ → SO₂⁺ + 2e⁻ (Ionization of SO₂)

  • e⁻ + SO₂ → SO⁺ + O + 2e⁻ (Dissociative ionization)

  • e⁻ + SO₂ → S⁺ + O₂ + 2e⁻ (Dissociative ionization)

  • e⁻ + SO₂ → O⁺ + SO + 2e⁻ (Dissociative ionization)

The overall concentration of SO in the glow discharge is determined by the balance between its formation and destruction pathways.

Reaction_Pathways cluster_main Key Species and Transformations SO2 SO₂ SO SO SO2->SO Electron Impact Dissociation O O SO2->O Electron Impact Dissociation SO2_plus SO₂⁺ SO2->SO2_plus Electron Impact Ionization e_minus e⁻ (High Energy) S_vapor Sulfur Vapor (Sₙ) SO->SO2 Recombination with O SO_plus SO⁺ SO->SO_plus Electron Impact Ionization S S S_vapor->S Electron Impact Dissociation S->SO Recombination with O

Experimental Protocols

A successful generation of this compound in a glow discharge requires careful attention to the experimental setup and operating parameters.

Glow Discharge Reactor Design

A typical glow discharge reactor for SO generation consists of a vacuum-tight chamber, two electrodes, a gas inlet system, and a pumping system.

  • Reactor Chamber: The chamber is typically made of glass (e.g., Pyrex) or quartz to allow for spectroscopic observation of the plasma. The volume of the reactor can vary, but a cylindrical tube is a common geometry.

  • Electrodes: The electrodes can be made of various materials, such as aluminum, stainless steel, or tungsten. The geometry can be parallel plates, coaxial cylinders, or a pin-to-plate configuration. The choice of material and geometry can influence the plasma characteristics.

  • Gas Inlet: A system of mass flow controllers is used to precisely regulate the flow of precursor gases (e.g., SO₂ and a carrier gas like Argon) into the reactor.

  • Sulfur Vapor Introduction: To introduce sulfur vapor, a side-arm or a heated crucible containing elemental sulfur can be attached to the main reactor chamber. The temperature of the sulfur reservoir needs to be carefully controlled to maintain a stable vapor pressure.

  • Pumping System: A combination of a rotary vane pump and a diffusion or turbomolecular pump is used to achieve and maintain the low pressure required for the glow discharge (typically in the range of 0.1 to 10 Torr).

  • Power Supply: A high-voltage DC or RF power supply is used to generate the glow discharge between the electrodes.

Experimental_Workflow cluster_setup Experimental Setup cluster_process Process cluster_analysis Analysis Precursors Precursor Gases (SO₂, Ar) MFC Mass Flow Controllers Precursors->MFC Sulfur Sulfur Vapor Source (Heated) Reactor Glow Discharge Reactor Sulfur->Reactor MFC->Reactor Pump Vacuum Pumping System Reactor->Pump Power High Voltage Power Supply Power->Reactor Evacuate Evacuate Reactor Introduce_Gases Introduce Precursor Gases & Sulfur Vapor Evacuate->Introduce_Gases Ignite Ignite Plasma Introduce_Gases->Ignite Stabilize Stabilize Discharge Ignite->Stabilize OES Optical Emission Spectroscopy (OES) Stabilize->OES MS Mass Spectrometry (MS) Stabilize->MS Data Data Acquisition & Analysis OES->Data MS->Data

Operating Parameters

The concentration and yield of this compound are highly dependent on the operating parameters of the glow discharge.

ParameterTypical RangeEffect on SO Formation
Pressure 0.1 - 10 TorrAffects the mean free path of electrons and collision frequency. Lower pressures can lead to higher electron energies and increased dissociation, but too low a pressure may not sustain the discharge.
Voltage 300 - 1000 V (DC)Higher voltages increase the electric field and electron energy, generally leading to higher dissociation rates of the precursor molecules.
Current 10 - 100 mAHigher currents correspond to higher plasma density and can increase the overall production of reactive species. However, excessive current can lead to gas heating and potentially unwanted side reactions.
Gas Flow Rates 10 - 100 sccmThe residence time of the gas in the plasma zone is controlled by the flow rate. A shorter residence time may be desirable to prevent the decomposition of the newly formed SO. The ratio of precursor gases (e.g., SO₂ to Ar) also influences the plasma chemistry.
Sulfur Vapor Temperature 100 - 200 °CControls the partial pressure of sulfur vapor in the reactor. Higher temperatures lead to higher sulfur concentrations.

Quantitative Data and Analysis

The quantitative analysis of this compound produced in a glow discharge is typically performed using spectroscopic techniques.

Analytical Techniques
  • Optical Emission Spectroscopy (OES): As excited SO molecules in the plasma relax to lower energy states, they emit light at characteristic wavelengths. OES can be used to identify the presence of SO and other species in the plasma and to estimate their relative concentrations.

  • Mass Spectrometry (MS): A mass spectrometer coupled to the glow discharge reactor can directly sample the gas phase and provide quantitative information on the concentration of SO and other stable and radical species.

Electron Impact Cross-Sections

Understanding the electron impact cross-sections for the precursor molecules is crucial for modeling and predicting the formation of SO. The cross-section represents the probability of a particular interaction (e.g., dissociation, ionization) occurring.

InteractionPeak Cross-Section (cm²)Electron Energy at Peak (eV)
SO₂ Total Ionization ~6 x 10⁻¹⁶~70
SO₂ → SO⁺ + O ~1.5 x 10⁻¹⁶~90
SO₂ → S⁺ + O₂ ~0.5 x 10⁻¹⁶~90
SO₂ → O⁺ + SO ~0.2 x 10⁻¹⁶~110

Note: These values are approximate and can vary depending on the specific study and experimental conditions.

Conclusion

The generation of this compound in a glow discharge offers a versatile and controllable method for producing this highly reactive species for research purposes. By carefully controlling the experimental parameters, including pressure, voltage, current, and precursor gas composition, the formation of SO can be optimized. Spectroscopic techniques such as OES and MS are indispensable tools for the characterization and quantification of SO in the plasma. This technical guide provides a foundational understanding of the principles and experimental considerations for the formation of this compound in a glow discharge, serving as a starting point for researchers interested in harnessing this powerful technique. Further research is needed to develop more detailed kinetic models and to explore the full range of synthetic applications for the SO radical generated in this manner.

electronic structure and bonding in SO radical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure and Bonding in the Sulfur Monoxide (SO) Radical

Introduction

This compound (SO) is a diatomic radical that plays a significant role in atmospheric chemistry, astrophysics, and combustion processes.[1] As a radical, it possesses an unpaired electron, rendering it highly reactive and transient under normal conditions.[2] A thorough understanding of its electronic structure and bonding is crucial for elucidating its reactivity and spectroscopic signatures. This guide provides a detailed analysis of the SO radical, tailored for researchers in chemistry and drug development, summarizing its electronic configuration, bonding characteristics, and spectroscopic properties through quantitative data and visualizations.

Electronic Configuration and Ground State

The this compound molecule contains a total of 12 valence electrons (six from sulfur and six from oxygen). This even number of electrons might suggest a stable, closed-shell molecule; however, like its isoelectronic counterpart dioxygen (O₂), SO has a triplet ground state.[1] This means the molecule has two unpaired electrons with parallel spins, making it paramagnetic.

The ground electronic state of the SO radical is designated by the term symbol X ³Σ⁻ . The "X" indicates the ground state, the superscript "3" denotes a triplet spin multiplicity (2S+1 = 3, so the total spin S = 1), and "Σ" signifies that the total orbital angular momentum about the internuclear axis (Λ) is zero.

Molecular Orbital Theory

The bonding in SO is best described by molecular orbital (MO) theory. The atomic orbitals of sulfur (3s, 3p) and oxygen (2s, 2p) combine to form a series of sigma (σ) and pi (π) molecular orbitals. The 12 valence electrons fill these orbitals in order of increasing energy.

The simplified valence molecular orbital configuration for SO is: (σ₃s)² (σ₃s)² (σ₃p)² (π₃p)⁴ (π₃p)²

The highest occupied molecular orbitals (HOMOs) are the two degenerate antibonding π* orbitals. According to Hund's rule, the two electrons occupying these orbitals will have parallel spins and reside in separate orbitals, leading to the triplet (³Σ⁻) ground state. The presence of two electrons in antibonding orbitals reduces the bond order.

The bond order can be calculated as: Bond Order = ½ (Number of bonding electrons - Number of antibonding electrons) Bond Order = ½ (8 - 4) = 2

This calculated bond order of 2 corresponds to a double bond between sulfur and oxygen, which is consistent with its Lewis structure.

SO_Molecular_Orbital_Diagram cluster_S S Atomic Orbitals cluster_SO SO Molecular Orbitals cluster_O O Atomic Orbitals S_3p 3p sigma_star_3p σ* (3p) S_3p->sigma_star_3p pi_star_3p π* (3p) S_3p->pi_star_3p pi_3p π (3p) S_3p->pi_3p sigma_3p σ (3p) S_3p->sigma_3p S_3s 3s sigma_star_3s σ* (3s) S_3s->sigma_star_3s sigma_3s σ (3s) S_3s->sigma_3s O_2p 2p O_2p->sigma_star_3p O_2p->pi_star_3p O_2p->pi_3p O_2p->sigma_3p O_2s 2s O_2s->sigma_star_3s O_2s->sigma_3s S_3s_e1 S_3s_e2 S_3s_e1->S_3s_e2 O_2s_e1 O_2s_e2 O_2s_e1->O_2s_e2 S_3p_e1 S_3p_e2 S_3p_e3 S_3p_e4 O_2p_e1 O_2p_e2 O_2p_e3 O_2p_e4 sigma_3s_e1 sigma_3s_e2 sigma_3s_e1->sigma_3s_e2 sigma_star_3s_e1 sigma_star_3s_e2 sigma_star_3s_e1->sigma_star_3s_e2 sigma_3p_e1 sigma_3p_e2 sigma_3p_e1->sigma_3p_e2 pi_3p_e1 pi_3p_e2 pi_3p_e1->pi_3p_e2 pi_3p_e3 pi_3p_e4 pi_3p_e3->pi_3p_e4 pi_star_3p_e1 pi_star_3p_e2 SO_Electronic_States X X ³Σ⁻ (Ground State) a a ¹Δ B B ³Σ⁻ X->B Absorption a->X Phosphorescence (Spin-forbidden) b b ¹Σ⁺ b->a Phosphorescence (Spin-forbidden) B->X Fluorescence

References

The Enigmatic Role of Sulfur Monoxide in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur monoxide (SO), a highly reactive radical, plays a transient yet significant role in the intricate chemical ballet of the Earth's atmosphere. Though its atmospheric lifetime is fleeting, its involvement in key reaction pathways influences the budget of other sulfur compounds, ozone, and hydroxyl radicals, with implications for acid rain formation, aerosol lifecycle, and overall atmospheric oxidative capacity. This technical guide provides an in-depth exploration of the atmospheric chemistry of this compound, detailing its sources, sinks, and key reactions. It presents a compilation of quantitative data, outlines the experimental methodologies used to study this elusive molecule, and visualizes its complex reaction pathways. This document is intended to serve as a comprehensive resource for researchers in atmospheric science, environmental chemistry, and related fields.

Introduction

This compound is an inorganic compound with the chemical formula SO. It exists as a diatomic radical with a triplet ground state, making it highly reactive and short-lived under typical atmospheric conditions.[1] Its chemistry is a crucial component of the broader atmospheric sulfur cycle, which has been significantly perturbed by anthropogenic emissions. While sulfur dioxide (SO2) is the most well-known sulfur-containing pollutant, understanding the formation and fate of its reactive intermediate, SO, is essential for a complete picture of sulfur's atmospheric journey and its environmental impacts.[2]

Sources of Atmospheric this compound

The primary sources of this compound in the atmosphere are photochemical reactions and volcanic emissions.

  • Photodissociation of Sulfur Dioxide (SO2): The most significant source of atmospheric SO is the photolysis of sulfur dioxide by ultraviolet (UV) radiation.[1] This process is particularly important in the stratosphere, where high-energy solar radiation can break the S-O bond in SO2.

    SO₂ + hν (λ < 220 nm) → SO + O(³P)

  • Volcanic Emissions: Volcanoes are a major natural source of sulfur compounds, including SO2 and, to a lesser extent, direct emissions of SO.[1][2] The high temperatures within volcanic plumes can also promote the formation of SO through various chemical reactions.

  • Oxidation of other Sulfur Compounds: The oxidation of reduced sulfur compounds, such as carbonyl sulfide (B99878) (OCS) and carbon disulfide (CS2), can also lead to the formation of SO as an intermediate product.

Atmospheric Reactions and Sinks of this compound

Once formed, this compound is rapidly removed from the atmosphere through a series of gas-phase reactions. Its primary sinks involve reactions with molecular oxygen (O2), ozone (O3), and the hydroxyl radical (OH).

  • Reaction with Molecular Oxygen (O₂): The reaction of SO with O₂ is a key step in the oxidation of sulfur in the atmosphere, leading back to the formation of SO₂. This is a termolecular reaction, meaning it requires a third body (M), such as N₂ or O₂, to stabilize the reaction product.

    SO + O₂ + M → SO₃ + M

  • Reaction with Ozone (O₃): this compound reacts readily with ozone, contributing to the catalytic destruction of ozone in certain atmospheric regions. This reaction produces sulfur dioxide and molecular oxygen.[1]

    SO + O₃ → SO₂ + O₂

  • Reaction with Hydroxyl Radical (OH): The hydroxyl radical is the primary oxidant in the troposphere. Its reaction with SO is a significant sink for both species.

    SO + OH → SO₂ + H

  • Self-Reaction: Under conditions of higher concentration, SO can react with itself to form disulfur (B1233692) dioxide (S₂O₂).[1]

    SO + SO → S₂O₂

The high reactivity of SO leads to a very short atmospheric lifetime, estimated to be on the order of seconds to minutes, depending on the altitude and the concentrations of its reaction partners.

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Rate Constants for Key Atmospheric Reactions of this compound

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference(s)
SO + O₂ + M → SO₃ + MVaries with pressure and temperature298[3]
SO + O₃ → SO₂ + O₂1.6 x 10⁻¹³298[1]
SO + OH → SO₂ + H~1.0 x 10⁻¹¹298[4][5]

Note: The rate constant for the SO + O₂ reaction is highly dependent on the third body (M) and pressure, and a single value is not representative. Readers are encouraged to consult detailed kinetic models for specific atmospheric conditions.

Table 2: Atmospheric Abundance and Lifetime of this compound

ParameterValueAtmospheric RegionReference(s)
Typical Concentrationpptv (parts per trillion by volume) rangeTroposphere & Stratosphere[6]
Estimated Atmospheric LifetimeSeconds to minutesTroposphere & Stratosphere[7]

Note: The concentration of SO is highly variable in space and time due to its short lifetime and dependence on localized sources.

Experimental Methodologies

The study of highly reactive species like this compound requires specialized experimental techniques capable of generating and detecting these transient molecules on very short timescales.

Flash Photolysis

Principle: Flash photolysis is a pump-probe technique used to study the kinetics of fast reactions. A short, intense pulse of light (the "pump") is used to create a transient species, in this case, SO from a precursor molecule like SO₂. A second, weaker beam of light (the "probe") is then passed through the reaction cell at varying time delays after the initial flash. By measuring the absorption of the probe beam by the transient species, its concentration can be monitored over time, allowing for the determination of reaction rate constants.[8][9][10]

Detailed Methodology:

  • Precursor Gas Mixture Preparation: A gas mixture containing a known concentration of a this compound precursor (e.g., SO₂) diluted in a buffer gas (e.g., N₂ or Ar) is prepared in a reaction cell. Other reactant gases (e.g., O₂, O₃) can be added at known concentrations.

  • Photolysis (Pump): A high-energy pulsed laser (e.g., an excimer laser operating in the UV) is used to irradiate the gas mixture. The laser wavelength is chosen to specifically photodissociate the precursor molecule to produce SO radicals.

  • Spectroscopic Detection (Probe): A continuous wave or pulsed light source, such as a dye laser or a resonance lamp, is directed through the reaction cell, perpendicular to the photolysis laser beam. The wavelength of the probe beam is tuned to a specific absorption feature of the SO radical.

  • Signal Acquisition: The intensity of the probe beam is monitored by a detector (e.g., a photomultiplier tube). The change in absorption of the probe beam as a function of time after the photolysis flash is recorded using a fast oscilloscope or a data acquisition system.

  • Kinetic Analysis: The decay of the SO absorption signal over time is analyzed to determine the pseudo-first-order rate constant for the reaction of SO with the excess reactant. By varying the concentration of the reactant, the second-order rate constant for the reaction can be determined.[8]

Laser-Induced Fluorescence (LIF)

Principle: Laser-induced fluorescence is a highly sensitive and selective spectroscopic technique for detecting specific atoms and molecules. A tunable laser is used to excite the target species (SO) from its ground electronic state to an excited electronic state. The excited molecules then relax back to the ground state, emitting fluorescence at a characteristic wavelength. The intensity of the fluorescence is directly proportional to the concentration of the species.[6][11][12]

Detailed Methodology:

  • SO Generation: this compound radicals are generated in a flow tube reactor, either through a chemical reaction (e.g., O + OCS) or by photolysis of a precursor.

  • Laser Excitation: A tunable pulsed laser system (e.g., a Nd:YAG pumped dye laser) is used to generate a laser beam at a wavelength corresponding to a specific electronic transition of the SO radical. This beam is directed into the flow tube.

  • Fluorescence Collection: The fluorescence emitted by the excited SO molecules is collected at a right angle to the laser beam using a lens system.

  • Spectral Filtering: An optical filter or a monochromator is used to isolate the fluorescence signal from scattered laser light and other background emissions.

  • Detection: The filtered fluorescence is detected by a sensitive photodetector, such as a photomultiplier tube.

  • Signal Processing: The signal from the detector is processed using a boxcar averager or a photon counter to improve the signal-to-noise ratio.

  • Calibration: The LIF instrument is calibrated using a known concentration of SO or by a chemical titration method to convert the measured fluorescence signal into an absolute concentration.[11]

Chemical Ionization Mass Spectrometry (CIMS)

Principle: Chemical ionization mass spectrometry is a soft ionization technique that is well-suited for the detection of reactive species in the atmosphere. A reagent ion is used to chemically ionize the target molecule (SO) through ion-molecule reactions. The resulting product ion is then detected by a mass spectrometer. The selectivity of the technique is determined by the choice of the reagent ion.[13][14][15][16]

Detailed Methodology:

  • Ion Source: A reagent gas is introduced into an ion source where it is ionized to produce reagent ions (e.g., H₃O⁺, SF₆⁻).

  • Ion-Molecule Reaction Region: Ambient air or a gas mixture from a reaction chamber is drawn into a flow tube or drift tube where it mixes with the reagent ions. Ion-molecule reactions occur, leading to the formation of product ions characteristic of the species of interest. For SO, a specific reagent ion would be chosen that reacts efficiently to produce a unique product ion.

  • Mass Spectrometry: The ions are then guided into a mass spectrometer (e.g., a quadrupole or time-of-flight mass spectrometer) where they are separated based on their mass-to-charge ratio.

  • Detection: The mass-selected ions are detected, and the resulting signal is proportional to the concentration of the target species.

  • Calibration: The CIMS instrument is calibrated by introducing a known concentration of the target species or a suitable calibration standard into the inlet.

Atmospheric Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key atmospheric reaction pathways involving this compound.

SO_Formation_Pathways cluster_photochem Photochemical Production SO2 Sulfur Dioxide (SO₂) SO This compound (SO) SO2->SO hν (< 220 nm) OCS Carbonyl Sulfide (OCS) OCS->SO Oxidation CS2 Carbon Disulfide (CS₂) CS2->SO Oxidation Volcanoes Volcanic Emissions Volcanoes->SO2 Volcanoes->SO

Figure 1: Primary formation pathways of atmospheric this compound.

SO_Reaction_Pathways SO This compound (SO) SO2 Sulfur Dioxide (SO₂) SO->SO2 + O₃ SO->SO2 + OH SO3 Sulfur Trioxide (SO₃) SO->SO3 + O₂ + M S2O2 Disulfur Dioxide (S₂O₂) SO->S2O2 + SO O2 Molecular Oxygen (O₂) O3 Ozone (O₃) OH Hydroxyl Radical (OH) H Hydrogen Atom (H) SO2->H - H

Figure 2: Key atmospheric reaction pathways and sinks for this compound.

Experimental_Workflow_LIF cluster_generation SO Generation cluster_detection LIF Detection precursor Precursor Gas (e.g., SO₂) photolysis Photolysis/Reaction precursor->photolysis reaction_cell Reaction Cell photolysis->reaction_cell laser Tunable Laser laser->reaction_cell fluorescence Fluorescence reaction_cell->fluorescence detector Detector (PMT) fluorescence->detector data_analysis Data Analysis (Concentration) detector->data_analysis Signal

Figure 3: Generalized experimental workflow for Laser-Induced Fluorescence (LIF) detection of SO.

Conclusion

This compound, despite its low atmospheric concentration and short lifetime, is a pivotal intermediate in atmospheric sulfur chemistry. Its formation from the photodissociation of SO₂ and subsequent reactions with key atmospheric oxidants highlight its role in the transformation and fate of sulfur compounds. The continued development of sensitive and selective experimental techniques is crucial for further elucidating the complex reaction dynamics of this important radical. A more complete understanding of SO chemistry is essential for refining atmospheric models and for developing effective strategies to mitigate the environmental impacts of sulfur pollution.

References

Computational Studies on the Formation of Sulfur Monoxide (SO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sulfur monoxide (SO), a highly reactive diatomic radical, is a key intermediate in atmospheric chemistry, astrochemistry, and various synthetic organic reactions. Due to its transient nature, experimental characterization of its formation pathways is challenging. This technical guide provides an in-depth overview of the computational chemistry methodologies used to elucidate the mechanisms, thermodynamics, and kinetics of SO formation. We detail the theoretical protocols, present quantitative data from key studies, and visualize complex reaction pathways, offering a comprehensive resource for researchers in chemistry and drug development.

Introduction to this compound

This compound (SO) is an inorganic compound with the formula SO. Structurally analogous to dioxygen (O₂), it possesses a triplet ground state (³Σ⁻), meaning it has two unpaired electrons, which contributes to its high reactivity.[1] When concentrated, SO is thermodynamically unstable and readily dimerizes to disulfur (B1233692) dioxide (S₂O₂).[1] Its significance spans multiple scientific domains:

  • Atmospheric & Environmental Chemistry: SO is an important intermediate in the oxidation of sulfur-containing compounds, which contributes to the formation of sulfur dioxide (SO₂) and ultimately sulfate (B86663) aerosols that impact air quality and climate.

  • Astrochemistry: SO has been detected in the interstellar medium, comets, and the atmospheres of planets and their moons, such as Venus and Io, making its formation pathways crucial for understanding extraterrestrial chemistry.[1]

  • Synthetic Chemistry: The controlled generation of SO from molecular precursors allows for its use as a reagent in organic synthesis to create novel sulfur-containing molecules.

Given its fleeting existence, computational chemistry has become an indispensable tool for mapping the potential energy surfaces (PES) of reactions involving SO, thereby providing detailed mechanistic insights that are often inaccessible through experimental means alone.[2][3][4]

Key Computational Approaches to SO Formation

The formation of this compound is often studied by modeling the decomposition of various molecular precursors. A prominent example is the thermolysis of thiirane (B1199164) 1-oxide (ethylene episulfoxide), which computationally reveals fascinating details about competing reaction pathways.

The Thermolysis of Thiirane 1-Oxide

Computational studies have shown that the decomposition of thiirane 1-oxide to ethylene (B1197577) and SO can proceed on two different spin-state surfaces: a singlet and a triplet surface.[5][6]

  • Singlet Pathway: This is a concerted mechanism where the C-S bonds break simultaneously.

  • Triplet Pathway: This is a stepwise mechanism that proceeds through a diradical intermediate.

High-level quantum chemical computations, including Density Functional Theory (DFT) with the M06-2X functional and advanced wavefunction methods like CCSD(T), reveal that the decomposition preferentially occurs via the triplet pathway.[5][6] The system initially on the singlet surface passes through a minimum energy crossing point (MECP) to access the more favorable triplet diradical intermediate.[5][6] This explains experimental observations that the thermolysis predominantly releases ground-state triplet SO.[5][6]

Computational Methodologies and Protocols

Investigating reaction mechanisms like SO formation requires a systematic computational protocol to ensure accuracy and reliability. This involves selecting appropriate theoretical methods and performing a series of well-defined calculations.

Selection of Quantum Chemical Methods

The choice of method is a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT is a workhorse for studying organic and main-group reactions. Functionals like M06-2X are specifically recommended for applications involving main-group thermochemistry and kinetics due to their robust performance.[7][8] The popular B3LYP functional is also widely used for geometry optimizations and frequency calculations.[9][10]

  • Ab Initio Wavefunction Theory: For higher accuracy, especially for calculating reaction barrier heights, coupled-cluster methods are the gold standard. CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) is often considered the "gold standard" for single-reference systems and is used to refine energies calculated with DFT.[11][12][13] For systems with significant multi-reference character, methods like MRCI (Multi-Reference Configuration Interaction) are employed.[5][6]

  • Basis Sets: The choice of basis set is crucial. Pople-style basis sets (e.g., 6-311+G(3df,2p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to provide a flexible description of the electronic structure.[9][14]

Standard Protocol for Reaction Analysis

A typical computational workflow for analyzing a reaction mechanism involves several key steps:[15][16][17]

  • Geometry Optimization: The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations (local minima on the PES).

  • Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. For a true minimum, all frequencies must be real. This step also provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.

  • Transition State (TS) Search: The geometry of the transition state (a first-order saddle point on the PES) is located. A TS structure is confirmed by a frequency calculation that yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the desired reactants and products on the potential energy surface.

  • Single-Point Energy Refinement: To obtain highly accurate energies, single-point energy calculations are often performed on the DFT-optimized geometries using a more computationally expensive method like CCSD(T) with a larger basis set.

Quantitative Data on this compound Formation

Computational studies provide a wealth of quantitative data, including thermochemical properties and kinetic parameters, which are essential for understanding the viability and rate of formation reactions.

Table 1: Thermochemical Properties of this compound (SO)
PropertyValueReference
Standard Enthalpy of Formation (ΔfH°₂₉₈)6.07 ± 0.13 kJ/mol[18]
S–O Bond Length (³Σ⁻ ground state)148.1 pm[1]
Singlet-Triplet Energy Gap15.8 kcal/mol (CCSD(T))[5]
Table 2: Calculated Energetics for Thiirane 1-Oxide Decomposition

All energies are relative to the reactant and given in kcal/mol. Calculated at the CCSD(T)//M06-2X/def2-TZVPP level of theory.

Species / StateΔH (0 K)Reference
Singlet Pathway
Transition State (TS_singlet)33.1[5]
Products (Ethylene + ¹SO)26.1[5]
Triplet Pathway
Diradical Intermediate28.3[5]
Transition State (TS_triplet)30.7[5]
Products (Ethylene + ³SO)10.3[5]
Data derived from the potential energy surface presented in the cited study.[5]
Table 3: Calculated Kinetic Data for SO-Related Reactions
ReactionMethodRate Constant (k) / ParameterTemperatureReference
SO₂⁺ + CO → SO⁺ + CO₂Capture Theory2.95 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹300 K[19]

Visualizing Computational Workflows and Reaction Mechanisms

Diagrams are critical for illustrating the logical flow of computational protocols and the complex energy landscapes of chemical reactions.

G Computational Workflow for Reaction Mechanism Analysis cluster_setup 1. System Setup cluster_geo 2. Geometry & Energetics cluster_analysis 3. Analysis a Define Reactants & Products b Optimize Geometries (Reactants, Products, Intermediates) a->b c Search for Transition State (TS) b->c g Refine Energy (e.g., CCSD(T)) b->g d Frequency Calculation c->d c->g e Verify TS (1 Imaginary Frequency) d->e f IRC Calculation e->f Confirm Path f->g h Construct Potential Energy Surface g->h i Calculate ΔH, ΔG, Ea h->i j Calculate Rate Constants (TST) i->j

Caption: A standard workflow for the computational analysis of a chemical reaction mechanism.

G Thiirane 1-Oxide Decomposition Pathway cluster_axes R Thiirane 1-Oxide (Singlet) TS1 TS_singlet (ΔH = 33.1) R->TS1 Concerted MECP R->MECP Spin Crossover P1 Ethylene + ¹SO (ΔH = 26.1) TS1->P1 INT Diradical Intermediate (Triplet, ΔH = 28.3) TS2 TS_triplet (ΔH = 30.7) INT->TS2 P2 Ethylene + ³SO (ΔH = 10.3) TS2->P2 MECP->INT Stepwise Y_axis Relative Enthalpy (kcal/mol) X_axis Reaction Coordinate

Caption: Potential energy surface for thiirane 1-oxide decomposition via competing pathways.[5]

Conclusion

Computational chemistry provides powerful and essential tools for investigating the formation of reactive species like this compound. Through the application of DFT and high-level ab initio methods, researchers can construct detailed potential energy surfaces, identify crucial intermediates and transition states, and distinguish between competing reaction mechanisms, such as the spin-crossover pathway in thiirane 1-oxide decomposition. The quantitative data derived from these studies—including reaction enthalpies, activation barriers, and rate constants—are vital for building accurate kinetic models for atmospheric, astrochemical, and synthetic systems. As computational resources and theoretical methods continue to advance, these in silico investigations will play an increasingly predictive role in chemical discovery.

References

In Situ Generation of Sulfur Monoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sulfur monoxide (SO), a highly reactive diatomic molecule, has garnered increasing interest in chemical synthesis and as a potential signaling molecule in biological systems. Its transient nature necessitates in situ generation from stable precursors. This technical guide provides an in-depth overview of the primary chemical precursors utilized for the thermal and photochemical generation of this compound. Detailed experimental protocols for the synthesis of these precursors and for the in situ generation and trapping of SO are provided. Quantitative data, including reaction kinetics and yields, are summarized in structured tables for comparative analysis. Furthermore, this guide explores the emerging understanding of SO in biological contexts, including its interaction with heme proteins, and visualizes key chemical pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction

This compound (SO) is a highly reactive inorganic compound that readily disproportionates into sulfur dioxide (SO₂) and elemental sulfur under ambient conditions.[1] This inherent instability has historically limited its study and application. However, the development of methods for its controlled in situ generation has opened new avenues for exploring its synthetic utility and potential biological roles. In its triplet ground state (³Σ⁻), SO is isoelectronic with molecular oxygen (O₂) and disulfur (B1233692) (S₂), possessing two unpaired electrons.[2] A more reactive singlet state (¹Δ) can also be generated.[3]

The ability to generate SO "on-demand" within a reaction vessel or biological medium is crucial for harnessing its reactivity. This is achieved through the use of chemical precursors that release SO upon the application of an external trigger, most commonly heat (thermolysis) or light (photolysis). This guide details the major classes of these precursors, providing the necessary information for their synthesis, characterization, and application in generating this compound for research purposes.

Thermolytic Precursors for this compound Generation

Thermolysis remains the most common and well-established method for the in situ generation of this compound. Several classes of organic sulfur compounds have been designed to undergo clean thermal decomposition to release SO and a stable organic byproduct.

Thiirane-1-oxides (Episulfoxides)

Thiirane-1-oxides, also known as episulfoxides, are three-membered heterocyclic compounds containing a sulfinyl group. They are among the earliest and most studied classes of SO precursors. The strain of the three-membered ring facilitates the extrusion of SO upon heating.

cis- and trans-2,3-Diphenylthiirane-1-oxide are classic examples of this class. Their synthesis typically involves the oxidation of the corresponding 2,3-diphenylthiiranes.

Experimental Protocol: Synthesis of cis-2,3-Diphenylthiirane [4]

A representative procedure for the synthesis of the thiirane (B1199164) precursor is as follows:

  • To a solution of benzaldazine N-oxide (1.00 mmol) in DMF (5.0 mL), add a solution of Lawesson's reagent (1.00 mmol) in DMPU (5.0 mL) dropwise at -50 °C under an argon atmosphere.

  • Maintain the temperature, ensuring it does not exceed -49 °C during the addition.

  • After stirring for 4 hours, dilute the reaction mixture with CH₂Cl₂ (4 mL) and transfer it to a separatory funnel.

  • Wash the mixture with water (3 x 50 mL) and brine (50 mL).

  • Extract the combined aqueous layers with CH₂Cl₂ (6 x 3 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford cis-2,3-diphenylthiirane.

Experimental Protocol: Oxidation to cis-2,3-Diphenylthiirane-1-oxide [5]

  • Dissolve cis-2,3-diphenylthiirane in a suitable solvent such as dichloromethane (B109758).

  • Cool the solution to 0 °C.

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane, dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by chromatography or recrystallization.

For applications requiring a precursor with greater thermal stability and cleaner decomposition, sterically hindered thiirane-1-oxides are employed. Adamantylideneadamantane thiirane 1-oxide is a prime example.

Experimental Protocol: Synthesis of Adamantylideneadamantane Thiirane and its Oxidation [6]

  • Thiirane Synthesis: Treat adamantylideneadamantane with a suitable sulfur transfer reagent, such as potassium thiocyanate (B1210189) in the presence of an acid catalyst, to form the corresponding thiirane.

  • Oxidation: Dissolve the adamantylideneadamantane thiirane (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting adamantylideneadamantane thiirane 1-oxide can be purified by column chromatography on silica gel, yielding the product in 99% isolated yield.[6]

Anthracene-Based Precursor: 7-Sulfinylamino-7-azadibenzonorbornadiene

A well-characterized precursor that releases SO at relatively mild temperatures is 7-sulfinylamino-7-azadibenzonorbornadiene.[1] This compound undergoes a retro-Diels-Alder reaction upon heating to release SO, nitrogen gas, and anthracene.

Experimental Protocol: Synthesis of 7-Sulfinylamino-7-azadibenzonorbornadiene [1]

  • To a solution of 7-amino-7-azadibenzonorbornadiene (1.0 eq) and triethylamine (B128534) (2.2 eq) in THF at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove triethylammonium (B8662869) chloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-sulfinylamino-7-azadibenzonorbornadiene as a pale yellow solid.

Sulfinylhydrazines

A newer class of SO precursors are N-sulfinylhydrazines, which can be designed to release SO upon thermal activation. An example is the sulfinylhydrazine derived from cis-2,3-diphenyl-1-aziridinamine.[3]

Experimental Protocol: Synthesis of a Sulfinylhydrazine SO Precursor [3][7]

  • Synthesis of cis-2,3-diphenyl-1-aziridinamine: This intermediate is prepared in a multi-step synthesis starting from cis-stilbene (B147466) and N-aminophthalimide, involving an oxidative cyclization followed by hydrazinolysis.[7]

  • Formation of the Sulfinylhydrazine: Treat the free hydrazine (B178648) (cis-2,3-diphenyl-1-aziridinamine) with thionyl chloride in the presence of triethylamine to yield the target sulfinylhydrazine.[7] The product is reported to be of high purity after workup and can be used without further purification.[7]

Photochemical Generation of this compound

The use of light to trigger the release of SO offers precise spatial and temporal control. While less common than thermolysis, photochemical methods are an emerging area of interest. Thiophene-S-oxides have been investigated as potential photochemical precursors.

Thiophene-S-oxides

Upon photoirradiation, some thiophene-S-oxides can undergo deoxygenation to the corresponding thiophene (B33073) or rearrange to form other products, with the potential for SO release. For instance, the photoirradiation of 2,5-bis(tert-butyl)thiophene-S-oxide leads to the formation of 2,5-bis(tert-butyl)furan, suggesting a pathway that involves the extrusion of a sulfur-containing species.[8][9] However, the direct detection and quantification of free SO from these reactions, as well as their quantum yields, are not yet well-established.[10]

Experimental Protocol: Preparation of Thiophene-S-oxides [8]

  • Dissolve the corresponding thiophene in dichloromethane.

  • Cool the solution to -20 °C.

  • Add BF₃·Et₂O as a Lewis acid catalyst.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the low temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the thiophene-S-oxide by column chromatography on silica gel.

Quantitative Data on this compound Precursors

The efficiency of SO generation is dependent on the precursor's structure and the applied conditions. The following tables summarize available quantitative data for key precursors.

Precursor ClassSpecific PrecursorTriggerConditionsProductsYield (%)Reference(s)
Thiirane-1-oxideAdamantylideneadamantane thiirane 1-oxideThermolysisToluene, refluxSO + AdamantylideneadamantaneGood[6]
Anthracene-based7-Sulfinylamino-7-azadibenzonorbornadieneThermolysis80 °C, neat 2,3-dimethyl-1,3-butadieneSO + Anthracene + N₂60 (trapped)[1]
SulfinylhydrazineDerivative of cis-2,3-diphenyl-1-aziridinamineThermolysis60 °C, neat 2,3-dimethyl-1,3-butadieneSO + Stilbene + N₂Not reported[3]
PrecursorMethodRate Constant (k)Activation Energy (Ea)Half-life (t₁/₂)ConditionsReference(s)
7-Sulfinylamino-7-azadibenzonorbornadieneThermolysis2.743 x 10⁻⁴ s⁻¹ΔG‡ = 26.55 kcal/mol~42 min80 °C, THF[1]

Experimental Workflow for In Situ Generation and Trapping of this compound

A common method to confirm the in situ generation of SO is to trap it with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, to form a stable cycloadduct.

Experimental Protocol: Trapping of In Situ Generated SO with 2,3-Dimethyl-1,3-butadiene [1]

  • In a sealed tube, place the SO precursor (e.g., 7-sulfinylamino-7-azadibenzonorbornadiene).

  • Add a large excess of 2,3-dimethyl-1,3-butadiene, which can also serve as the solvent.

  • Heat the mixture to the decomposition temperature of the precursor (e.g., 80 °C).

  • Maintain the temperature for a specified period (e.g., 16 hours).

  • After cooling, remove the excess diene and other volatile byproducts under reduced pressure.

  • Analyze the residue by NMR spectroscopy and/or GC-MS to identify and quantify the resulting dihydrothiophene-S-oxide adduct.

experimental_workflow precursor SO Precursor sealed_tube Sealed Reaction Vessel precursor->sealed_tube diene Trapping Agent (e.g., 2,3-Dimethyl-1,3-butadiene) diene->sealed_tube adduct Cycloadduct (e.g., Dihydrothiophene-S-oxide) diene->adduct heating Heating (Thermolysis) sealed_tube->heating so In situ generated This compound (SO) heating->so byproduct Stable Byproduct heating->byproduct so->adduct [4+1] Cycloaddition analysis Analysis (NMR, GC-MS) adduct->analysis H2S_Generation cluster_CBS Cystathionine β-Synthase (CBS) cluster_CSE Cystathionine γ-Lyase (CSE) cluster_MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) L_cysteine L-Cysteine cystathionine Cystathionine L_cysteine->cystathionine + Homocysteine pyruvate Pyruvate + NH₃ L_cysteine->pyruvate + H₂S H2S Hydrogen Sulfide (H₂S) serine Serine serine->cystathionine + Homocysteine homocysteine Homocysteine cystathionine->L_cysteine + H₂O alpha_ketobutyrate α-Ketobutyrate + NH₃ cystathionine->alpha_ketobutyrate + H₂S cysteine_cat L-Cysteine mercaptopyruvate 3-Mercaptopyruvate cysteine_cat->mercaptopyruvate Transamination mercaptopyruvate->pyruvate + H₂S

References

reactivity of singlet vs triplet state sulfur monoxide

Author: BenchChem Technical Support Team. Date: December 2025

Generation of Singlet and Triplet Sulfur Monoxide

Due to its high reactivity and transient nature, SO is typically generated in situ from a precursor molecule for immediate use in reactions or for spectroscopic study. The choice of precursor and the method of decomposition can influence the spin state of the generated SO.

Generation of Triplet SO (³Σ⁻)

The thermal decomposition of thiirane-1-oxide is a common and well-studied method for producing SO. Computational studies have shown that this process predominantly yields the triplet ground state SO.[1] The reaction proceeds through a stepwise diradical mechanism, which is favored over a concerted singlet pathway.

  • Precursor: Thiirane-1-oxide (Ethylene episulfoxide)

  • Method: Thermolysis

  • Primary Product: ³Σ⁻ SO

Other precursors for triplet SO include the thermolysis of larger cyclic trisulfide oxides.[2]

Generation of Singlet SO (¹Δ)

The generation of singlet SO is more challenging. While direct photoexcitation of ground state SO with near-infrared light can produce the singlet state, this is often impractical for synthetic applications.[1] More recently, specific molecular precursors have been designed to favor the generation of singlet SO. Thermal decomposition of certain sulfinylhydrazine reagents has been suggested to produce singlet SO, as inferred from mechanistic probe reactions.

  • Precursor: Anthracene-based sulfinylhydrazine derivatives

  • Method: Mild thermolysis

  • Primary Product: ¹Δ SO (inferred)

Comparative Reaction Mechanisms: Cycloaddition to Dienes

A key reaction that highlights the differing reactivity of singlet and triplet SO is the cycloaddition with conjugated dienes, such as 1,3-butadiene. The spin state of the SO molecule dictates the reaction mechanism, leading to different intermediates and potentially different product distributions.

Triplet SO: Stepwise Diradical Mechanism

The reaction of triplet SO with a diene proceeds via a stepwise mechanism involving a diradical intermediate. This pathway is characterized by the initial formation of a bond to one of the terminal carbons of the diene, generating an allylic diradical. This intermediate can then undergo spin inversion and ring closure to form the final product.

Triplet_SO_Reaction Reactants 1,3-Butadiene + ³SO (Triplet) Intermediate Allylic Diradical Intermediate Reactants->Intermediate Addition Product 2,5-Dihydrothiophene-1-oxide Intermediate->Product Intersystem Crossing & Ring Closure

Figure 1: Stepwise Diradical Mechanism of Triplet SO with 1,3-Butadiene
Singlet SO: Concerted [4+2] Cycloaddition

In contrast, the reaction of singlet SO with a diene is believed to proceed through a concerted [4+2] cycloaddition mechanism, analogous to the Diels-Alder reaction. In this pericyclic reaction, the bonds are formed in a single step through a cyclic transition state, without the formation of a discrete diradical intermediate. This pathway is generally considered to be more rapid and stereospecific than the stepwise triplet mechanism.

Singlet_SO_Reaction Reactants 1,3-Butadiene + ¹SO (Singlet) TS [4+2] Transition State Reactants->TS Concerted approach Product 2,5-Dihydrothiophene-1-oxide TS->Product Bond formation

Figure 2: Concerted [4+2] Cycloaddition of Singlet SO with 1,3-Butadiene

Quantitative Kinetic Data

ReactantSO StateReactionActivation Energy (kcal/mol)Method
1,3-Butadiene ³Σ⁻Addition to form allylic diradical~5.0Computational (M06-2X)
Allylic Diradical TripletRing closure to thiirane (B1199164) oxide~1.5Computational (M06-2X)

Table 2: Calculated Activation Energies for Triplet SO Reaction with 1,3-Butadiene. Data derived from computational studies.[1]

Experimental Protocols for Studying SO Reactivity

The study of SO kinetics typically involves flash photolysis to generate the transient species and a sensitive detection method like laser-induced fluorescence (LIF) to monitor its concentration over time.

Protocol: Flash Photolysis-Laser-Induced Fluorescence (FP-LIF)

This protocol describes a general method for measuring the rate constant of a gas-phase reaction between SO and a substrate.

Objective: To determine the bimolecular rate constant for the reaction SO + Substrate → Products.

Materials:

  • SO precursor (e.g., thiirane-1-oxide)

  • Substrate of interest (e.g., an alkene or diene)

  • Inert buffer gas (e.g., N₂ or Ar)

  • Flow controllers for all gases

  • Photolysis laser (e.g., excimer laser, 193 nm or 248 nm)

  • Probe laser (tunable dye laser)

  • Reaction cell with quartz windows

  • Fluorescence collection optics (lenses, filters)

  • Photomultiplier tube (PMT) detector

  • Digital oscilloscope and data acquisition system

Procedure:

  • A dilute mixture of the SO precursor in the buffer gas is prepared and flowed into the reaction cell at a controlled rate.

  • The substrate is introduced into the reaction cell through a separate inlet, also at a controlled flow rate, ensuring rapid mixing.

  • The photolysis laser is fired, producing a short pulse of UV light that photolyzes the precursor to generate SO radicals.

  • After a variable time delay, the probe laser is fired. The wavelength of the probe laser is tuned to an electronic transition of the SO radical (e.g., the B³Σ⁻ ← X³Σ⁻ transition around 250-260 nm).

  • The SO radicals absorb the probe laser light and are excited to a higher electronic state. They then fluoresce, emitting light at a longer wavelength.

  • The fluorescence is collected at a 90° angle to the laser beam, passed through a filter to block scattered laser light, and detected by the PMT.

  • The PMT signal is recorded by the oscilloscope as a function of the time delay between the photolysis and probe laser pulses.

  • The experiment is repeated with different concentrations of the substrate.

Data Analysis: The decay of the SO concentration is monitored over time. In the presence of an excess of the substrate, the reaction follows pseudo-first-order kinetics. The observed first-order rate constant (k') is plotted against the substrate concentration. The slope of this plot yields the bimolecular rate constant (k) for the reaction.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis Gas_Prep Prepare Gas Mixtures (Precursor/Buffer, Substrate) Flow Flow Gases into Reaction Cell Gas_Prep->Flow Photolysis Generate SO with Photolysis Laser Pulse Flow->Photolysis Probe Excite SO with Probe Laser Pulse (Variable Delay) Photolysis->Probe Delay Detect Detect LIF Signal with PMT Probe->Detect Record Record Signal vs. Time Delay Detect->Record Plot Plot k' vs. [Substrate] Record->Plot Calculate Determine Bimolecular Rate Constant (k) Plot->Calculate

Figure 3: Generalized Workflow for Flash Photolysis-LIF Study of SO Kinetics

Atmospheric and Biological Implications

While the atmospheric chemistry of sulfur is dominated by sulfur dioxide (SO₂), SO is a transient intermediate in various atmospheric processes, including the oxidation of sulfur-containing compounds. Its high reactivity suggests that even at low concentrations, it could play a role in the formation of atmospheric aerosols.

The biological role of SO is less clear, especially when compared to other gaseous signaling molecules like nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (B99878) (H₂S). However, the formation of transient SO has been inferred from reaction products in biological systems, such as in porcine coronary arteries, suggesting a potential, though likely fleeting, role in physiological or pathological processes.[1] Further research is needed to elucidate any specific signaling pathways involving SO.

Conclusion

The reactivity of this compound is intrinsically linked to its electronic spin state. The triplet ground state (³Σ⁻) and the singlet excited states (¹Δ and ¹Σ⁺) exhibit distinct reaction mechanisms, with the singlet state generally being more reactive. While the transient nature of SO makes its experimental study challenging, computational and experimental techniques like flash photolysis and laser-induced fluorescence are providing valuable insights into its chemistry. A deeper understanding of the factors that control the generation and reactivity of these different spin states is crucial for harnessing SO in synthetic applications and for fully characterizing its role in complex chemical environments, from the Earth's atmosphere to biological systems. The continued development of advanced spectroscopic techniques and theoretical models will be essential in further unraveling the complex and fascinating chemistry of this reactive molecule.

References

Methodological & Application

Application Notes & Protocols: Techniques for In Situ Generation of Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfur monoxide (SO) is a highly reactive inorganic compound that exists only as a dilute gas, as it rapidly converts to disulfur (B1233692) dioxide (S₂O₂) when concentrated or condensed.[1] Despite its instability, SO is a valuable building block in synthetic chemistry and is gaining interest for its potential, though not yet fully understood, biological activity.[2][3] The transient nature of SO precludes its storage and direct use, necessitating in situ generation methods where it is produced in the reaction mixture and immediately used ("trapped").[1][2] This document outlines key techniques for the in situ generation of SO, providing detailed protocols and data for laboratory applications.

Application Notes: Precursors for In Situ SO Generation

Several classes of precursor molecules have been developed to "extrude" or release SO under specific conditions, typically thermal. The choice of precursor depends on the desired reaction conditions and the substrate to be functionalized.

1. Thermal Decomposition of Thiirane (B1199164) S-Oxides (Episulfoxides) The decomposition of thiirane S-oxides, such as ethylene (B1197577) episulfoxide, is a foundational method for generating SO.[1][4] The process involves heating the precursor to release SO and the corresponding alkene. However, this method can suffer from low yields.[1]

  • Mechanism: C₂H₄SO → C₂H₄ + SO

  • Advantages: Utilizes a relatively simple precursor molecule.

  • Limitations: Yields can be poor, and the reaction may require high temperatures, limiting its applicability with sensitive substrates.[1] Computational studies suggest the thermolysis of thiirane oxide predominantly releases triplet ground state this compound.[5]

2. Sulfinylhydrazines as Versatile SO Surrogates Recently, sulfinylhydrazine reagents have been developed as practical and easily prepared surrogates for singlet SO.[6][7][8] These compounds are often stable enough to be stored and can thermally transfer SO to various substrates, including dienes.[6][8] Their most significant application is in the one-pot, three-component synthesis of sulfoxides and sulfinamides, which are important scaffolds in many drug molecules.[8][9]

  • Advantages: Readily prepared, storable, and enables one-pot synthesis of valuable chemical entities.[6][7]

  • Applications: Particularly useful in medicinal chemistry and drug development for the modular synthesis of sulfoxides and sulfinamides.[8]

3. Thermolysis of Anthracene-Based Precursors An anthracene-based precursor, 7-sulfinylamino-7-azadibenzonorbornadiene, has been shown to release SO at mild temperatures (below 100 °C).[10][11] The reaction is driven by the highly favorable expulsion of dinitrogen (N₂) and the formation of stable anthracene (B1667546), which releases SO as a byproduct.[10] The generated SO has been directly detected in the gas phase by mass spectrometry and rotational spectroscopy.[10][11]

  • Mechanism: The precursor undergoes a fragmentation reaction to yield anthracene, N₂, and SO.[10]

  • Advantages: SO is released at relatively mild temperatures, and the reaction progress can be easily monitored.

  • Applications: Useful for fundamental studies of SO reactivity and for transferring SO to organic molecules and transition metal complexes.[10]

Quantitative Data for SO Precursors

The following table summarizes key quantitative data associated with the in situ generation of this compound from various precursors.

Precursor ClassSpecific ExampleRelease ConditionRate Constant (k_obs)Trapped Product YieldReference
Anthracene-Based7-sulfinylamino-7-azadibenzonorbornadiene80 °C in THF(2.743 ± 0.436) × 10⁻⁴ s⁻¹60% (with neat DMB)[10]
Thiirane S-OxideThiirane OxideThermolysis-Poor to Moderate[1]
Sulfinylhydrazine(as described in ref.[8])60 °C in Dichloromethane-Not specified[8]

DMB: 2,3-dimethyl-1,3-butadiene (B165502)

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of SO from an Anthracene-Based Precursor

This protocol describes the thermal release of SO from 7-sulfinylamino-7-azadibenzonorbornadiene and its subsequent trapping by a diene to form a cyclic unsaturated sulfoxide.[10]

Materials:

  • 7-sulfinylamino-7-azadibenzonorbornadiene (Precursor 1 )

  • 2,3-dimethyl-1,3-butadiene (DMB) (trapping agent)

  • Anhydrous benzene (B151609) or toluene

  • Schlenk tube or other suitable reaction vessel with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the anthracene-based precursor 1 in the desired solvent (e.g., benzene).

  • Add an excess of the trapping agent, 2,3-dimethyl-1,3-butadiene (DMB). For optimal results, the reaction can be run in neat DMB.[10]

  • Seal the vessel and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Maintain the temperature and stir the reaction for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy, observing the disappearance of the precursor and the formation of anthracene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess DMB under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the desired thiophene-S-oxide product.

Protocol 2: One-Pot, Three-Component Synthesis of Sulfoxides using a Sulfinylhydrazine Surrogate

This protocol details a modular method for synthesizing sulfoxides from a sulfinylhydrazine SO surrogate, a Grignard reagent, and a carbon electrophile.[6][8]

Materials:

  • Sulfinylhydrazine SO surrogate (Reagent 1 )

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Carbon electrophile (e.g., Benzyl bromide)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching

Procedure:

  • To a dry flask under an inert atmosphere, add the sulfinylhydrazine SO surrogate (Reagent 1 ).

  • Dissolve the surrogate in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of the Grignard reagent (e.g., Phenylmagnesium bromide) to the solution. Stir for 30 minutes at 0 °C.

  • Add one equivalent of the carbon electrophile (e.g., Benzyl bromide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours or until completion as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired sulfoxide.

Visualizations: Workflows and Signaling Context

Caption: Workflow for in situ generation and trapping of SO from an anthracene precursor.

Caption: One-pot, three-component synthesis of sulfoxides using an SO surrogate.

Caption: Biological context of sulfur-containing gasotransmitters.

References

Synthetic Applications of Sulfur Monoxide in Organic Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and unstable diatomic molecule that serves as a valuable synthon for the introduction of a sulfinyl group into organic molecules. Due to its transient nature, SO is generated in situ from various precursors for immediate use in chemical transformations. Its controlled generation and subsequent trapping have enabled the development of novel synthetic methodologies, particularly in the construction of sulfur-containing heterocycles and the synthesis of sulfoxides and sulfinamides. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the key synthetic uses of this compound in organic chemistry.

Application Notes

The synthetic utility of this compound is primarily accessed through its controlled release from stable precursors. The choice of precursor is critical as it can influence the electronic state of the generated SO (singlet vs. triplet), which in turn affects its reactivity profile.

1. Generation of this compound from Various Precursors

  • Trisulfide-2-Oxides: peri-Substituted trisulfide-2-oxides, such as those derived from 1,8-naphthalenedithiol, are effective precursors for the thermal generation of triplet SO.[1][2] Heating these compounds in the presence of a trapping agent, like a conjugated diene, results in the transfer of SO and the regeneration of the starting disulfide, allowing for a recyclable system.[1] The rate of SO transfer can be tuned by modifying the substituents on the naphthalene (B1677914) backbone.[1][2]

  • Sulfinylhydrazines: Certain sulfinylhydrazine derivatives have been designed as efficient precursors for singlet SO. These reagents can be readily prepared and offer facile thermal SO transfer. Their application has been pivotal in the development of one-pot, three-component syntheses of sulfoxides and sulfinamides.

  • Thiirane (B1199164) S-Oxides (Episulfoxides): The thermal decomposition of thiirane S-oxides represents a classic method for SO generation.[3][4] However, this approach can be limited by the stability of the precursor and sometimes lower yields compared to more modern methods.[5] Sterically hindered thiirane S-oxides, such as adamantylideneadamantane thiirane 1-oxide, exhibit greater stability and decompose smoothly to deliver SO.

Logical Workflow for SO Generation and Trapping

SO_Generation_Workflow cluster_precursor SO Precursor Selection cluster_generation In situ SO Generation cluster_trapping Trapping of SO cluster_product Product Formation Precursor Trisulfide-2-Oxide Sulfinylhydrazine Thiirane S-Oxide Generation Thermal or Photochemical Decomposition Precursor->Generation Activation Trap Diene / Alkene / Alkyne or other trap Generation->Trap SO Transfer Product Cyclic Sulfoxide (B87167) Thiirane etc. Trap->Product Reaction

Caption: General workflow for the generation and trapping of this compound.

2. Key Synthetic Applications

  • [4+1] Cycloaddition for the Synthesis of Cyclic Sulfoxides: The reaction of in situ generated SO with conjugated dienes is a powerful method for synthesizing 5-membered cyclic sulfoxides (2,5-dihydrothiophene 1-oxides).[1] This reaction is a formal [4+1] cycloaddition and proceeds efficiently with various dienes.

  • One-Pot, Three-Component Synthesis of Sulfoxides and Sulfinamides: A significant advancement in the use of SO surrogates is the one-pot synthesis of sulfoxides and sulfinamides. This method involves the reaction of a sulfinylhydrazine with a Grignard reagent to form a sulfenate anion intermediate. This intermediate is then trapped with a carbon or nitrogen electrophile to yield the desired sulfoxide or sulfinamide, respectively. This approach offers high modularity and efficiency.

  • Synthesis of Thiophenes: The cyclic sulfoxides obtained from the [4+1] cycloaddition of SO with dienes can be readily converted to the corresponding thiophenes.[1] This is typically achieved through a Pummerer-type rearrangement followed by elimination.[6][7][8]

Quantitative Data Summary

Table 1: SO Transfer to Dienes using a Trisulfide-2-Oxide Precursor [1]

DienePrecursorSolventTemp. (°C)Time (h)ProductYield (%)
2,3-Dimethyl-1,3-butadieneNaphtho[1,8-de][1][2][9]trithiin-2-oxideToluene (B28343)11023,4-Dimethyl-2,5-dihydrothiophene 1-oxide85
IsopreneNaphtho[1,8-de][1][2][9]trithiin-2-oxideToluene11033-Methyl-2,5-dihydrothiophene 1-oxide75
(E,E)-1,4-Diphenyl-1,3-butadieneNaphtho[1,8-de][1][2][9]trithiin-2-oxideToluene1104trans-2,5-Diphenyl-2,5-dihydrothiophene 1-oxide88
CyclopentadieneNaphtho[1,8-de][1][2][9]trithiin-2-oxideToluene11012-Thiabicyclo[2.2.1]hept-5-ene 2-oxide95

Table 2: One-Pot, Three-Component Synthesis of Sulfoxides using a Sulfinylhydrazine Surrogate [5]

Grignard Reagent (RMgX)ElectrophileProduct (R-SO-R')Yield (%)
Phenylmagnesium bromideBenzyl (B1604629) bromideBenzyl phenyl sulfoxide85
4-Methoxyphenylmagnesium bromideBenzyl bromideBenzyl 4-methoxyphenyl (B3050149) sulfoxide82
2-Thienylmagnesium bromideBenzyl bromideBenzyl 2-thienyl sulfoxide75
Phenylmagnesium bromideEthyl bromoacetateEthyl 2-(phenylsulfinyl)acetate78
n-Butylmagnesium chlorideBenzyl bromideBenzyl n-butyl sulfoxide72

Experimental Protocols

Safety Precautions: Many organosulfur compounds have unpleasant odors and should be handled in a well-ventilated fume hood. Precursors for SO may be thermally sensitive, and appropriate care should be taken when heating these compounds. Personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.[10][11][12]

Protocol 1: Synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide via SO Transfer from a Trisulfide-2-Oxide [1]

Materials:

  • Naphtho[1,8-de][1][2][9]trithiin-2-oxide (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (3.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To a solution of Naphtho[1,8-de][1][2][9]trithiin-2-oxide in anhydrous toluene is added 2,3-dimethyl-1,3-butadiene.

  • The reaction mixture is heated to reflux (110 °C) and stirred for 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 3,4-dimethyl-2,5-dihydrothiophene 1-oxide.

Characterization Data for 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide:

  • ¹H NMR (CDCl₃): δ 3.75-3.60 (m, 4H, CH₂), 1.80 (s, 6H, CH₃).

  • ¹³C NMR (CDCl₃): δ 125.0, 55.0, 18.5.

  • MS (EI): m/z (%) = 146 (M⁺).

Reaction Mechanism: SO Transfer and Cycloaddition

SO_Transfer_Cycloaddition Precursor Naphtho[1,8-de][1,2,3]trithiin-2-oxide SO [SO] Precursor->SO Δ Disulfide Naphtho[1,8-cd][1,2]dithiole Precursor->Disulfide Δ Diene 2,3-Dimethyl-1,3-butadiene Product 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide Diene->Product [4+1] Cycloaddition SO->Product

Caption: Generation of SO from a trisulfide-2-oxide and subsequent cycloaddition.

Protocol 2: One-Pot, Three-Component Synthesis of Benzyl Phenyl Sulfoxide [5]

Materials:

  • Sulfinylhydrazine surrogate (1.0 eq)

  • Phenylmagnesium bromide (1.1 eq, 1.0 M in THF)

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • A solution of the sulfinylhydrazine surrogate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Phenylmagnesium bromide solution is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes.

  • Benzyl bromide is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure benzyl phenyl sulfoxide.

Workflow for One-Pot Sulfoxide Synthesis

One_Pot_Sulfoxide Start Sulfinylhydrazine + RMgX Intermediate Sulfenate Anion [R-SO]⁻ Start->Intermediate Formation Electrophile Add Electrophile (R'-X) Intermediate->Electrophile Product Sulfoxide (R-SO-R') Electrophile->Product Trapping

Caption: Workflow for the one-pot, three-component synthesis of sulfoxides.

Protocol 3: Conversion of a Cyclic Sulfoxide to a Thiophene (B33073) via Pummerer Reaction [1]

Materials:

  • 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide (1.0 eq)

  • Acetic anhydride (B1165640) (excess)

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) (optional)

Procedure:

  • The cyclic sulfoxide is dissolved in an excess of acetic anhydride.

  • The mixture is heated to reflux for several hours. The reaction can be monitored by TLC or GC-MS.

  • After completion, the excess acetic anhydride is carefully removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude thiophene can be purified by column chromatography or distillation.

Pummerer Reaction Mechanism for Thiophene Synthesis

Pummerer_Thiophene Sulfoxide Cyclic Sulfoxide Acylated Acylated Sulfonium Intermediate Sulfoxide->Acylated Ac₂O Ylide Ylide Intermediate Acylated->Ylide -H⁺ Thial Cationic Thial Intermediate Ylide->Thial Rearrangement Acetoxy α-Acetoxy Thioether Thial->Acetoxy + AcO⁻ Thiophene Thiophene Acetoxy->Thiophene Elimination

Caption: Simplified mechanism of the Pummerer reaction for thiophene synthesis.

Conclusion

The in situ generation and trapping of this compound provides a powerful platform for the synthesis of valuable sulfur-containing organic compounds. The methodologies outlined in this document, from the formation of cyclic sulfoxides to the modular one-pot synthesis of acyclic sulfoxides and sulfinamides, highlight the synthetic potential of this reactive intermediate. These protocols and application notes are intended to serve as a practical guide for researchers in organic synthesis and drug development, facilitating the exploration and utilization of this compound chemistry in their work.

References

Application Notes and Protocols for the Chemiluminescent Detection of Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the detection of sulfur monoxide (SO) utilizing the principle of chemiluminescence. This highly sensitive and selective technique is predominantly employed in conjunction with gas chromatography for the analysis of sulfur-containing compounds across various scientific disciplines.

Introduction to this compound Chemiluminescence

The detection of this compound (SO) via chemiluminescence is a robust analytical method that relies on the gas-phase reaction between this compound and ozone (O₃). This reaction produces electronically excited sulfur dioxide (SO₂*), which upon decaying to its ground state, emits light. The intensity of this emitted light is directly proportional to the concentration of this compound, enabling highly sensitive and quantitative measurements.[1][2]

This technique is the cornerstone of the Sulfur Chemiluminescence Detector (SCD), a powerful tool for the analysis of sulfur-containing compounds.[3][4] In a typical setup, the sample is first introduced into a high-temperature furnace or plasma burner where sulfur compounds are combusted to form this compound.[1][5] The generated SO is then transported to a reaction chamber where it mixes with ozone, leading to the chemiluminescent reaction. The emitted photons are detected by a photomultiplier tube (PMT).[1][6]

Key advantages of this method include:

  • High Sensitivity: Capable of detecting sulfur compounds at picogram levels or in the parts-per-billion (ppb) range.[4][7]

  • Excellent Selectivity: Highly specific to sulfur-containing compounds with minimal interference from other substances.[3][4]

  • Equimolar Response: The detector's response is independent of the chemical structure of the sulfur compound, simplifying calibration and quantification.[3][7]

  • Linearity: The signal output is linear over a wide range of concentrations.[1][3]

Principle of Detection: The SO + O₃ Reaction

The fundamental chemical reaction underpinning this detection method is:

  • Formation of this compound: Sulfur-containing compounds in the sample are converted to SO in a high-temperature, typically reducing, environment.[1][6]

    • R-S + O₂ → SO₂ + other combustion products[1]

    • SO₂ + H₂ → SO + H₂O[1]

  • Chemiluminescent Reaction: The generated this compound reacts with ozone.[2][8]

    • SO + O₃ → SO₂* + O₂[2][8][9]

  • Light Emission: The excited sulfur dioxide molecule relaxes to its ground state, emitting a photon of light, typically in the blue region of the spectrum (around 300-400 nm).[6]

    • SO₂* → SO₂ + hν (light)[2][9]

The wide spectral separation between the emission from the sulfur reaction and potential interfering reactions (e.g., from nitrogen compounds) enhances the selectivity of the detector.[10][11]

Quantitative Data Summary

The performance characteristics of sulfur chemiluminescence detectors are summarized in the table below. Data is compiled from various instrument manufacturers and application notes.

ParameterTypical Value/RangeNotes
Detection Limit < 1 pg S/secCan detect sulfur compounds at parts-per-billion (ppb) levels.[4][7]
Linearity > 10⁴The signal is linear over four orders of magnitude.[1]
Selectivity (S/C) > 10⁷Highly selective for sulfur over carbon, minimizing hydrocarbon interference.[3]
Response EquimolarProvides a uniform response to different sulfur compounds, simplifying calibration.[3][7]
Quenching NoneNot susceptible to quenching by hydrocarbons.[1][3]

Experimental Workflow and Protocols

The most common application of this compound chemiluminescence is as a detector for gas chromatography (GC-SCD). The following sections detail the experimental workflow and a general protocol.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_scd_system Sulfur Chemiluminescence Detector (SCD) cluster_data_acq Data Acquisition Sample Sample (Liquid or Gas) Injector GC Injector Sample->Injector Injection Column GC Column Injector->Column Separation Burner Dual Plasma Burner Column->Burner Elution ReactionCell Reaction Cell Burner->ReactionCell SO formation PMT Photomultiplier Tube (PMT) ReactionCell->PMT Light Emission DataSystem Data System PMT->DataSystem Signal OzoneGen Ozone Generator OzoneGen->ReactionCell Ozone supply signaling_pathway Analyte Sulfur Compound (R-S) Combustion High-Temperature Combustion Analyte->Combustion SO This compound (SO) Combustion->SO Reaction Chemiluminescent Reaction SO->Reaction Ozone Ozone (O₃) Ozone->Reaction SO2_excited Excited SO₂* Reaction->SO2_excited Photon Photon Emission (hν) SO2_excited->Photon Detection PMT Detection Photon->Detection Signal Electrical Signal (Proportional to [S]) Detection->Signal

References

Application Notes and Protocols for Matrix Isolation Spectroscopy of Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive diatomic radical that plays a significant role in various chemical and atmospheric processes. Due to its transient nature, direct spectroscopic study of SO under ambient conditions is challenging. Matrix isolation spectroscopy provides a powerful technique to trap and stabilize reactive species like SO in an inert solid matrix at cryogenic temperatures, allowing for detailed spectroscopic characterization. This document provides detailed application notes and experimental protocols for the matrix isolation spectroscopy of this compound, summarizing key spectroscopic data and outlining methods for its generation and analysis.

Principles of Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique that involves trapping a guest species (in this case, SO) in a large excess of an inert host material (the matrix), typically a noble gas (e.g., Argon, Neon) or nitrogen.[1] The mixture is co-deposited onto a cryogenic surface (typically cooled to 4-20 K).[2] At these low temperatures, the matrix forms a rigid solid, effectively isolating individual guest molecules from one another and preventing diffusion and reaction.[3] This allows for the study of the intrinsic properties of the isolated species using various spectroscopic methods, free from intermolecular interactions and rotational broadening.[1]

Experimental Protocols

Detailed methodologies for the generation and spectroscopic analysis of matrix-isolated this compound are provided below. These protocols are based on established methods for studying reactive species.

Protocol 1: Generation of this compound by Microwave Discharge of Sulfur Dioxide

This protocol describes the in situ generation of SO by passing a precursor gas mixture through a microwave discharge.

Materials:

  • Sulfur dioxide (SO₂) gas

  • Inert matrix gas (Argon, Neon, or Nitrogen)

  • Cryostat with a suitable substrate (e.g., CsI window for IR, sapphire for UV-Vis)

  • Microwave discharge source

  • Gas handling manifold for precise mixing of gases

  • Spectrometer (FTIR, UV-Vis, or Raman)

Procedure:

  • System Preparation: Evacuate the entire vacuum system, including the cryostat and gas handling lines, to a high vacuum (typically < 10⁻⁶ mbar) to eliminate contaminants.[4]

  • Gas Mixture Preparation: Prepare a dilute gas mixture of SO₂ in the chosen matrix gas. A typical mixing ratio is 1:1000 (SO₂:Matrix).[2]

  • Deposition and Discharge:

    • Cool the substrate to the desired temperature (e.g., 12 K for Argon).[5]

    • Introduce the SO₂/Matrix gas mixture into the cryostat through the microwave discharge cavity.

    • Apply microwave power (typically 50 W) to the gas stream just before it impinges on the cold substrate.[5] The discharge will cause the fragmentation of SO₂ into SO and O.

    • Control the deposition rate to ensure proper matrix formation and isolation of the species.

  • Spectroscopic Measurement: After a sufficient amount of matrix has been deposited, acquire the spectra (IR, UV-Vis, or Raman) of the isolated species.

  • Annealing (Optional): To study the diffusion and reaction of trapped species, the matrix can be warmed by a few Kelvin and then recooled. This can sometimes lead to the formation of dimers or other reaction products.[6]

Protocol 2: Generation of this compound by Photolysis of a Precursor

This protocol describes the generation of SO by in situ photolysis of a suitable precursor molecule trapped in the matrix. Carbonyl sulfide (B99878) (OCS) is a common precursor.

Materials:

  • Carbonyl sulfide (OCS) gas

  • Inert matrix gas (Argon, Neon, or Nitrogen)

  • Cryostat with a UV-transparent substrate (e.g., sapphire)

  • UV light source (e.g., mercury arc lamp or excimer laser)

  • Gas handling manifold

  • Spectrometer

Procedure:

  • System Preparation: As described in Protocol 1.

  • Gas Mixture Preparation: Prepare a dilute gas mixture of OCS in the matrix gas (e.g., 1:1000).

  • Deposition: Cool the substrate to the desired temperature and deposit the OCS/Matrix gas mixture.

  • Initial Spectrum: Record a spectrum of the matrix-isolated precursor before photolysis.

  • Photolysis: Irradiate the matrix with UV light of a suitable wavelength to induce photodecomposition of OCS into CO and S atoms. Subsequent reaction of S atoms with any residual oxygen or other reactive species can be monitored. To generate SO, a precursor that directly photolyzes to SO, such as thionyl chloride (SOCl₂) or sulfur dioxide (SO₂), can be used. For SO₂, UV photolysis in the 190-220 nm region is known to produce SO and O.[6]

  • Spectroscopic Measurement: Acquire spectra at various photolysis time points to monitor the decay of the precursor and the growth of new absorption features corresponding to SO and other photoproducts.

Data Presentation

Spectroscopic ParameterGas PhaseArgon MatrixNeon MatrixNitrogen Matrix
IR Vibrational Frequency (cm⁻¹) 1144.3¹1136.7[7], 1138.2[2], 1134.5 (metastable site)[4]Not ReportedNot Reported
UV-Vis Absorption (nm) B³Σ⁻ ← X³Σ⁻ (196-233)[8]Not ReportedNot ReportedNot Reported
Raman Shift (cm⁻¹) Not ReportedNot ReportedNot ReportedNot Reported

¹Calculated from spectroscopic constants in the NIST Chemistry WebBook.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the generation of this compound for matrix isolation spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Evacuation System Evacuation (< 10⁻⁶ mbar) Gas_Mixture Precursor/Matrix Gas Mixing Evacuation->Gas_Mixture Deposition Co-deposition onto Cryogenic Substrate (4-20 K) Gas_Mixture->Deposition Generation In situ Generation of SO (Discharge/Photolysis) Deposition->Generation simultaneously Spectroscopy Spectroscopic Measurement (IR, UV-Vis, Raman) Generation->Spectroscopy Data_Analysis Data Analysis Spectroscopy->Data_Analysis

Caption: General experimental workflow for matrix isolation spectroscopy.

SO_Generation cluster_microwave Microwave Discharge cluster_photolysis Photolysis cluster_thermal Thermal Decomposition SO2_Ar SO₂/Ar Mixture Microwave Microwave Discharge SO2_Ar->Microwave SO_O SO + O Microwave->SO_O Trapping Matrix Trapping SO_O->Trapping OCS_Ar OCS/Ar Matrix UV_light UV Irradiation (e.g., 254 nm) OCS_Ar->UV_light S_CO S + CO UV_light->S_CO S_CO->Trapping Precursor Anthracene-based SO Precursor Heat Heating (<100 °C) Precursor->Heat SO_products SO + N₂ + Anthracene Heat->SO_products SO_products->Trapping

Caption: Methods for the generation of this compound for matrix isolation.

Challenges and Considerations

  • Reactivity of SO: this compound is a radical and can be highly reactive, even at cryogenic temperatures. It can potentially react with impurities in the matrix or with the matrix gas itself if the conditions are not sufficiently inert.

  • Dimerization: At higher concentrations, SO can dimerize to form (SO)₂, also known as disulfur (B1233692) dioxide (S₂O₂). The formation of dimers can complicate the spectra and requires careful control of the precursor concentration and deposition conditions. The infrared spectrum of the (SO)₂ dimer has been studied, and its formation can be monitored by the appearance of new vibrational bands.

  • Multiple Trapping Sites: The isolated molecules can be trapped in different local environments within the solid matrix, leading to the splitting of spectroscopic bands into multiple components, known as "site splitting".[1] This can be minimized by careful annealing of the matrix.

  • Precursor Selection: The choice of precursor and generation method can influence the purity of the isolated SO. Unwanted side reactions and photoproducts can interfere with the spectra.

Conclusion

Matrix isolation spectroscopy is an indispensable tool for the detailed study of the transient species this compound. By trapping SO in an inert matrix at cryogenic temperatures, its vibrational and electronic properties can be thoroughly investigated. The protocols and data presented in this document provide a comprehensive guide for researchers interested in applying this technique to the study of SO and other reactive molecules. Careful control of experimental parameters is crucial for obtaining high-quality spectra and avoiding complications from side reactions and aggregation.

References

Application Notes & Protocols: Detection of the Sulfur Monoxide (SO) Radical using Microwave Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sulfur monoxide (SO) radical is a highly reactive diatomic molecule that plays a significant role in various chemical environments, including atmospheric chemistry, combustion processes, and astrochemistry. Due to its transient nature and high reactivity, direct detection and characterization are challenging.[1] Microwave spectroscopy offers a powerful and highly specific method for the in-situ detection of gas-phase radicals like SO.[2][3] This technique probes the rotational energy levels of molecules, providing unambiguous identification through a molecule's unique rotational spectrum.[2] Unlike other methods such as Electron Paramagnetic Resonance (EPR) or fluorescence spectroscopy which can be limited by sensitivity or require trapping agents, microwave spectroscopy provides direct structural information, including bond lengths and dipole moments, of the transient species itself.[1][3][4]

The SO radical, in its 3Σ— ground electronic state, possesses a permanent electric dipole moment, making it an ideal candidate for detection by microwave spectroscopy.[5][6] The interaction between this dipole moment and the oscillating electric field of microwave radiation induces transitions between quantized rotational energy levels, resulting in a characteristic absorption spectrum that serves as a definitive fingerprint of the molecule.[3][5]

Principles of SO Radical Detection

Microwave spectroscopy detects the absorption of microwave radiation corresponding to transitions between rotational energy levels of a molecule in the gas phase.[3] For a radical species like SO, the energy levels are more complex due to the interaction of the unpaired electron spin with the molecular rotation.

  • Ground State: The SO radical has a 3Σ— ground electronic state.[5][6]

  • Rotational Transitions: The observed microwave spectrum consists of electric dipole transitions between rotational levels.[5][6] These transitions are strongly influenced by the interaction of the electron spin with the rotational angular momentum.[5][6]

  • Selection Rules: For electric dipole transitions in SO, the primary selection rule is ΔJ = ±1, where J is the total angular momentum quantum number.[6]

  • Dipole Moment: A permanent electric dipole moment is required for a molecule to exhibit a rotational spectrum. The SO radical has a determined dipole moment of 1.55 Debye, allowing for strong interaction with microwave radiation.[5][6]

Quantitative Data: Molecular Constants and Transitions

The analysis of the microwave spectrum of the SO radical yields precise molecular constants that characterize its structure and electronic environment.

Table 1: Molecular Constants for the SO Radical (3Σ— Ground State)

Molecular Constant Value Description Reference
B0 0.71791 cm-1 Rotational constant for the ground vibrational state. [5][6]
Be 0.72072 cm-1 Rotational constant at equilibrium. [5][6]
re 1.48095 Å Equilibrium bond length. [5][6]
λ 5.276 cm-1 Spin-spin interaction constant. [5][6]
γ -0.0052 cm-1 Spin-rotation interaction constant. [5][6]

| Electric Dipole Moment (μ) | 1.55 D | A measure of the molecule's polarity. |[5][6] |

Table 2: Observed Microwave Transitions for the SO Radical

Transition (J,K → J',K') Observed Frequency (MHz)
1,0 → 1,1 30001.5
2,1 → 2,2 9228.1
3,2 → 3,3 5594.1
4,3 → 4,4 4173.3
2,2 → 3,2 46335.7

(Data synthesized from early foundational studies of the SO radical's microwave spectrum.[5][6])

Experimental Setup and Protocols

The detection of transient species like the SO radical requires a specialized spectrometer capable of generating and detecting the radical in a controlled environment. A flow system is typically employed where the radical is continuously generated and passed through a waveguide absorption cell for spectroscopic analysis.[5][6]

Experimental_Workflow Experimental Workflow for SO Radical Detection cluster_generation Radical Generation Stage cluster_spectrometer Microwave Spectrometer cluster_processing Signal Processing & Data Acquisition O2_source O2 Gas Source discharge Microwave Discharge (Generates O atoms) O2_source->discharge Flow OCS_source OCS Gas Source reactor Reaction Zone (O + OCS -> SO + CO) OCS_source->reactor Flow discharge->reactor O atoms cell Waveguide Absorption Cell reactor->cell SO radicals mw_source Microwave Source (e.g., Klystron/Gunn Oscillator) mw_source->cell detector Detector (e.g., Diode) cell->detector pump Vacuum Pump cell->pump Exhaust lock_in Lock-in Amplifier detector->lock_in Signal computer Data Acquisition System (PC) lock_in->computer Processed Signal

Caption: Workflow for generating and detecting SO radicals via microwave spectroscopy.

Protocol 1: Generation of the SO Radical

This protocol is based on the reaction of oxygen atoms with carbonyl sulfide (B99878) (OCS), a reliable method for producing SO radicals in a flow system.[5][6]

Materials:

  • Oxygen (O₂) gas cylinder with regulator

  • Carbonyl sulfide (OCS) gas cylinder with regulator

  • Mass flow controllers

  • Microwave discharge cavity (e.g., 2450 MHz)

  • Quartz tube for discharge

  • Reaction cell/waveguide

Procedure:

  • System Evacuation: Evacuate the entire gas handling line and absorption cell to a base pressure below 10⁻³ Torr using a vacuum pump.

  • Generate Oxygen Atoms: Flow molecular oxygen (O₂) through the quartz tube situated within the microwave discharge cavity. A typical flow rate is 10-50 sccm.

  • Initiate Discharge: Apply microwave power (50-100 W) to the cavity to generate a plasma. The discharge will dissociate O₂ molecules into oxygen atoms (O).

  • Introduce Precursor: Introduce carbonyl sulfide (OCS) gas downstream from the discharge into the main flow tube, just before the absorption cell. The flow rate of OCS should be optimized but is typically lower than the O₂ flow.

  • Radical Formation: The oxygen atoms react with OCS via the reaction: O + OCS → SO + CO. The newly formed SO radicals, along with other species, flow immediately into the microwave absorption cell.

  • Maintain Flow: Continuously pump the system to maintain a steady flow and pressure (typically 10-100 mTorr), ensuring a constant concentration of the short-lived SO radicals within the cell for detection.

Protocol 2: Microwave Spectroscopic Detection

Equipment:

  • Microwave source (e.g., Gunn diode or Klystron)

  • Waveguide absorption cell (as described above)

  • Microwave detector (e.g., crystal diode)

  • Modulation source (e.g., Stark modulation using a square wave generator)

  • Lock-in amplifier

  • Data acquisition system

Procedure:

  • Spectrometer Setup: Configure the microwave source to sweep the desired frequency range where SO transitions are predicted to occur (see Table 2).

  • Modulation: Apply a modulation scheme to enhance sensitivity and discriminate the signal from background noise. Stark modulation, which applies a square-wave electric field across the absorption cell, is common. This modulates the energy levels of the polar SO radical, and thus the absorption frequency.

  • Frequency Sweep: Begin a slow sweep of the microwave frequency through the target range.

  • Signal Detection: The microwave radiation passes through the cell containing the SO radicals and is received by the detector. When the microwave frequency exactly matches a rotational transition, a small amount of power is absorbed.

  • Phase-Sensitive Detection: The modulated signal from the detector is fed into a lock-in amplifier, which is referenced to the modulation source. This demodulates the signal, effectively filtering out noise and producing a DC output proportional to the absorption intensity.

  • Data Recording: The output from the lock-in amplifier is recorded as a function of frequency by the data acquisition system, producing the microwave spectrum.

  • Spectrum Analysis: Analyze the recorded spectrum to identify absorption lines. The precise frequencies of these lines are then used to confirm the presence of SO and can be fitted to determine its molecular constants.

Visualization of SO Radical Rotational Transitions

The microwave spectrum arises from transitions between specific rotational energy levels. For a 3Σ radical like SO, each rotational level (defined by quantum number K) is split into a triplet (J = K-1, K, K+1) by spin-spin and spin-rotation interactions.

Energy_Levels Rotational Energy Level Diagram for SO (³Σ⁻) cluster_K1 K=1 cluster_K2 K=2 cluster_K3 K=3 K1_J0 J=0 K1_J1 J=1 K1_J1->K1_J0 30.0 GHz K1_J2 J=2 K2_J1 J=1 K2_J2 J=2 K2_J2->K2_J1 9.2 GHz K2_J3 J=3 K3_J2 J=2 K3_J2->K2_J2 46.3 GHz K3_J3 J=3 K3_J3->K3_J2 5.6 GHz K3_J4 J=4 E0 E1 Increasing Energy E0->E1 E

Caption: Illustrative energy level diagram for SO radical rotational transitions.

Applications and Significance

  • Atmospheric Science: The detection and quantification of SO radicals are crucial for understanding the sulfur cycle in the atmosphere, including processes related to acid rain formation and volcanic plume chemistry.

  • Combustion Diagnostics: SO is an intermediate in the combustion of sulfur-containing fuels. Microwave spectroscopy can be used as a non-invasive probe to monitor its concentration in combustion environments, aiding in the development of cleaner burning technologies.

  • Astrochemistry: The unique spectral lines of SO allow for its detection in interstellar clouds and circumstellar envelopes via radio astronomy, providing insights into the chemical composition and evolution of these environments.

  • Fundamental Chemistry: High-resolution microwave spectroscopy of SO provides benchmark data for quantum chemical calculations and improves our understanding of the electronic structure and dynamics of open-shell molecules.

References

Application Notes and Protocols for SO Insertion Reactions into Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive diatomic molecule that serves as a valuable reagent in organic synthesis for the direct introduction of a sulfur atom into organic molecules. Its high reactivity, however, precludes its isolation and storage. Therefore, SO is typically generated in situ from various precursors, allowing for its immediate reaction with a desired substrate. This document provides detailed application notes and experimental protocols for the insertion of this compound into the carbon-carbon double and triple bonds of alkenes and alkynes, respectively, to yield valuable three-membered sulfur-containing heterocycles: thiiranes and thiirenes. These compounds are important building blocks in medicinal chemistry and materials science.

SO Insertion into Alkenes: Synthesis of Thiiranes

The reaction of this compound with alkenes provides a direct route to thiiranes (also known as episulfides). Two effective methods for this transformation are highlighted below: a rhodium-catalyzed sulfur transfer and an organocatalytic two-step approach.

Data Presentation: Synthesis of Thiiranes from Alkenes

Table 1: Rhodium-Catalyzed Synthesis of Thiiranes from Norbornene Derivatives [1][2]

EntryAlkene SubstrateProductYield (%)
1Norborneneexo-2,3-Epithionorbornane91
25-Norbornene-2-methanolexo-2,3-Epithio-5-norbornenemethanol85
3Methyl 5-norbornene-2-carboxylateMethyl exo-2,3-epithio-5-norbornene-2-carboxylate88

Table 2: Organocatalytic Two-Step Synthesis of Thiiranes from Styrene (B11656) Derivatives [1][3][4]

EntryAlkene SubstrateEpoxide Intermediate Yield (%)Thiirane ProductThiirane Yield (%)
1Styrene952-Phenylthiirane92
24-Methylstyrene932-(p-Tolyl)thiirane90
34-Methoxystyrene912-(4-Methoxyphenyl)thiirane88
44-Chlorostyrene962-(4-Chlorophenyl)thiirane94
52-Chlorostyrene942-(2-Chlorophenyl)thiirane91

Experimental Protocols: Synthesis of Thiiranes

Protocol 1: Rhodium-Catalyzed Synthesis of exo-2,3-Epithionorbornane[1][2]

Materials:

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add RhH(PPh₃)₄ (5 mol%), dppe (10 mol%), and 4-ethynyltoluene (10 mol%).

  • Add anhydrous acetone to dissolve the components.

  • To this solution, add norbornene (1.0 mmol) and elemental sulfur (1.2 mmol).

  • The reaction mixture is heated to reflux under an argon atmosphere for 3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford exo-2,3-epithionorbornane.

Protocol 2: Organocatalytic Two-Step Synthesis of 2-Phenylthiirane[1][3][4][5]

Step A: Synthesis of Styrene Oxide

Materials:

Procedure:

  • To a solution of styrene (1.0 mmol) in dichloromethane (5 mL), add 2,2,2-trifluoroacetophenone (10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain styrene oxide, which can be used in the next step without further purification.

Step B: Synthesis of 2-Phenylthiirane

Materials:

Procedure:

  • Dissolve styrene oxide (1.0 mmol) in methanol (10 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, add water to the mixture and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexane) to yield 2-phenylthiirane.

SO Insertion into Alkynes: Synthesis of Thiirenes

The insertion of this compound into alkynes leads to the formation of highly strained and reactive thiirenes. Often, the more stable thiirene (B1235720) 1-oxides are isolated. The reaction is particularly effective with sterically hindered alkynes.

Data Presentation: Synthesis of Thiirene 1-Oxides from Alkynes[6][7]

Table 3: Synthesis of Thiirene 1-Oxides from Bulky Alkynes

EntryAlkyne SubstrateProductYield (%)
1Di-tert-butylacetylene2,3-Di-tert-butylthiirene 1-oxide70
2Di-(1-adamantyl)acetylene2,3-Di-(1-adamantyl)thiirene 1-oxide80
31-(1-Adamantyl)-2-tert-butylacetylene2-(1-Adamantyl)-3-tert-butylthiirene 1-oxide90

Experimental Protocol: Synthesis of Thiirene 1-Oxides

Protocol 3: Synthesis of 2,3-Di-tert-butylthiirene 1-oxide[6][7]

This synthesis proceeds via a dichlorothiirane intermediate which is then hydrolyzed.

Materials:

  • Di-tert-butylacetylene

  • Sulfur dichloride (SCl₂)

  • Dichloromethane (anhydrous)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas

Procedure:

  • To a solution of di-tert-butylacetylene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add sulfur dichloride (1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of 2,3-di-tert-butyl-2,3-dichlorothiirane occurs.

  • Carefully add an aqueous solution of sodium hydroxide (10%) to the reaction mixture and stir vigorously for 2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2,3-di-tert-butylthiirene 1-oxide.

Reaction Mechanisms and Visualizations

The insertion of this compound into alkenes and alkynes is believed to proceed through a concerted [2+1] cycloaddition mechanism, although stepwise radical mechanisms can also be involved depending on the spin state of the this compound (singlet or triplet).

Signaling Pathways and Experimental Workflows

SO_Insertion_Mechanism General Mechanism for SO Insertion cluster_alkene Alkene + SO cluster_alkyne Alkyne + SO Alkene Alkene TS_alkene Transition State Alkene->TS_alkene SO SO SO->TS_alkene Thiirane Thiirane TS_alkene->Thiirane [2+1] Cycloaddition Alkyne Alkyne TS_alkyne Transition State Alkyne->TS_alkyne SO2 SO SO2->TS_alkyne Thiirene Thiirene TS_alkyne->Thiirene [2+1] Cycloaddition

Caption: General mechanism for SO insertion into alkenes and alkynes.

Organocatalytic_Workflow Organocatalytic Thiirane Synthesis Workflow Start Start: Alkene Step1 Step 1: Epoxidation (2,2,2-Trifluoroacetophenone, H₂O₂) Start->Step1 Intermediate Epoxide Intermediate Step1->Intermediate Step2 Step 2: Sulfurization (Thiourea) Intermediate->Step2 End End: Thiirane Step2->End

Caption: Workflow for the organocatalytic synthesis of thiiranes.

Rhodium_Catalysis_Cycle Rhodium-Catalyzed Sulfur Transfer Rh_cat [Rh]-H Rh_S [Rh]-S-S₇-H Rh_cat->Rh_S + S₈ Rh_S_alkene [Rh]-S(alkene) Rh_S->Rh_S_alkene + Alkene - S₇ Rh_S_alkene->Rh_cat Reductive Elimination Product Thiirane Rh_S_alkene->Product

References

Application Notes and Protocols: The Use of Sulfur Monoxide Surrogates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and unstable molecule that readily disproportionates, making its direct use in synthetic chemistry challenging. However, its potential as a versatile building block for the introduction of sulfur-containing functionalities has driven the development of various "this compound surrogates." These stable reagents generate SO in situ or act as synthetic equivalents, enabling a range of valuable transformations. This document provides detailed application notes and protocols for the synthesis and use of key SO surrogates in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.

Key this compound Surrogates and Their Applications

Several classes of compounds have been developed to harness the synthetic potential of this compound. The most prominent among these are N-sulfinylamines (such as N-sulfinylaniline), recyclable trisulfide 2-oxides, and sulfinylhydrazines. These surrogates have found significant utility in cycloaddition reactions to form heterocyclic structures and in the synthesis of valuable sulfoxides and sulfinamides.

N-Sulfinylamines: Versatile Dienophiles and Synthons

N-Sulfinylamines, particularly N-sulfinylanilines, are well-established this compound surrogates that have been used extensively in organic synthesis. They are readily prepared from the corresponding primary amines and thionyl chloride.[1][2]

N-Sulfinylamines act as dienophiles in hetero-Diels-Alder reactions, providing access to 3,6-dihydro-1,2-thiazine 1-oxides. These cycloadducts are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing compounds. The reaction proceeds with high stereoselectivity.[3]

Table 1: Diels-Alder Reactions of N-Sulfinyl Dienophiles with Dienes

DienophileDieneCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee, %)Reference
Benzyl N-sulfinylcarbamate1,3-CyclohexadieneTi(IV)-based Lewis acidendo Adductup to 69up to 76[4]
Benzyl N-sulfinylcarbamate1,3-CyclohexadieneCu(II)- or Zn(II)-chiral bis(oxazoline)endo Adductup to 85up to >98[2]
N-Sulfinyl-p-toluenesulfonamide1,3-CyclohexadieneTi(IV)-based Lewis acidendo Adduct--[4]
N-Sulfinyl-p-toluenesulfonamide1,3-CyclohexadieneCu(II)- or Zn(II)-chiral bis(oxazoline)endo Adduct60-8570-98[2]

Protocol 1: Synthesis of N-Sulfinylaniline [1][4]

This protocol describes the classical laboratory synthesis of N-sulfinylaniline.

Materials:

  • Aniline (B41778) (freshly distilled)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add freshly distilled aniline (3.0 equivalents) to anhydrous diethyl ether in a round-bottom flask.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. A white precipitate of anilinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the anilinium hydrochloride precipitate and wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude N-sulfinylaniline, which can be purified by vacuum distillation.

Characterization:

  • Appearance: Yellowish oil.[5]

  • Boiling Point: 88–95 °C (17–20 mmHg).[5]

  • ¹H NMR (CDCl₃): Signals corresponding to the phenyl protons.[6]

  • IR: Characteristic absorptions for the N=S=O group.[7]

Protocol 2: Diels-Alder Reaction of N-Sulfinylaniline with a Diene [8]

This protocol provides a general procedure for the cycloaddition reaction.

Materials:

  • N-Sulfinylaniline

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve N-sulfinylaniline (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the diene (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Diagram 1: Synthesis and Diels-Alder Reaction of N-Sulfinylaniline

G cluster_synthesis Synthesis of N-Sulfinylaniline cluster_da Diels-Alder Reaction Aniline Aniline Reaction1 Reaction at 0-5 °C, then RT Aniline->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 Solvent1 Anhydrous Diethyl Ether Solvent1->Reaction1 Filtration Filtration Reaction1->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 NSO N-Sulfinylaniline Evaporation1->NSO Reaction2 Heating (Reflux) NSO->Reaction2 Diene Diene Diene->Reaction2 Solvent2 Anhydrous Toluene Solvent2->Reaction2 Workup Work-up & Purification Reaction2->Workup Cycloadduct 3,6-Dihydro-1,2-thiazine 1-oxide Workup->Cycloadduct

Caption: Experimental workflow for the synthesis of N-sulfinylaniline and its subsequent Diels-Alder reaction.

Recyclable Trisulfide 2-Oxide: A Thermally Activated SO Source

A notable advancement in this compound surrogate chemistry is the development of a recyclable trisulfide 2-oxide. This reagent transfers SO to dienes upon heating and can be regenerated from the disulfide byproduct, offering a more sustainable approach.[5]

Heating the trisulfide 2-oxide in the presence of a diene leads to the formation of cyclic unsaturated sulfoxides in good to excellent yields. The disulfide byproduct can be recovered and recycled.[5] Kinetic studies suggest the generation of triplet SO in this process.[1]

Table 2: Thermal SO Transfer from a Recyclable Trisulfide 2-Oxide to Dienes [5]

DieneProductYield (%)
2,3-Dimethyl-1,3-butadiene3,4-Dimethyl-2,5-dihydrothiophene 1-oxide95
Isoprene3-Methyl-2,5-dihydrothiophene 1-oxide85
1,3-Cyclohexadiene2-Thiabicyclo[2.2.2]oct-5-ene 2-oxide90
Furan2-Thia-3-oxabicyclo[2.2.1]hept-5-ene 2-oxide75

Protocol 3: Synthesis and SO Transfer of a Recyclable Trisulfide 2-Oxide [5]

Part A: Synthesis of Trisulfide 2-Oxide

  • Reduction of Disulfide: Reduce the starting disulfide (e.g., a 1,8-naphthalene disulfide derivative) to its corresponding dithiol using a suitable reducing agent (e.g., NaBH₄).

  • Trapping with Thionyl Chloride: Trap the resulting dithiol in situ with thionyl chloride in the presence of a base (e.g., pyridine) to form the trisulfide 2-oxide.

Part B: Thermal SO Transfer

  • In a suitable high-boiling solvent (e.g., xylene), dissolve the trisulfide 2-oxide (1.0 equivalent) and the diene (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the cyclic sulfoxide (B87167) product by column chromatography.

  • The disulfide byproduct can be recovered from the reaction mixture and recycled.

Diagram 2: Recyclable this compound Transfer System

G cluster_cycle Recyclable SO Transfer Disulfide Disulfide Dithiol Dithiol Disulfide->Dithiol Reduction TrisulfideOxide Trisulfide 2-Oxide Dithiol->TrisulfideOxide + SOCl₂ TrisulfideOxide->Disulfide Heat, -[SO] Sulfoxide Cyclic Sulfoxide TrisulfideOxide->Sulfoxide Heat, +Diene Diene Diene

Caption: The cycle of the recyclable trisulfide 2-oxide this compound surrogate.

Sulfinylhydrazine: A Precursor for One-Pot Syntheses

A recently developed sulfinylhydrazine reagent serves as a versatile and easily prepared this compound surrogate. It participates in thermal SO transfer to dienes and enables a one-pot, three-component synthesis of sulfoxides and sulfinamides.[9][10]

  • Thermal SO Transfer: Similar to the trisulfide 2-oxide, the sulfinylhydrazine reagent transfers SO to dienes upon heating to form cyclic sulfoxides. Mechanistic probes suggest the generation of singlet SO.

  • One-Pot Synthesis of Sulfoxides and Sulfinamides: The reaction of the sulfinylhydrazine surrogate with a Grignard reagent generates a sulfenate anion intermediate. This intermediate can be trapped with carbon or nitrogen electrophiles to afford sulfoxides and sulfinamides, respectively, in a one-pot procedure.[9][10]

Table 3: One-Pot, Three-Component Synthesis of Sulfoxides and Sulfinamides using a Sulfinylhydrazine Surrogate [9]

Grignard Reagent (R-MgX)ElectrophileProductYield (%)
PhMgBrMeIMethyl phenyl sulfoxide85
4-MeO-C₆H₄MgBrBnBrBenzyl 4-methoxyphenyl (B3050149) sulfoxide78
EtMgBrAllyl BromideAllyl ethyl sulfoxide72
PhMgBrN-Chlorosuccinimide/MorpholineN-Phenylsulfinylmorpholine91
4-Cl-C₆H₄MgBrN-Chlorosuccinimide/PiperidineN-(4-Chlorophenyl)sulfinylpiperidine88

Protocol 4: Thermal SO Transfer from a Sulfinylhydrazine Reagent

Materials:

  • Sulfinylhydrazine surrogate

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous benzene (B151609) (or other suitable solvent)

Procedure:

  • Dissolve the sulfinylhydrazine reagent (1.0 equivalent) in anhydrous benzene.

  • Add an excess of the diene.

  • Heat the reaction mixture (e.g., 60 °C) and monitor for gas evolution.

  • Continue heating until the starting material is consumed (monitor by TLC or NMR).

  • Cool the reaction and determine the yield of the cyclic sulfoxide by ¹H NMR spectroscopy using an internal standard.

Protocol 5: One-Pot, Three-Component Synthesis of Sulfoxides [9]

Materials:

  • Sulfinylhydrazine surrogate

  • Grignard reagent (in THF)

  • Carbon electrophile (e.g., alkyl halide)

  • Anhydrous THF

Procedure:

  • To a solution of the sulfinylhydrazine surrogate (1.0 equivalent) in anhydrous THF at 0 °C, add the Grignard reagent (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add the carbon electrophile (1.2 equivalents) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the sulfoxide product by column chromatography.

Diagram 3: One-Pot Synthesis of Sulfoxides and Sulfinamides

G Sulfinylhydrazine Sulfinylhydrazine Surrogate Sulfenate Sulfenate Anion Intermediate (R-SO⁻) Sulfinylhydrazine->Sulfenate + Grignard Reagent Grignard Grignard Reagent (R-MgX) Grignard->Sulfenate Sulfoxide Sulfoxide (R-SO-R') Sulfenate->Sulfoxide + C-Electrophile Sulfinamide Sulfinamide (R-SO-NR'₂) Sulfenate->Sulfinamide + N-Electrophile CElectrophile Carbon Electrophile (R'-X) CElectrophile->Sulfoxide NElectrophile Nitrogen Electrophile (e.g., NCS/Amine) NElectrophile->Sulfinamide

References

Controlled Release of Sulfur Monoxide from Molecular Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and transient gaseous signaling molecule with emerging significance in chemical biology and therapeutics. Its fleeting nature necessitates the use of precursor molecules, often termed "SO donors," that can release SO in a controlled manner under specific physiological or external triggers. This controlled release is paramount for studying the biological effects of SO and for developing novel therapeutic strategies. These application notes provide detailed protocols for the synthesis of key SO precursors, methods for triggering and quantifying SO release, and an overview of its potential biological signaling pathways.

Classes of this compound Precursors

The controlled delivery of this compound can be achieved through various precursor molecules that release SO in response to specific triggers such as heat, light, or chemical reagents.

1. Thermally Activated Precursors: These compounds decompose upon heating to release SO. The release rate can be controlled by adjusting the temperature.

  • 7-Sulfinylamino-7-azadibenzonorbornadiene: This precursor releases SO at mild temperatures (below 100 °C) through the expulsion of dinitrogen and anthracene (B1667546).[1][2]

  • Thiirane (B1199164) S-Oxides: These three-membered ring compounds undergo thermal decomposition to release SO and the corresponding alkene.[3][4]

2. Chemically Activated Precursors: Specific chemical triggers can initiate the release of SO from these donors.

  • Thiourea S-Oxides: These can be synthesized via SO transfer from a thiirane S-oxide onto N-heterocyclic carbenes and can release SO under specific conditions.[4]

  • Sulfinylhydrazine Reagents: These compounds act as SO surrogates and can deliver SO in the presence of Grignard reagents.[5]

3. Potentially Photoactivatable Precursors: While specific photo-caged SO donors are still an emerging area, some precursors show potential for light-induced SO release.

  • peri-Substituted Trisulfide-2-Oxides: These compounds can release SO upon irradiation, although thermal release is often more efficient.[6]

Experimental Protocols

Protocol 1: Synthesis of a Thermally Activated SO Precursor (7-Sulfinylamino-7-azadibenzonorbornadiene)

This protocol is adapted from the synthesis of 7-amino-7-azadibenzonorbornadiene followed by reaction with thionyl chloride.[1]

Materials:

  • 7-Amino-7-azadibenzonorbornadiene (Carpino's hydrazine)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 7-amino-7-azadibenzonorbornadiene (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure 7-sulfinylamino-7-azadibenzonorbornadiene.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Thiirane S-Oxide Precursor

This protocol describes the oxidation of a thiirane to its corresponding S-oxide.[3]

Materials:

  • A suitable thiirane (e.g., trans-2,3-diphenylthiirane)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the thiirane (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred thiirane solution.

  • Monitor the reaction by TLC. The reaction is typically fast.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the thiirane S-oxide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Triggering and Quantifying this compound Release

Protocol 3: Thermal Release and Trapping of this compound

This protocol describes the thermal generation of SO and its subsequent trapping by a diene, followed by quantification of the adduct.[6][7]

Materials:

  • SO precursor (e.g., 7-sulfinylamino-7-azadibenzonorbornadiene or a thiirane S-oxide)

  • Trapping agent: a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene (B165502) or 1,3-cyclohexadiene)

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Heating apparatus with temperature control (e.g., oil bath)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification

  • Authentic standard of the expected cyclic sulfoxide (B87167) adduct

Procedure:

  • In a reaction vessel, dissolve the SO precursor (1 equivalent) and an excess of the diene trapping agent (e.g., 5-10 equivalents) in the chosen anhydrous solvent.

  • Seal the vessel or equip it with a condenser under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C for thermal precursors).

  • Maintain the temperature for a specified period (e.g., 16-24 hours), monitoring the reaction by TLC or taking aliquots for analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the cyclic sulfoxide adduct.

  • Quantify the amount of the adduct formed using HPLC or GC-MS by comparing the peak area with a calibration curve generated from an authentic standard. The yield of the adduct corresponds to the amount of SO trapped.

Protocol 4: Direct Detection of Gaseous this compound by Mass Spectrometry

For precursors that release SO into the gas phase, direct detection can be achieved using mass spectrometry.

Materials:

  • SO precursor

  • Solid-state pyrolysis setup or a heated inlet for a mass spectrometer

  • Mass spectrometer (capable of detecting low molecular weight species)

  • High vacuum system

Procedure:

  • Place a small amount of the solid SO precursor in the pyrolysis apparatus connected to the mass spectrometer's inlet.

  • Evacuate the system to a high vacuum.

  • Gradually heat the sample to the decomposition temperature of the precursor.

  • Monitor the mass spectrum for the appearance of a signal corresponding to the mass-to-charge ratio (m/z) of SO (m/z = 48).

  • Confirm the identity of SO by observing its characteristic fragmentation pattern if applicable, and by the concomitant detection of other expected fragmentation products (e.g., anthracene and dinitrogen for 7-sulfinylamino-7-azadibenzonorbornadiene).

Quantitative Data Summary

The following table summarizes available quantitative data for the release of this compound from representative precursors. Data in this area is still emerging, and researchers are encouraged to perform their own kinetic analyses.

PrecursorTriggerTemperature (°C)SolventTrapping AgentYield of SO Adduct (%)Reference(s)
7-Sulfinylamino-7-azadibenzonorbornadieneHeat80Neat2,3-Dimethyl-1,3-butadiene60[7]
7-Sulfinylamino-7-azadibenzonorbornadieneHeat70Benzene1,3-Cyclohexadiene59[7]
Adamantylideneadamantane thiirane 1-oxideHeatVariesVariesVarious dienesGood yields[8]
peri-Substituted trisulfide-2-oxidesHeatVariesVariesVarious dienesModerate to good[6]
peri-Substituted trisulfide-2-oxidesLightRoom TempVariesVarious dienesLower yields[6]

Biological Signaling Pathways of this compound

The direct biological signaling pathways of this compound are not yet fully elucidated but are an active area of research. Based on the known chemistry of other reactive sulfur species like hydrogen sulfide (B99878) (H₂S), several potential mechanisms are proposed.

1. Activation of Soluble Guanylate Cyclase (sGC): Similar to nitric oxide (NO), SO is a diatomic radical species and may activate soluble guanylate cyclase (sGC), a key enzyme in vasodilation and other signaling processes. Activation of sGC leads to the conversion of GTP to cGMP, which in turn activates downstream effectors like protein kinase G (PKG). While CO, another gasotransmitter, is a weak activator of sGC, the potential for SO to act as a potent activator is under investigation.[9][10]

2. Protein Persulfidation: A major signaling mechanism for H₂S is the post-translational modification of cysteine residues in proteins to form persulfides (-SSH), a process termed S-persulfidation.[11] This modification can alter protein function, localization, and interaction with other molecules. It is plausible that SO, being a reactive sulfur species, could also mediate persulfidation, either directly or through its downstream reaction products. This could represent a significant pathway for SO-mediated cellular signaling.[11][12][13]

Visualizations

Experimental Workflow for SO Release and Trapping

experimental_workflow cluster_synthesis Precursor Synthesis cluster_release SO Release & Trapping cluster_analysis Analysis Start Starting Materials Synth Synthesis & Purification Start->Synth Precursor SO Precursor Synth->Precursor Trigger Trigger Precursor->Trigger Apply Trigger (Heat, Light, etc.) Release Release Trigger->Release SO Release Adduct Adduct Release->Adduct Trapping Reaction Diene Diene Trap Diene->Release Separation Separation Adduct->Separation Purification Quantification Quantification Separation->Quantification HPLC/GC-MS Data Data Quantification->Data Yield Calculation

Caption: Workflow for the synthesis of an SO precursor, triggered release of SO, trapping, and quantification.

Hypothesized Signaling Pathway of this compound

so_signaling SO_donor SO Precursor SO This compound (SO) SO_donor->SO Controlled Release sGC Soluble Guanylate Cyclase (sGC) SO->sGC Activation? Persulfidated_Protein Protein-Cys-SSH (Persulfidation) SO->Persulfidated_Protein Modification? cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_effects Protein_Cys Protein-Cys-SH Protein_Cys->Persulfidated_Protein Altered_Function Altered Protein Function Persulfidated_Protein->Altered_Function

Caption: Hypothesized signaling pathways of this compound involving sGC activation and protein persulfidation.

References

The Role of Sulfur Monoxide (SO) in the Synthesis of Sulfur Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO), a highly reactive diatomic molecule, serves as a valuable synthon for the introduction of a sulfur atom in the synthesis of various sulfur-containing heterocycles. Due to its inherent instability and rapid disproportionation, SO is generated in situ from stable precursors. This document provides detailed application notes and experimental protocols for the synthesis of sulfur heterocycles utilizing this compound, with a focus on cycloaddition reactions.

Application Notes

The primary application of this compound in heterocyclic synthesis is its participation in cycloaddition reactions, behaving as a dienophile or a dipolarophile. The most common transformation is the [4+1] cycloaddition with conjugated dienes to afford 2,5-dihydrothiophene (B159602) S-oxides. These intermediates can be subsequently converted to thiophenes, which are prevalent structural motifs in pharmaceuticals and materials science.

Key precursors for the thermal or photochemical generation of SO include sterically hindered thiirane (B1199164) S-oxides and peri-substituted trisulfide-2-oxides. The choice of precursor can influence the reaction conditions and the spin state of the generated SO (singlet or triplet), which can affect the stereochemistry of the cycloaddition.

Key Synthetic Applications:

  • Synthesis of 2,5-Dihydrothiophene S-Oxides: The reaction of in situ generated SO with 1,3-dienes provides a direct route to 2,5-dihydrothiophene S-oxides.

  • Thiophene (B33073) Synthesis: The resulting 2,5-dihydrothiophene S-oxides can be readily converted to thiophenes through a Pummerer-type rearrangement or other dehydration methods.[1]

  • Thiirane Oxide and Thiirene (B1235720) 1-Oxide Synthesis: SO can also undergo [2+1] cycloaddition with alkenes and alkynes to yield three-membered thiirane oxides and thiirene 1-oxides, respectively.

  • Synthesis of Thiourea (B124793) S-Oxides: The transfer of SO to N-heterocyclic carbenes offers a route to thiourea S-oxides.[2][3]

Data Presentation: Cycloaddition of SO with Various Dienes

The following table summarizes the yields of 2,5-dihydrothiophene S-oxides obtained from the reaction of in situ generated this compound with a range of 1,3-dienes. The this compound was generated from the thermal decomposition of a peri-substituted trisulfide-2-oxide precursor.

DieneProduct (2,5-Dihydrothiophene S-oxide)Yield (%)Reference
2,3-Dimethyl-1,3-butadiene (B165502)3,4-Dimethyl-2,5-dihydrothiophene 1-oxide86-99[1][4]
Isoprene3-Methyl-2,5-dihydrothiophene 1-oxide70[1]
(E,E)-1,4-Diphenyl-1,3-butadiene2,5-Diphenyl-2,5-dihydrothiophene 1-oxide68[1]
1,3-Cyclohexadiene2-Thiabicyclo[2.2.2]oct-5-ene 2-oxide81[1]

Experimental Protocols

Protocol 1: Synthesis of a Peri-Substituted Trisulfide-2-oxide (SO Precursor)

This protocol describes the synthesis of a stable, crystalline this compound precursor, naphtho[1,8-cd][1][5][6]trithiole 2-oxide, which releases SO upon heating.[1]

Workflow for the Synthesis of SO Precursor

dithiol 1,8-Naphthalenedithiol reaction Reaction in Dichloromethane (B109758) dithiol->reaction socl2 Thionyl Chloride (SOCl₂) socl2->reaction pyridine (B92270) Pyridine pyridine->reaction precursor Naphtho[1,8-cd][1,2,3]trithiole 2-oxide reaction->precursor

Caption: Synthesis of the this compound precursor.

Materials:

  • 1,8-Naphthalenedithiol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of 1,8-naphthalenedithiol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add pyridine (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.0 equiv) in anhydrous dichloromethane to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired naphtho[1,8-cd][1][5][6]trithiole 2-oxide.

Protocol 2: Synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide via SO Cycloaddition

This protocol details the trapping of in situ generated this compound with 2,3-dimethyl-1,3-butadiene.[1][4]

Reaction Scheme for SO Cycloaddition

precursor Naphtho[1,8-cd][1,2,3]trithiole 2-oxide byproduct Naphtho[1,8-cd][1,2]dithiole precursor->byproduct Ring Contraction so This compound (SO) precursor->so Heat (e.g., refluxing chlorobenzene) diene 2,3-Dimethyl-1,3-butadiene reaction [4+1] Cycloaddition diene->reaction product 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide so->reaction reaction->product

Caption: [4+1] Cycloaddition of SO with a diene.

Materials:

  • Naphtho[1,8-cd][1][5][6]trithiole 2-oxide (from Protocol 1)

  • 2,3-Dimethyl-1,3-butadiene

  • Chlorobenzene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve naphtho[1,8-cd][1][5][6]trithiole 2-oxide (1.0 equiv) in anhydrous chlorobenzene.

  • Add 2,3-dimethyl-1,3-butadiene (3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 132 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 3,4-dimethyl-2,5-dihydrothiophene 1-oxide.

Protocol 3: Synthesis of 3,4-Dimethylthiophene via Pummerer-Type Rearrangement

This protocol describes the conversion of a 2,5-dihydrothiophene S-oxide to the corresponding thiophene using a Pummerer-type rearrangement.[1][7]

Pummerer Rearrangement Workflow

sulfoxide (B87167) 2,5-Dihydrothiophene S-oxide reaction Activation & Pummerer Rearrangement sulfoxide->reaction activator Activating Agent (e.g., Trifluoroacetic Anhydride) activator->reaction base Base (e.g., Triethylamine) elimination Elimination base->elimination thiophene Thiophene intermediate Thionium Ion Intermediate reaction->intermediate Intermediate Formation intermediate->elimination elimination->thiophene

Caption: Conversion of a sulfoxide to a thiophene.

Materials:

Procedure:

  • Dissolve 3,4-dimethyl-2,5-dihydrothiophene 1-oxide (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoroacetic anhydride (1.5 equiv) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add triethylamine (3.0 equiv) dropwise and allow the reaction to warm to room temperature.

  • Stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3,4-dimethylthiophene.

Conclusion

The in situ generation of this compound provides a powerful and versatile tool for the synthesis of a variety of sulfur-containing heterocycles. The protocols outlined above offer reliable methods for the preparation of key intermediates and final thiophene products. The choice of SO precursor and reaction conditions can be tailored to the specific substrate and desired outcome, making this a valuable strategy for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for Identifying Sulfenamide (SO) Adducts using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and cellular regulation. Sulfenamides (R-S-N-R'), a class of S-sulfenylated adducts, are formed by the reaction of sulfenic acids with primary or secondary amines. These adducts are often transient and labile, posing a significant challenge for their detection and characterization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of biomolecules and can be adapted for the identification of these labile modifications.[1]

These application notes provide a comprehensive overview and detailed protocols for the identification of sulfenamide (B3320178) adducts on proteins and peptides using MALDI-TOF MS. A key strategy highlighted is the chemical stabilization of labile sulfenamide adducts through oxidation to their more stable sulfonamide counterparts, enabling robust detection and analysis.

Key Challenges in MALDI-TOF Analysis of Sulfenamide Adducts

The primary challenge in the analysis of sulfenamide adducts is their inherent instability. These modifications can readily revert to the thiol form or be further oxidized, particularly under the conditions required for sample preparation and mass spectrometry analysis. Direct detection is therefore often unreliable.

Strategy: Chemical Stabilization by Oxidation

To overcome the labile nature of sulfenamide adducts, a chemical stabilization strategy is employed. This involves the selective oxidation of the sulfenamide (R-S-N) to the corresponding sulfonamide (R-SO2-N). Sulfonamides are significantly more stable and can withstand the conditions of sample preparation and MALDI-TOF analysis. This chemical derivatization results in a predictable mass shift, facilitating the identification of the modified species.

The oxidation of a sulfenamide to a sulfonamide involves the addition of two oxygen atoms, resulting in a mass increase of +32 Da . This distinct mass shift is a key signature used to identify the original site of the sulfenamide adduct.

Experimental Protocols

Sample Preparation and In-Vitro Adduct Formation (Model System)

This protocol describes the formation of a model sulfenamide adduct on a standard peptide for methods development and validation.

Materials:

  • Standard peptide with a single cysteine residue (e.g., a custom synthesized peptide)

  • Oxidizing agent to generate sulfenic acid (e.g., hydrogen peroxide)

  • Amine-containing compound (e.g., a primary amine)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • C18 ZipTips for desalting

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Solubilization: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mg/mL.

  • Sulfenic Acid Formation: Add a 10-fold molar excess of hydrogen peroxide to the peptide solution. Incubate at room temperature for 15 minutes.

  • Sulfenamide Adduct Formation: Add a 100-fold molar excess of the amine-containing compound to the reaction mixture. Incubate at room temperature for 30 minutes.

  • Desalting: Desalt and concentrate the peptide solution using a C18 ZipTip according to the manufacturer's protocol. Elute the peptide in a small volume of 50% ACN, 0.1% TFA.

Chemical Stabilization of Sulfenamide Adducts by Oxidation

This protocol details the conversion of the labile sulfenamide adduct to a stable sulfonamide adduct.

Materials:

  • Peptide sample containing the putative sulfenamide adduct

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • C18 ZipTips

Procedure:

  • Reaction Setup: To the desalted peptide solution from the previous step, add a 20-fold molar excess of m-CPBA.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching (Optional): The reaction can be quenched by the addition of a reducing agent, such as sodium sulfite.

  • Desalting: Desalt the sample again using a C18 ZipTip to remove excess reagents. Elute in 50% ACN, 0.1% TFA.

MALDI-TOF MS Analysis

This protocol outlines the preparation of the sample for MALDI-TOF analysis and the instrument settings.

Materials:

  • Stabilized peptide sample

  • MALDI Matrix Solution:

    • For peptides < 3000 Da: α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% ACN, 0.1% TFA.

    • For proteins > 3000 Da: Sinapinic acid (SA) at 10 mg/mL in 50% ACN, 0.1% TFA.

  • MALDI target plate

Procedure:

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix 1 µL of the stabilized peptide sample with 1 µL of the appropriate MALDI matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely at room temperature, forming a crystalline spot.

  • MALDI-TOF MS Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive reflectron mode for peptides or linear mode for larger proteins.

    • Calibrate the instrument using a standard peptide mixture.

    • The expected mass shift for the sulfonamide adduct compared to the unmodified peptide is the mass of the adducted amine group plus 32 Da.

Data Presentation

The following table provides a representative example of quantitative data that could be obtained from a MALDI-TOF MS analysis of a peptide before and after modification and stabilization. The relative intensity of the peaks corresponding to the unmodified, sulfenamide (hypothetical direct detection), and sulfonamide-derivatized peptide can be used for semi-quantitative analysis.

Peptide StateExpected m/zObserved m/zRelative Intensity (%)Mass Shift (Da)
Unmodified Peptide1500.01500.295-
Sulfenamide Adduct1575.1Not Observed< 1+75.1
Sulfonamide Adduct1607.11607.385+107.1 (+32 from sulfenamide)

Note: This table is illustrative. Direct detection of sulfenamide adducts is often not feasible due to their instability. The primary species for identification is the stabilized sulfonamide adduct.

Visualizations

Experimental Workflow

Caption: Workflow for the identification of sulfenamide adducts.

KEAP1-NRF2 Signaling Pathway and S-Sulfenylation

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response.[2][3] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation.[2] Upon exposure to oxidative or electrophilic stress, specific cysteine residues in KEAP1 can undergo S-sulfenylation.[4][5] This modification leads to a conformational change in KEAP1, inhibiting its ability to target NRF2 for degradation.[5] Consequently, NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[2][3]

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 NRF2 cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 Ubiquitination nrf2_nuc NRF2 nrf2->nrf2_nuc Translocation keap1 KEAP1 keap1->nrf2 Binds proteasome Proteasome cul3->proteasome Degradation stress Oxidative Stress (ROS) stress->keap1 S-sulfenylation keap1_soh KEAP1 (Cys-SOH) keap1_soh->nrf2 Release maf sMaf nrf2_nuc->maf Dimerizes are ARE maf->are Binds antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Activates

Caption: KEAP1-NRF2 pathway and the role of S-sulfenylation.

HIF-1α Signaling Pathway and S-Sulfenylation

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to hypoxia.[6][7] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][8] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[6][7][8] Recent studies suggest that S-sulfenylation of specific proteins can regulate the HIF-1α signaling pathway, adding another layer of complexity to its regulation.[9] For instance, S-sulfenylation of regulatory proteins can impact HIF-1α stability and transcriptional activity.

hif1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_norm HIF-1α phd PHDs hif1a_norm->phd Hydroxylation vhl VHL Complex phd->vhl Recognition proteasome_norm Proteasome vhl->proteasome_norm Degradation hif1a_hyp HIF-1α (Stable) hif1b HIF-1β hif1a_hyp->hif1b Dimerizes hre HRE hif1b->hre Binds hypoxia_genes Hypoxia-Responsive Gene Expression hre->hypoxia_genes Activates s_sulfenylation S-Sulfenylation of Regulatory Proteins s_sulfenylation->hif1a_hyp Modulates Stability

References

Application Notes and Protocols for Studying Gas-Phase SO Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfur monoxide (SO) radical is a key intermediate in the atmospheric oxidation of sulfur-containing compounds and plays a significant role in combustion chemistry and astrophysical environments. Understanding the kinetics and mechanisms of its gas-phase reactions is crucial for developing accurate atmospheric models, improving combustion efficiency, and gaining insights into interstellar chemical processes. These application notes provide a comprehensive overview of the experimental setups and protocols used to study the gas-phase reactions of the SO radical.

Experimental Setups

The investigation of highly reactive species such as the SO radical requires specialized experimental setups that allow for its generation, controlled reaction with other species, and sensitive detection. The most common and effective apparatus for these studies is the flow tube reactor coupled with techniques for radical generation and detection.

Flow Tube Reactors

Flow tube reactors are the cornerstone of gas-phase kinetic studies.[1][2] They consist of a tube (typically made of Pyrex or quartz) through which a carrier gas (e.g., He or N₂) flows at a constant velocity. The long reaction path allows for the study of reaction kinetics over a range of timescales. Reactants are introduced at different points along the tube, and the concentration of the radical species is monitored at a fixed detection point. The reaction time is controlled by varying the flow velocity of the carrier gas or the distance between the reactant inlet and the detection zone.

A typical flow tube setup includes:

  • Radical Source: For generating SO radicals.

  • Reactant Inlet: A movable or fixed injector to introduce the co-reactant.

  • Detection System: To monitor the concentration of SO radicals.

  • Pressure and Flow Control: Mass flow controllers and pressure gauges to maintain stable experimental conditions.

Generation of SO Radicals

The controlled generation of SO radicals in the gas phase is the first critical step. Several methods are commonly employed:

  • Microwave Discharge: A microwave discharge through a dilute mixture of a precursor gas, such as sulfur dioxide (SO₂), in a carrier gas like argon or helium can efficiently produce SO radicals.[2] The high-energy electrons in the plasma dissociate the precursor molecules. The reaction is: SO₂ + e⁻ → SO + O + e⁻

  • Photolysis: Ultraviolet (UV) photolysis of precursor molecules is another widely used method.[3][4] An excimer laser or a discharge lamp provides the high-energy photons needed to break the chemical bonds of the precursor. Common precursors and their photolysis reactions include:

    • Sulfur Dioxide (SO₂): Photolysis at wavelengths below 220 nm can produce SO radicals.[4][5] SO₂ + hν → SO + O

    • Thionyl Chloride (SOCl₂): Photolysis can also yield SO radicals.

    • Carbonyl Sulfide (OCS) or Carbon Disulfide (CS₂): Reaction with oxygen atoms, often produced via microwave discharge of O₂, can generate SO radicals.

Detection of SO Radicals

Due to their transient nature, sensitive and specific detection methods are required to monitor SO radicals.

  • Laser-Induced Fluorescence (LIF): LIF is a highly sensitive and selective spectroscopic technique for detecting radical species.[6][7][8] A tunable laser excites the SO radical from its ground electronic state to an excited electronic state. The subsequent fluorescence emitted as the radical relaxes back to the ground state is detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of the SO radical. For the SO radical, excitation is typically performed in the B³Σ⁻ - X³Σ⁻ band system.

  • Mass Spectrometry (MS): Mass spectrometry allows for the direct detection of radicals by ionizing the gas mixture and separating the ions based on their mass-to-charge ratio.[4] This technique provides direct evidence for the presence of the SO radical and can also be used to identify reaction products.

Experimental Protocols

This section outlines a general protocol for studying the kinetics of a gas-phase reaction between the SO radical and a reactant molecule (e.g., O₂, O₃, or an alkene) using a Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) apparatus with a flow tube reactor.

General PLP-LIF Protocol
  • System Preparation:

    • Evacuate the flow tube reactor to a low base pressure.

    • Establish a stable flow of a carrier gas (e.g., Helium) at a specific pressure (typically 1-10 Torr).

    • Introduce a known concentration of the SO radical precursor (e.g., SO₂) into the carrier gas flow.

  • SO Radical Generation:

    • Use a pulsed excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) to photolyze the precursor gas, generating a pulse of SO radicals.

  • Reaction Initiation:

    • Introduce a known excess concentration of the reactant gas (e.g., O₂, O₃, ethylene) into the flow tube through a movable injector.

  • SO Radical Detection:

    • At a fixed point downstream from the photolysis region, probe the concentration of the SO radical using a tunable dye laser for LIF detection.

    • The probe laser is timed to fire at varying delay times after the photolysis laser pulse.

    • Collect the fluorescence signal at a right angle to the laser beam using a photomultiplier tube fitted with appropriate optical filters to reduce scattered light.

  • Kinetic Measurement:

    • Record the decay of the LIF signal as a function of the delay time between the photolysis and probe laser pulses.

    • Under pseudo-first-order conditions (i.e., [Reactant] >> [SO]), the decay of the SO radical concentration will be exponential.

    • The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([SO]) versus time.

  • Determination of the Bimolecular Rate Constant:

    • Repeat the measurement of k' at different concentrations of the reactant gas.

    • The bimolecular rate constant (k) is then determined from the slope of a plot of k' versus the reactant concentration.

Data Presentation

The following table summarizes the bimolecular rate constants for the gas-phase reactions of the SO radical with several atmospherically and industrially relevant molecules.

ReactantReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
Oxygen (O₂)SO + O₂ → SO₂ + O298< 1.0 x 10⁻¹⁶
Ozone (O₃)SO + O₃ → SO₂ + O₂2988.7 x 10⁻¹⁴[5]
Ethylene (C₂H₄)SO + C₂H₄ → Products2981.1 x 10⁻¹³[6]
Propylene (C₃H₆)SO + C₃H₆ → Products2984.5 x 10⁻¹³[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_generation SO Radical Generation cluster_reaction Reaction Zone cluster_detection Detection System precursor Precursor Gas (e.g., SO2) mixer1 Gas Mixing precursor->mixer1 carrier Carrier Gas (e.g., He) carrier->mixer1 source Radical Source (Photolysis/Discharge) mixer1->source flow_tube Flow Tube Reactor source->flow_tube reactant Reactant Gas reactant->flow_tube detection LIF / MS Detection flow_tube->detection data_acq Data Acquisition detection->data_acq analysis Determine Rate Constant data_acq->analysis Data Analysis

Fig. 1: Experimental workflow for kinetic studies of SO radical reactions.
Logic of Experimental Setup

Experimental_Setup_Logic cluster_gas_handling Gas Handling & Introduction cluster_reactor Reactor Core cluster_detection_system Detection & Analysis precursor_gas SO Precursor (e.g., SO2) mfc Mass Flow Controllers precursor_gas->mfc reactant_gas Reactant Gas (e.g., O3, C2H4) reactant_gas->mfc carrier_gas Carrier Gas (e.g., He) carrier_gas->mfc radical_generation Radical Generation (Photolysis/Discharge) mfc->radical_generation flow_tube Flow Tube mfc->flow_tube radical_generation->flow_tube radical_generation->flow_tube pressure_gauge Pressure Gauge flow_tube->pressure_gauge pump Vacuum Pump flow_tube->pump probe_laser Probe Laser (for LIF) flow_tube->probe_laser SO Radicals optics Collection Optics probe_laser->optics Fluorescence detector Detector (PMT/MS) optics->detector data_system Data Acquisition & Analysis detector->data_system

Fig. 2: Logical components of the experimental setup.

References

Application Notes and Protocols for Handling Unstable Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and thermodynamically unstable inorganic compound.[1][2][3][4][5] As a valence isoelectronic analogue of dioxygen (O₂), it has garnered interest in synthetic chemistry and astrochemistry.[4][6] However, its extreme reactivity and rapid disproportionation under ambient conditions into sulfur dioxide (SO₂) and elemental sulfur present significant challenges for its direct use in a laboratory setting.[4][7] When concentrated or condensed, SO readily converts to its dimer, disulfur (B1233692) dioxide (S₂O₂).[1][3][5]

These application notes provide essential protocols and guidelines for the in situ generation, trapping, and potential biological application of this compound. The protocols focus on the use of molecular precursors that release SO under controlled conditions, thereby enabling the study of this transient species.

Key Properties and Challenges

  • High Reactivity: SO exists in a triplet ground state (³Σ⁻) with two unpaired electrons, similar to O₂.[1][2][5] It can be excited to a more reactive singlet state ('Δ) with near-infrared radiation.[1][4][5]

  • Instability: SO is thermodynamically unstable and cannot be isolated in bulk.[4][6][8] It rapidly dimerizes to S₂O₂ and subsequently disproportionates.[1][4]

  • Handling: Due to its instability, all work with SO must be conducted in situ. This involves generating it in the presence of a trapping agent or in a system designed for immediate analysis.[9] Direct handling of SO gas is not feasible in a standard laboratory environment.

  • Detection: The transient nature of SO necessitates specialized detection methods, such as mass spectrometry, microwave spectroscopy, or chemiluminescence detection through its reaction with ozone.[1][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related species.

Table 1: Molecular Properties of this compound and its Dimer

PropertyThis compound (SO)Disulfur Dioxide (S₂O₂)
Formula SOS₂O₂
Molar Mass 48.07 g/mol [2]96.14 g/mol
S-O Bond Length 148.1 pm[1][3][5]145.8 pm[1][3]
S-S Bond Length N/A202.45 pm[1][3]
O-S-S Angle N/A112.7°[1][3]
Dipole Moment N/A3.17 D[1]
Ground State Triplet (³Σ⁻)[1][2][5]N/A

Table 2: Properties of a Common this compound Precursor

Precursor7-sulfinylamino-7-azadibenzonorbornadiene
Decomposition Temperature ~95 °C (in solid state)[4]
Decomposition Products This compound (SO), Dinitrogen (N₂), Anthracene[4][6][10]
Application Thermal release of SO for gas-phase detection and solution-phase trapping[4][6]

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of this compound from a Precursor

This protocol describes the thermal generation of SO from 7-sulfinylamino-7-azadibenzonorbornadiene and its subsequent trapping by a diene, such as 1,3-cyclohexadiene (B119728).

Materials:

  • 7-sulfinylamino-7-azadibenzonorbornadiene (SO precursor)[4]

  • 1,3-cyclohexadiene (trapping agent)

  • Anhydrous benzene (B151609) or toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the SO precursor (1 equivalent) to a Schlenk flask.

  • Addition of Reagents: Add anhydrous benzene or toluene to dissolve the precursor. Then, add an excess of the trapping agent, 1,3-cyclohexadiene (e.g., 5 equivalents).[11]

  • Reaction: Seal the flask and heat the reaction mixture to 70-80 °C using a pre-heated oil bath.[4][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, observing the consumption of the precursor and the formation of the trapped product (7-oxo-7-thianorbornene). The reaction may take several hours (e.g., 16-24 hours).[4][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting product by column chromatography on silica (B1680970) gel to isolate the thiophene-S-oxide adduct.

  • Characterization: Characterize the purified product using standard analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy) to confirm the successful trapping of SO.

Protocol 2: Gas-Phase Detection of Thermally Released this compound

This protocol outlines the general procedure for detecting SO in the gas phase after its release from a solid-state precursor, a method suitable for mass spectrometry or microwave spectroscopy.

Materials:

  • 7-sulfinylamino-7-azadibenzonorbornadiene (SO precursor)[4]

  • High-vacuum apparatus

  • Gas IR cell or interface to a mass spectrometer/microwave spectrometer

  • Heating element with precise temperature control

Procedure:

  • Sample Loading: Place a small quantity of the solid SO precursor into a sample holder connected to a high-vacuum line.

  • Evacuation: Evacuate the system to a low pressure (e.g., ~50 mtorr) to minimize bimolecular reactions of the released SO.[4]

  • Heating and Generation: Gently heat the precursor to its decomposition temperature (~95 °C).[4] The precursor will fragment, releasing SO, dinitrogen, and anthracene (B1667546) into the gas phase.[4][6]

  • Detection: Immediately introduce the gaseous products into the detection chamber of the spectrometer.

  • Analysis (Mass Spectrometry): Monitor for the parent ion of SO (m/z = 48).

  • Analysis (Microwave Spectroscopy): Scan for the characteristic rotational transitions of the SO radical in its triplet ground state.[4][12] This method provides unambiguous identification of the molecule.[4]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction In Situ Generation & Trapping cluster_analysis Analysis & Purification precursor SO Precursor (e.g., 7-sulfinylamino-7- azadibenzonorbornadiene) reaction_vessel Reaction Vessel (Inert Atmosphere) precursor->reaction_vessel trap Trapping Agent (e.g., 1,3-Cyclohexadiene) trap->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel heating Heat (70-80°C) reaction_vessel->heating workup Solvent Removal heating->workup Reaction Complete purification Column Chromatography workup->purification product Trapped Product (Thiophene-S-oxide) purification->product so_instability_pathway so_source In Situ Generation (from Precursor) so This compound (SO) (Highly Reactive) so_source->so Release dimer Dimerization S₂O₂ so->dimer Rapid Dimerization trapped Trapped Product (Stable Adduct) so->trapped Immediate Trapping disproportionation Disproportionation dimer->disproportionation so2 Sulfur Dioxide (SO₂) (Stable) disproportionation->so2 sulfur Elemental Sulfur (S₈) (Stable) disproportionation->sulfur biological_investigation_workflow cluster_sorm SORM Development cluster_screening Biological Screening cluster_analysis Data Analysis sorm_design Design & Synthesize SO-Releasing Molecule (SORM) sorm_char Characterize SO Release (Kinetics, Yield) sorm_design->sorm_char sorm_admin Administer SORM sorm_char->sorm_admin cell_culture Cell Culture Model cell_culture->sorm_admin assay Biological Assays (e.g., Viability, Signaling) sorm_admin->assay data_analysis Analyze Dose-Response assay->data_analysis pathway_id Identify Affected Pathways data_analysis->pathway_id target_id Potential Target Identification pathway_id->target_id

References

Application Notes and Protocols for Silicon Oxide (SiOₓ) in Materials Science and Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of silicon oxide (SiOₓ) in materials science and thin film deposition. It includes comprehensive experimental protocols for common deposition techniques and summarizes key quantitative data in structured tables for comparative analysis.

Introduction to Silicon Oxide (SiOₓ)

Silicon dioxide (SiO₂), a naturally occurring compound of silicon and oxygen, is a cornerstone material in a multitude of technological applications.[1][2] Its prevalence stems from a unique combination of desirable properties, including high hardness, excellent corrosion resistance, superior dielectric strength, and optical transparency.[3][4] In the form of thin films, silicon oxide is indispensable in the microelectronics industry, where it serves as a gate dielectric in transistors, an insulating layer, and a passivation coating to protect semiconductor surfaces.[1][3] Beyond microelectronics, SiOₓ films are utilized in optical coatings, protective layers on various materials, and as a fundamental component in the fabrication of microelectromechanical systems (MEMS).[3][5] The versatility of silicon oxide extends to the biomedical field, where it is explored for drug delivery applications and biocompatible coatings.[6][7]

The properties of silicon oxide thin films are intrinsically linked to the deposition method and the specific process parameters employed.[8] A variety of techniques have been developed to deposit SiOₓ films, each offering distinct advantages in terms of deposition temperature, film quality, conformality, and cost.[3][4][9] These methods include thermal oxidation, physical vapor deposition (PVD) techniques like sputtering and evaporation, and chemical vapor deposition (CVD) techniques such as plasma-enhanced CVD (PECVD) and atomic layer deposition (ALD).[3][9][10]

Applications of Silicon Oxide Thin Films

Silicon oxide thin films are integral to numerous fields of research and development due to their versatile properties.

1. Microelectronics and Semiconductors:

  • Gate Dielectric: SiO₂ is the most common gate dielectric material in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) due to its excellent insulating properties and the electrically stable interface it forms with silicon.[1][3]

  • Insulating Layers: Thin films of SiOₓ are used to electrically isolate different conductive layers in integrated circuits.[11]

  • Surface Passivation: A layer of silicon dioxide can stabilize silicon surfaces, protecting them from environmental contaminants and preventing the deterioration of electrical characteristics of p-n junctions.[1]

  • Diffusion Masking: During the fabrication of semiconductor devices, silicon oxide layers can act as a barrier to prevent the diffusion of dopants into specific areas of the silicon wafer.[6]

2. Optics and Photonics:

  • Anti-reflective Coatings: The refractive index of silicon oxide makes it a suitable material for anti-reflective coatings on solar cells and other optical components, enhancing light transmission.

  • Optical Waveguides: SiOₓ is used to fabricate optical waveguides for integrated photonic circuits.

  • Optical Fiber: High-purity silica (B1680970) is the primary material for manufacturing optical fibers used in telecommunications.[2]

3. Protective Coatings:

  • Corrosion Resistance: Silicon oxide films provide an effective barrier against corrosion for various materials.[3][4]

  • Hardness and Wear Resistance: The inherent hardness of SiOₓ improves the scratch resistance and durability of surfaces.[3]

4. Biomedical Applications:

  • Biocompatible Coatings: Amorphous silica is used as a coating for biomedical implants due to its biocompatibility.

  • Drug Delivery: Mesoporous silica nanoparticles are being investigated as carriers for targeted drug delivery due to their high surface area and tunable pore size.[6]

  • Biosensors: Silicon oxide surfaces are often functionalized for the development of biosensors.

Thin Film Deposition Techniques

The choice of deposition technique significantly influences the properties of the resulting silicon oxide film. The following sections detail the protocols for the most common methods.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a widely used technique for depositing high-quality silicon oxide films at relatively low temperatures (typically under 400°C), making it suitable for temperature-sensitive substrates.[3]

Experimental Protocol: PECVD of Silicon Oxide

Objective: To deposit a uniform silicon oxide thin film on a silicon wafer.

Materials and Equipment:

  • PECVD system

  • Silicon wafers (substrate)

  • Silane (SiH₄) gas source

  • Nitrous oxide (N₂O) or Oxygen (O₂) gas source

  • Inert carrier gas (e.g., N₂, Ar)

  • Wafer cleaning solutions (e.g., Piranha solution, HF dip)

  • Personal Protective Equipment (PPE): cleanroom suit, gloves, safety glasses

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean or Piranha etch followed by a deionized water rinse and a final dip in dilute hydrofluoric acid to remove the native oxide).

    • Dry the wafers using a nitrogen gun.

  • System Preparation:

    • Load the cleaned wafers into the PECVD chamber.

    • Pump the chamber down to the base pressure (typically <10 mTorr).

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 300-350°C).[9]

    • Introduce the precursor gases into the chamber at controlled flow rates. A common precursor combination is SiH₄ and N₂O.[12]

    • Introduce a carrier gas if required by the specific recipe.

    • Strike a plasma by applying RF power (typically 13.56 MHz) to the electrodes.

    • The plasma dissociates the precursor gases into reactive species, which then react on the substrate surface to form a silicon oxide film.

    • Maintain the deposition parameters (temperature, pressure, gas flow rates, RF power) for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and gas flows.

    • Allow the substrate to cool down under vacuum or in an inert atmosphere.

    • Vent the chamber and unload the coated wafers.

  • Chamber Cleaning:

    • Perform a plasma clean of the chamber using a fluorine-based gas (e.g., CF₄/O₂) to remove residual deposits.[13]

Data Presentation: PECVD Process Parameters and Film Properties

ParameterRangeTypical ValueResulting Film PropertyReference
Substrate Temperature200 - 400 °C300 °CAffects film density and stress[9][14]
Pressure100 mTorr - 2 Torr550 mTorrInfluences deposition rate and uniformity[12][14]
RF Power20 - 200 W60 WAffects deposition rate and film stress[12][14]
SiH₄ Flow Rate5 - 50 sccm12 sccmInfluences stoichiometry and deposition rate[12][14]
N₂O Flow Rate100 - 2000 sccm1420 sccmAffects stoichiometry and deposition rate[12][14]
Deposition Rate10 - 100 nm/min70 - 85 nm/minVaries with all process parameters[12]
Refractive Index1.45 - 1.491.474 - 1.486Indicates film stoichiometry (SiO₂)[12]
Film Stress-400 to 200 MPa (compressive to tensile)-309 MPa (compressive)Dependent on deposition conditions[12]
Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for atomic-level control over film thickness and produces highly conformal and uniform films, even on complex 3D structures.[15][16]

Experimental Protocol: ALD of Silicon Oxide

Objective: To deposit a highly conformal and ultra-thin silicon oxide film.

Materials and Equipment:

  • ALD reactor

  • Substrates (e.g., silicon wafers)

  • Silicon precursor (e.g., SiCl₄, Tris(dimethylamino)silane (3DMAS))

  • Oxygen source (e.g., H₂O, O₃, O₂ plasma)

  • Inert purge gas (e.g., N₂, Ar)

  • Substrate cleaning supplies

  • PPE

Procedure:

  • Substrate Preparation: Clean substrates as described in the PECVD protocol.

  • System Preparation:

    • Load the substrates into the ALD reactor.

    • Pump the chamber to the required base pressure.

  • ALD Cycle: The ALD process consists of repeating a sequence of self-limiting surface reactions. A typical cycle for SiOₓ deposition using a silicon precursor and an oxygen source is as follows:

    • Pulse A (Silicon Precursor): Introduce the silicon precursor into the reactor. It will react with the substrate surface until all reactive sites are saturated.

    • Purge A: Purge the chamber with an inert gas to remove any unreacted precursor and gaseous byproducts.

    • Pulse B (Oxygen Source): Introduce the oxygen source (e.g., water vapor or ozone) into the reactor. It reacts with the precursor layer on the surface to form a monolayer of silicon oxide.

    • Purge B: Purge the chamber with the inert gas to remove unreacted oxygen source and byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.

  • Post-Deposition:

    • Cool down the substrate.

    • Vent the reactor and unload the samples.

Data Presentation: ALD Process Parameters and Film Properties

ParameterPrecursor SystemValueResulting Film PropertyReference
Deposition TemperatureSiH₂Cl₂ + O₃250 - 450 °CAffects growth rate and film purity[17]
TDMAS + O₂ plasma100 - 250 °CInfluences growth rate and surface roughness[18]
Growth per Cycle (GPC)SiH₂Cl₂ + O₃~0.25 nm/cycleSaturated growth at 350°C[17]
Si₂Cl₆ + O₃~0.32 nm/cycleSaturated growth at 453°C[19]
BDEAS + O₂ plasma~0.1 nm/cycleDepends on plasma power[20]
Precursor Pulse TimeTDMAS0.5 - 4 sAffects film stoichiometry[18]
O₂ Plasma DurationTDMAS + O₂ plasma2 - 10 sInfluences film properties[18]
Refractive IndexTDMAS + O₂ plasma~1.46Indicates SiO₂ stoichiometry[18]
Surface Roughness (RMS)TDMAS + O₂ plasma0.26 - 0.52 nmDecreases with increasing temperature[18]
Magnetron Sputtering

Sputtering is a PVD technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate. It is a versatile method for depositing a wide range of materials, including silicon oxide.[5][21][22]

Experimental Protocol: Sputtering of Silicon Oxide

Objective: To deposit a dense and uniform silicon oxide thin film.

Materials and Equipment:

  • Sputtering system with a magnetron source

  • Silicon dioxide (SiO₂) or Silicon (Si) target

  • Substrates

  • Sputtering gas (e.g., Argon)

  • Reactive gas (e.g., Oxygen, if using a Si target)

  • Substrate cleaning supplies

  • PPE

Procedure:

  • Substrate Preparation: Clean the substrates as previously described.

  • System Preparation:

    • Mount the target and substrates in the sputtering chamber.

    • Pump the chamber down to a high vacuum base pressure (e.g., < 5 x 10⁻⁶ Torr).

  • Deposition Process:

    • Introduce the sputtering gas (Argon) into the chamber, raising the pressure to the working pressure (typically a few mTorr).

    • If using a silicon target (reactive sputtering), introduce oxygen as a reactive gas.

    • Apply power (DC, pulsed DC, or RF) to the magnetron to generate a plasma.[21]

    • The Ar ions in the plasma are accelerated towards the target, causing atoms to be sputtered.

    • The sputtered atoms travel through the plasma and deposit onto the substrate, forming a thin film.

    • Control the deposition parameters (power, pressure, gas flow rates, substrate temperature and bias) to achieve the desired film properties.[22]

  • Post-Deposition:

    • Turn off the power and gas flows.

    • Allow the substrate to cool.

    • Vent the chamber and remove the coated substrates.

Data Presentation: Sputtering Process Parameters and Film Properties

ParameterValueResulting Film PropertyReference
Target MaterialSiO₂ (quartz) or SiDetermines sputtering mode (RF or reactive)[21][22]
Sputtering PowerRF: 10 W/cm²Affects deposition rate and film quality[22]
Working Pressure1 - 10 mTorrInfluences film density and stress[22]
Substrate TemperatureRoom Temp - 300 °CAffects film properties[22]
Substrate Bias0 - 100 VCan modify film density and stress[22]
O₂ Flow Rate (reactive)VariesControls film stoichiometry[23]
Deposition Rate1 - 10 nm/minDependent on power and pressure[22]
Breakdown Field~5.7 MV/cmIndicates dielectric strength[22]
Refractive Index~1.46Dependent on stoichiometry[21]

Visualizations

The following diagrams illustrate key experimental workflows and relationships in silicon oxide thin film deposition.

experimental_workflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Deposition cluster_char 4. Characterization sub_prep Substrate Cleaning sys_prep System Preparation (Loading & Pumping) sub_prep->sys_prep Cleaned Substrate param Set Deposition Parameters (Temp, Pressure, Gas Flow, Power) sys_prep->param Prepared System dep Thin Film Growth param->dep Process Start cool Substrate Cooling dep->cool Deposition Complete unload Unloading cool->unload Cooled Substrate char Film Property Analysis (Thickness, Refractive Index, etc.) unload->char Coated Substrate

Caption: General experimental workflow for thin film deposition.

parameter_influence cluster_params Deposition Parameters cluster_props Film Properties temp Temperature rate Deposition Rate temp->rate stress Film Stress temp->stress density Density temp->density pressure Pressure pressure->rate uniformity Uniformity pressure->uniformity power Power power->rate power->stress gas Gas Flow Rates gas->rate ri Refractive Index gas->ri Stoichiometry

Caption: Influence of deposition parameters on film properties.

References

Troubleshooting & Optimization

Technical Support Center: Sulfur Monoxide (SO) Isolation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the isolation and storage of sulfur monoxide (SO). Given the inherent instability of SO, this guide focuses on in situ generation and trapping methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (SO) so challenging to isolate and store?

A1: this compound is a highly reactive and thermodynamically unstable molecule.[1][2][3] It is typically only found as a dilute gas.[1][4] When SO is concentrated or condensed, it rapidly dimerizes to form disulfur (B1233692) dioxide (S₂O₂), which can further decompose into elemental sulfur and sulfur dioxide (SO₂).[1][4] This inherent instability prevents the bulk storage of SO under standard laboratory conditions.[3][5]

Q2: Can I purchase this compound gas in a cylinder?

A2: No, due to its extreme instability and rapid decomposition, this compound is not commercially available for purchase in a stored, pure form.[3][5] It must be generated in situ, meaning it is produced directly within the experimental setup where it will be used.[2][5]

Q3: What is the difference between the triplet and singlet states of SO?

A3: The this compound molecule has a triplet ground state, meaning it has two unpaired electrons, similar to molecular oxygen (O₂).[1][4] Through excitation with near-infrared radiation, it can be converted to a singlet state with no unpaired electrons.[1][4] The singlet state of SO is believed to be more reactive than its triplet ground state.[1][4][6]

Q4: What are the primary decomposition products of this compound?

A4: The primary and immediate product of this compound self-reaction is disulfur dioxide (S₂O₂).[1][4] This dimer can then disproportionate into more stable compounds, namely elemental sulfur (typically S₈) and sulfur dioxide (SO₂).[1][3]

Troubleshooting Guides

This section addresses common issues encountered during the generation and trapping of this compound.

Issue 1: Low or No Yield of Trapped Product

Possible Cause Troubleshooting Step
Inefficient Precursor Decomposition Verify the decomposition temperature of your specific SO precursor. Ensure your reaction temperature is optimal. For thermal precursors, consider increasing the temperature in small increments. For photolytic precursors, check the wavelength and intensity of your light source.
High Reactivity of SO Minimize the distance between the SO generation source and the trapping agent within your apparatus. High vacuum conditions are often necessary to reduce bimolecular reactions of SO before it can react with the trap.[7]
Incorrect Choice of Trapping Agent Ensure your trapping agent is suitable for the electronic state (singlet or triplet) of SO you are generating. Dienes, alkenes, and alkynes are common traps for SO.[1][4] Transition metal complexes can also be effective for stabilizing and trapping SO.[3][6]
Degradation of Reagents Confirm the purity and stability of your SO precursor and trapping agent. Some precursors may be sensitive to air or moisture.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Variable Precursor Quality Use a precursor from a single, reliable batch. If synthesizing the precursor in-house, ensure rigorous purification and characterization (e.g., NMR, MS, X-ray crystallography) for each batch.
Leaks in the Experimental Setup If working under vacuum or inert atmosphere, meticulously check all connections for leaks. Even small amounts of oxygen or water can react with SO or the precursor.
Contamination Ensure all glassware is scrupulously cleaned and dried. Gas lines can be a source of sulfur-containing contaminants; use pre-cleaned tubing where possible.[8] Active sites on bare metal surfaces can lead to the loss of reactive analytes like SO.[8]
Fluctuations in Reaction Conditions Use precise temperature controllers and monitor the pressure closely. For photolytic generation, ensure the lamp output is stable.

Issue 3: Difficulty in Detecting and Characterizing SO

Possible Cause Troubleshooting Step
Transient Nature of SO Detection methods must be rapid and sensitive. Gas-phase techniques like mass spectrometry (MS) or rotational spectroscopy are suitable for direct detection.[3]
Low Concentration Optimize the generation method to produce a higher flux of SO. For spectroscopic methods, you may need to increase the path length of your detection cell.
Interference from Byproducts The decomposition of SO precursors often releases other molecules (e.g., ethylene (B1197577) from thiirane (B1199164) 1-oxide).[6] These can interfere with detection. Use a detection method that is highly specific to SO, such as chemiluminescence detection via reaction with ozone.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its dimer.

**Table 1: Molecular Properties of this compound (SO) and Disulfur Dioxide (S₂O₂) **

PropertyThis compound (SO)Disulfur Dioxide (S₂O₂)
Molar Mass 48.064 g/mol [1]96.128 g/mol
S-O Bond Length 148.1 pm[1][4]145.8 pm[1]
S-S Bond Length N/A202.45 pm[1]
O-S-S Bond Angle N/A112.7°[1]
Dipole Moment N/A3.17 D[1]
Ground State Triplet (³Σ⁻)[2][4]N/A

Table 2: Stability of this compound Chains

ParameterValueReference
Thermal Stability Limit ~200 K[9]
Critical Chain Length for Stability 10-15 units[9]
Solvent Effect on Stability More stable in non-polar solvents (e.g., hexane) than polar solvents (e.g., water).[9]

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of SO via Thermal Decomposition

This protocol describes a general method for generating this compound from a thermal precursor and trapping it with a diene.

Objective: To synthesize a thiirane 1-oxide derivative by reacting in situ generated SO with a suitable diene.

Materials:

  • This compound precursor (e.g., 7-sulfinylamino-7-azadibenzonorbornadiene[3][7] or adamantylideneadamantane thiirane 1-oxide[10]).

  • Trapping agent (e.g., 2,3-dimethyl-1,3-butadiene (B165502) or 1,3-cyclohexadiene).[7]

  • Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene).

  • Schlenk line or glovebox for inert atmosphere operations.

  • Reaction vessel (e.g., Schlenk flask) equipped with a reflux condenser and magnetic stirrer.

  • Heating mantle with a temperature controller.

Procedure:

  • Setup: Assemble the reaction glassware and dry it thoroughly under vacuum while heating. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation: In the inert atmosphere of a glovebox, charge the Schlenk flask with the SO precursor and a magnetic stir bar.

  • Addition of Solvent and Trap: Using a cannula or syringe, add the anhydrous, degassed solvent to the flask, followed by a stoichiometric excess (typically 5-10 equivalents) of the trapping agent.[7]

  • Reaction: Immerse the flask in the heating mantle and heat the solution to the known decomposition temperature of the precursor (e.g., for 7-sulfinylamino-7-azadibenzonorbornadiene, heating at 80-95 °C is effective).[3][7]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by periodically taking aliquots from the reaction mixture.

  • Work-up: Once the precursor is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product containing the trapped SO adduct (a thiophene-S-oxide derivative) using column chromatography or recrystallization.

  • Characterization: Characterize the purified product using standard analytical techniques (NMR, MS, IR spectroscopy) to confirm its structure.

Visualizations

experimental_workflow cluster_generation In Situ SO Generation cluster_trapping Chemical Trapping cluster_analysis Analysis & Purification precursor SO Precursor in Anhydrous Solvent heat Apply Heat (Thermal Decomposition) precursor->heat so_generated Free SO (Transient) heat->so_generated product Stable SO Adduct (e.g., Thiirane 1-Oxide) so_generated->product Trapping trap Trapping Agent (e.g., Diene) trap->product Reaction purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization caption Workflow for SO Generation and Trapping

decomposition_pathway so This compound (SO) (Highly Reactive) s2o2 Disulfur Dioxide (S₂O₂) (Dimerization Product) so->s2o2 Dimerization[1][4] (Rapid) s8 Elemental Sulfur (S₈) (Stable) s2o2->s8 Disproportionation[1][3] so2 Sulfur Dioxide (SO₂) (Stable) s2o2->so2 Disproportionation[1][3] caption Decomposition Pathway of this compound

References

Technical Support Center: Optimizing Sulfur Monoxide (SO) Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of sulfur monoxide (SO) from various chemical precursors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SO) and why is it difficult to work with?

A1: this compound (SO) is a highly reactive inorganic compound with the formula SO.[1] In its triplet ground state, it is significantly more reactive than its lighter analogue, dioxygen (O₂), and it readily undergoes rapid disproportionation to form disulfur (B1233692) dioxide (S₂O₂), which in turn decomposes to sulfur dioxide (SO₂) and elemental sulfur.[1][2] This inherent instability prevents its isolation and storage in bulk, necessitating its in situ generation for synthetic applications.[3][4]

Q2: What are the common precursors for generating this compound?

A2: Common precursors for SO generation are molecules designed to extrude SO under specific conditions, typically thermal. These include:

  • Thiirane (B1199164) S-oxides (Episulfoxides): Three-membered rings containing a sulfoxide (B87167) group that can decompose to release SO and an alkene.[3][5]

  • Trisulfide S-oxides: These compounds, particularly peri-substituted derivatives, can release SO upon heating, often with the benefit of a recyclable disulfide byproduct.

  • Sulfinylhydrazines: Certain sulfinylhydrazines have been designed to release SO at relatively mild temperatures.[4]

  • Other precursors include thiadiazepine S-oxides, bridged sulfoxides, and phosphine-SO₂ complexes.[2]

Q3: What are the primary methods for generating SO from these precursors?

A3: The most common method for generating SO for synthetic purposes is the thermal decomposition of a suitable precursor in the presence of a trapping agent.[6] The temperature required for decomposition varies depending on the precursor's stability. Other methods, primarily for spectroscopic studies or under extreme conditions, include:

  • Photolysis: UV irradiation of SO₂ can generate SO.

  • Microwave or Glow Discharge: Passing SO₂ through a microwave or glow discharge can produce SO.[1]

Q4: How can the generated this compound be used in a reaction?

A4: Due to its high reactivity, SO is typically generated in situ in the presence of a "trapping" agent. This agent is a molecule that readily reacts with the transient SO to form a more stable product. Common trapping agents include dienes, alkenes, alkynes, and certain transition metal complexes, leading to the formation of cyclic sulfoxides or SO-ligated metal complexes.[1][7]

Troubleshooting Guide

Issue 1: Low Yield of the Desired SO-Trapped Product

Possible Cause 1: Precursor Instability or Inefficient SO Release

  • Symptoms: The precursor decomposes before the desired reaction temperature is reached, or the reaction requires harsh conditions, leading to side products.

  • Troubleshooting Steps:

    • Select a More Stable/Efficient Precursor: Consider using a precursor with greater thermal stability or one that releases SO more cleanly at a lower temperature. For instance, sterically hindered thiirane S-oxides, like adamantylideneadamantane thiirane 1-oxide, show high stability and smoothly deliver SO.[2][5] The 7-sulfinylamino-7-azadibenzonorbornadiene precursor is notable for releasing SO at temperatures below 100°C.[6][8]

    • Optimize Reaction Temperature: The optimal temperature is a balance between the rate of SO generation and the rate of its decomposition or side reactions. A lower temperature may increase selectivity, while a higher temperature can improve the rate of SO release. For peri-substituted trisulfide-2-oxides, the presence of certain substituents can lower the required decomposition temperature.

    • Check Precursor Purity: Impurities can catalyze the decomposition of the precursor or interfere with the SO generation. Ensure the precursor is of high purity before use. For example, some sulfinylhydrazine precursors can be purified by crystallization, but impure samples may be difficult to upgrade.

Possible Cause 2: Inefficient Trapping of this compound

  • Symptoms: Low yield of the desired adduct, with evidence of SO disproportionation (e.g., formation of elemental sulfur or SO₂).

  • Troubleshooting Steps:

    • Increase Concentration of Trapping Agent: A higher concentration of the trapping agent can increase the probability of it reacting with the transient SO before it decomposes. Using the trapping agent as the solvent (if it is a liquid) can be an effective strategy.[8]

    • Choose a More Reactive Trapping Agent: The reactivity of the trapping agent is crucial. Dienes with a locked cisoid conformation, such as 1,3-cyclohexadiene, can be particularly effective.[8]

    • Ensure Proper Mixing: Efficient mixing is essential to ensure that the generated SO encounters the trapping agent quickly.

Possible Cause 3: Competing Side Reactions

  • Symptoms: Formation of multiple products, including those not derived from SO trapping.

  • Troubleshooting Steps:

    • Optimize Solvent: The choice of solvent can influence reaction pathways. Non-polar, aprotic solvents are generally preferred to minimize side reactions.

    • Lower Reaction Temperature: As mentioned, lower temperatures can improve selectivity by disfavoring higher activation energy side reactions.

    • Use of Additives: In some cases, additives might stabilize the precursor or the generated SO, but this is highly system-dependent and requires careful investigation.

Issue 2: Difficulty in Synthesizing the SO Precursor

Possible Cause: Low Yield or Purity in Precursor Synthesis

  • Troubleshooting Steps:

    • Follow Detailed Protocols: Refer to established and detailed experimental protocols for the synthesis of the chosen precursor.

    • Purify Starting Materials: Ensure all starting materials and reagents are pure and dry, as impurities can significantly impact the reaction outcome.

    • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry to optimize the yield and purity of the precursor. For example, in the synthesis of thiirane S-oxides via oxidation of thiiranes, controlling the amount of oxidant is crucial to avoid over-oxidation to the thiirane 1,1-dioxide.

    • Purification Technique: Select an appropriate purification method for the precursor. This may include column chromatography, recrystallization, or sublimation. For some precursors, such as certain sulfinylhydrazines, purification can be challenging, and achieving high purity in the final synthetic step is critical.

Data Presentation

Table 1: Comparison of Common this compound Precursors

Precursor ClassExample PrecursorTypical Generation ConditionsYield of Trapped Product (with diene)Key AdvantagesKey Disadvantages
Thiirane S-oxides Adamantylideneadamantane thiirane 1-oxideThermal decompositionGood yields[2][5]High stability of precursor; clean SO release.Synthesis of precursor can be multi-step.
trans-2,3-Diphenylthiirane 1-oxideThermal decompositionGood yieldsReadily synthesized.May require higher temperatures than other precursors.
Trisulfide S-oxides peri-Substituted 1,8-naphthalene trisulfide-2-oxideThermal decompositionGood yieldsRecyclable disulfide byproduct.Synthesis of precursor can be complex.
Sulfinylhydrazines 7-Sulfinylamino-7-azadibenzonorbornadieneThermal decomposition (<100°C)[6][8]60% (with 2,3-dimethyl-1,3-butadiene)[8]Mild generation conditions.Multi-step synthesis of precursor.
Sulfinylhydrazine from cis-stilbeneThermal decompositionGood yieldsCan be prepared in 3 steps from commercial materials.Potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for Thermal Generation of SO from a Precursor and Trapping with a Diene
  • Apparatus Setup:

    • A two or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

    • Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Reaction Mixture:

    • Dissolve the SO precursor in a suitable anhydrous solvent (e.g., toluene, benzene, or tetrahydrofuran).

    • Add the diene trapping agent to the solution. A molar excess of the diene (e.g., 5-10 equivalents) is often used to ensure efficient trapping. In some cases, the diene itself can be used as the solvent.[8]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature under an inert atmosphere. The optimal temperature depends on the specific precursor being used (refer to literature for the decomposition temperature of the chosen precursor).

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the precursor and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to isolate the desired SO-trapped adduct.

Protocol 2: Synthesis of a Sulfinylhydrazine Precursor (7-Sulfinylamino-7-azadibenzonorbornadiene)

This protocol is based on the synthesis described in the literature.[8]

  • Synthesis of Carpino's Hydrazine (B178648) (7-amino-7-azadibenzonorbornadiene):

    • This intermediate is typically prepared following established literature procedures.

  • Reaction with Thionyl Chloride:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Carpino's hydrazine in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (B128534) (as a base) to the solution.

    • Slowly add a solution of thionyl chloride in the same solvent to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product, 7-sulfinylamino-7-azadibenzonorbornadiene, can be purified by recrystallization from a suitable solvent system (e.g., toluene/diethyl ether) to yield a pale yellow solid.[8] The reported yield for this synthesis is 83%.[8]

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_reaction SO Generation and Trapping cluster_workup Product Isolation Precursor_Synthesis Synthesize SO Precursor Purification Purify Precursor Precursor_Synthesis->Purification Characterization Characterize Precursor (NMR, MS) Purification->Characterization Setup Set up Dry Reaction Vessel (Inert Atmosphere) Characterization->Setup Reagents Add Precursor, Solvent, and Trapping Agent Setup->Reagents Heating Heat to Decomposition Temperature Reagents->Heating Monitoring Monitor Reaction (TLC, GC) Heating->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Isolation Isolate Crude Product (Solvent Removal) Workup->Isolation Purify_Product Purify Product (Chromatography, Recrystallization) Isolation->Purify_Product Analyze_Product Analyze Final Product Purify_Product->Analyze_Product

Caption: Experimental workflow for SO generation and trapping.

Troubleshooting_Yield Start Low Yield of SO-Trapped Product Check_Precursor Is the precursor decomposing as expected? Start->Check_Precursor Check_Trapping Is the trapping agent appropriate and in sufficient excess? Check_Precursor->Check_Trapping Yes Precursor_Issue Potential Precursor Issue Check_Precursor->Precursor_Issue No Check_Side_Reactions Are there significant side products? Check_Trapping->Check_Side_Reactions Yes Trapping_Issue Potential Trapping Issue Check_Trapping->Trapping_Issue No Success Yield Optimized Check_Side_Reactions->Success No Side_Reaction_Issue Side Reaction Issue Check_Side_Reactions->Side_Reaction_Issue Yes Precursor_Sol1 Optimize Temperature Precursor_Issue->Precursor_Sol1 Precursor_Sol2 Verify Precursor Purity Precursor_Issue->Precursor_Sol2 Precursor_Sol3 Consider a Different Precursor Precursor_Issue->Precursor_Sol3 Trapping_Sol1 Increase Trapping Agent Concentration Trapping_Issue->Trapping_Sol1 Trapping_Sol2 Use a More Reactive Trapping Agent Trapping_Issue->Trapping_Sol2 Side_Reaction_Sol1 Optimize Solvent Side_Reaction_Issue->Side_Reaction_Sol1 Side_Reaction_Sol2 Lower Reaction Temperature Side_Reaction_Issue->Side_Reaction_Sol2

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Sulfonyl (SO) Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sulfonyl (SO) transfer reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my sulfonyl transfer reaction?

A1: Low yields in sulfonyl transfer reactions can often be attributed to several factors. The most common culprits include the instability of the sulfonyl chloride starting material, suboptimal reaction temperature, incorrect stoichiometry, and the use of an inappropriate base.[1][2] Sulfonyl chlorides are highly susceptible to hydrolysis, so ensuring anhydrous reaction conditions is critical.[2]

Q2: My reaction is producing multiple products. What are the likely side reactions and how can I minimize them?

A2: A common side reaction is the formation of diaryl sulfones, especially during the synthesis of sulfonyl chlorides. This can be minimized by using a sufficient excess of the chlorosulfonating agent and by adding the aromatic compound to the acid, rather than the reverse.[2] Another common issue is the hydrolysis of the sulfonyl chloride, which can be mitigated by using anhydrous solvents and reagents.[1][2]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent is crucial and can significantly influence the reaction mechanism and rate. For bimolecular nucleophilic substitution (SN2) reactions, which are common for many sulfonyl transfers, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[3] However, the optimal solvent will depend on the specific substrates and reaction conditions.

Q4: What is the optimal temperature for a sulfonyl transfer reaction?

A4: The optimal temperature is highly dependent on the specific substrates and reagents. A common starting point for many standard sulfonamide syntheses is to begin the reaction at 0 °C and then allow it to slowly warm to room temperature.[1] However, some reactions may require heating (reflux) to proceed to completion.[1] It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[1]

Q5: The purification of my sulfonamide product is proving difficult. What are the best practices?

A5: Sulfonamides are often crystalline solids, making recrystallization a good purification method.[1] If the product is an oil or sticky solid, it likely contains impurities that are inhibiting crystallization. In such cases, column chromatography may be necessary. If the product fails to crystallize from solution, adding a seed crystal of the pure compound can initiate crystallization.[1] It is also important to handle sulfonyl chlorides with care during workup to prevent hydrolysis, which can complicate purification.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degraded Sulfonyl Chloride Use a freshly opened bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Suboptimal Temperature Monitor the reaction by TLC at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition.[1]
Incorrect Stoichiometry Typically, equimolar amounts of the sulfonyl chloride and the nucleophile (e.g., amine) are used.[1] Ensure accurate measurement of all reagents.
Inappropriate Base The choice of base is critical for scavenging the acid byproduct (e.g., HCl). Common bases include pyridine (B92270) and triethylamine (B128534).[1] If the nucleophile is weak, a stronger, non-nucleophilic base might be required.[1]
Poor Nucleophilicity of Substrate For substrates with low nucleophilicity (e.g., sterically hindered or electron-deficient amines), more forcing conditions such as higher temperatures or longer reaction times may be necessary.[1]
Catalyst Inactivity If using a catalyst, ensure it is active and used at the correct loading. Consider a screening of different catalysts if the reaction is known to be catalyst-dependent.[4][5]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride Work under strictly anhydrous conditions. Use anhydrous solvents and dry all glassware thoroughly before use.[2]
Diaryl Sulfone Formation (in sulfonyl chloride synthesis) Use a sufficient excess of the chlorosulfonating agent. Add the aromatic compound to the chlorosulfonic acid, not the other way around.[2]
Side reactions due to base If the base is also a nucleophile (e.g., pyridine), it may react with the sulfonyl chloride. Consider using a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate.[1]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

  • Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and an anhydrous solvent such as dichloromethane (B109758) (DCM, 5 mL).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Base Addition : Slowly add a base, such as pyridine or triethylamine (1.2 mmol), to the stirred solution.

  • Sulfonyl Chloride Addition : In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitoring : Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup : Upon completion, perform an aqueous workup to remove the base and any salts.

  • Extraction : Extract the product with an organic solvent.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography if necessary.[1]

Visual Guides

experimental_workflow prep 1. Preparation (Amine + Anhydrous Solvent) cool 2. Cooling (0 °C) prep->cool base 3. Base Addition (e.g., Pyridine) cool->base sulfonyl_chloride 4. Sulfonyl Chloride Addition (Dropwise) base->sulfonyl_chloride react 5. Reaction (0 °C to RT) sulfonyl_chloride->react monitor 6. Monitoring (TLC) react->monitor workup 7. Aqueous Workup monitor->workup Reaction Complete extract 8. Extraction workup->extract dry 9. Drying & Concentration extract->dry purify 10. Purification dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low Yield? check_reagents Check Reagent Quality (Fresh Sulfonyl Chloride?) start->check_reagents Yes check_conditions Verify Reaction Conditions (Anhydrous?) check_reagents->check_conditions optimize_temp Optimize Temperature (TLC Monitoring) check_conditions->optimize_temp optimize_base Optimize Base (Strength, Nucleophilicity) optimize_temp->optimize_base optimize_stoichiometry Check Stoichiometry optimize_base->optimize_stoichiometry success Yield Improved optimize_stoichiometry->success

Caption: Troubleshooting decision tree for low reaction yield.

Caption: Simplified SN2 mechanism for sulfonyl transfer.

References

Technical Support Center: Sulfur Monoxide (SO) Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfur monoxide (SO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the disproportionation of SO to S₂O₂ in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment requires the use of this compound, but I am observing the formation of unwanted byproducts, likely S₂O₂. Why is this happening?

A1: this compound (SO) is a thermodynamically unstable molecule, especially in concentrated forms.[1][2] It readily undergoes disproportionation, a type of redox reaction where one molecule is simultaneously oxidized and reduced, to form disulfur (B1233692) dioxide (S₂O₂).[1] This reactivity is inherent to the electronic structure of SO, which has a triplet ground state with two unpaired electrons, making it highly reactive.[1] When SO molecules are in close proximity (i.e., at high concentrations), they rapidly react with each other.

Q2: What are the primary factors that influence the rate of SO disproportionation?

A2: The main factors influencing the disproportionation of SO to S₂O₂ are:

  • Concentration: Higher concentrations of SO dramatically increase the rate of disproportionation. SO is most stable as a dilute gas.[1][3]

  • Temperature: Increased temperature provides more kinetic energy for the SO molecules to overcome the activation energy for disproportionation, thus decreasing stability.[4]

  • Environment: The presence of other reactive species or certain surfaces can catalyze the disproportionation reaction. The choice of solvent can also play a role; for instance, non-polar solvents may offer greater stability compared to polar solvents.[4]

Q3: At what temperature can I expect this compound to be relatively stable?

A3: this compound chains have been found to be stable at temperatures up to approximately 200 K (-73°C).[4] Above this temperature, their degradation becomes rapid. For trapping and spectroscopic analysis of SO, cryogenic temperatures, often near absolute zero, are utilized in techniques like matrix isolation.[5]

Q4: Are there chemical methods to prevent or minimize the formation of S₂O₂?

A4: While direct chemical inhibitors for SO disproportionation are not well-documented, several strategies can be employed:

  • In-situ Generation: Using a precursor molecule that releases SO under specific, controlled conditions allows for its immediate use in a subsequent reaction. This keeps the instantaneous concentration of free SO very low. Examples of such precursors include ethylene (B1197577) episulfoxide and 7-sulfinylamino-7-azadibenzonorbornadiene.[1][2]

  • Use of Radical Scavengers: Since SO is a diradical, the introduction of free radical scavengers, also known as antioxidants, could theoretically intercept SO molecules before they react with each other.[6][7][8][9] These molecules work by donating an electron to neutralize a free radical.[9] However, the specific efficacy of common radical scavengers for SO needs to be experimentally validated.

Troubleshooting Guides

Problem: I am detecting S₂O₂ and other sulfur oxides in my reaction mixture, leading to low yields of my desired SO-adduct.

Troubleshooting Steps:

  • Verify SO Generation and Purity:

    • Ensure your SO generation method is clean and efficient. If using a precursor, confirm its purity and decomposition conditions (temperature, light exposure).

    • If generating SO from SO₂ and sulfur vapor in a glow discharge, optimize the discharge parameters to favor SO formation.[1]

  • Control Reaction Temperature:

    • Lower the temperature of your reaction vessel. As indicated in the data below, SO stability is highly dependent on temperature.

  • Manage SO Concentration:

    • Introduce SO to the reaction mixture slowly and at a controlled rate to maintain a low, steady-state concentration.

    • If possible, perform the reaction in a larger volume of solvent to ensure high dilution.

  • Solvent Selection:

    • Consider switching to a non-polar solvent, such as hexane, which has been shown to improve the stability of this compound chains compared to polar solvents like water.[4]

  • Consider Matrix Isolation for Analytical Studies:

    • For spectroscopic characterization of SO or its immediate reaction products, matrix isolation is the most effective technique to prevent disproportionation by physically separating the SO molecules in an inert, cryogenic matrix.[5][10]

Data Presentation

Table 1: Temperature Dependence of this compound Stability

Temperature (K)StabilityRemarksSource
< 200 KStableDegradation is minimal.[4]
> 200 KRapid DegradationReactivity increases significantly.[4]
~10-30 KHigh StabilityUsed in matrix isolation experiments for trapping and analysis.[11][12]

Experimental Protocols

Protocol 1: Matrix Isolation of this compound for Spectroscopic Analysis

This protocol describes a general method for trapping SO in an inert matrix to prevent disproportionation and allow for spectroscopic study.

Objective: To isolate SO molecules in a solid, inert matrix at cryogenic temperatures for analysis by techniques such as infrared (IR) spectroscopy.

Materials:

  • SO precursor (e.g., ethylene episulfoxide) or a setup for generating SO gas (e.g., glow discharge of SO₂ and S vapor).

  • Inert matrix gas (e.g., Argon, Nitrogen), high purity.

  • Cryostat with a transparent window (e.g., CsI for IR spectroscopy).

  • High-vacuum system.

  • Spectrometer (e.g., FTIR).

Procedure:

  • System Preparation: Assemble the matrix isolation apparatus. The cryostat window should be cooled to the desired low temperature (typically below 20 K). Evacuate the system to a high vacuum to prevent contamination from atmospheric gases.

  • Sample Preparation: Prepare a dilute gaseous mixture of SO and the matrix gas. A typical ratio is 1 part SO to 1000 parts Argon. This high dilution is crucial to ensure that individual SO molecules are trapped and separated within the matrix.[5]

  • Deposition: Slowly co-deposit the gas mixture onto the cold cryostat window. The slow deposition rate ensures the formation of a clear, rigid matrix.

  • Spectroscopic Analysis: Once a sufficient amount of the matrix has been deposited, perform the spectroscopic analysis (e.g., record the IR spectrum). The low temperature and isolation inhibit the rotation and translation of SO molecules, resulting in sharp, well-resolved vibrational bands.[10][13]

  • Data Interpretation: Compare the obtained spectra with known data for SO to confirm its presence and study its properties.

Visualizations

disproportionation_pathway cluster_reactants Reactants cluster_product Product SO1 SO S2O2 S₂O₂ SO1->S2O2 Disproportionation SO2 SO SO2->S2O2 Disproportionation

Caption: Disproportionation of this compound (SO) to disulfur dioxide (S₂O₂).

experimental_workflow cluster_generation SO Generation cluster_trapping Trapping cluster_analysis Analysis A SO Precursor (e.g., C₂H₄SO) B Generate Dilute SO Gas A->B Heat or Photolysis C Mix with Inert Gas (e.g., Argon) B->C D Deposit on Cryogenic Window (<20K) C->D E Spectroscopic Measurement (e.g., IR) D->E

Caption: Workflow for matrix isolation of this compound.

troubleshooting_flow rect rect start S₂O₂ Detected? q1 Is Temperature < 200K? start->q1 q2 Is SO Dilute? q1->q2 Yes a1 Lower Reaction Temperature q1->a1 No q3 Using Non-Polar Solvent? q2->q3 Yes a2 Decrease SO Concentration (Slower addition, larger volume) q2->a2 No a3 Switch to Non-Polar Solvent q3->a3 No end Problem Minimized q3->end Yes a1->q2 a2->q3 a3->end

Caption: Troubleshooting guide for minimizing S₂O₂ formation.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Singlet Oxygen (SO) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for singlet oxygen (SO) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio (SNR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my SO spectroscopy experiment?

A1: Noise in SO spectroscopy can originate from various sources, broadly categorized as fundamental, environmental, and instrumental.[1][2][3]

  • Fundamental Noise:

    • Shot Noise: Arises from the quantum nature of light and the discrete arrival of photons at the detector.[1][2] It is proportional to the square root of the signal intensity.

    • Thermal (Johnson) Noise: Generated by the thermal agitation of charge carriers within electronic components.[2][4]

  • Environmental Noise:

    • Electromagnetic Interference: 60 Hz (or 50 Hz) noise from AC power lines and interference from radio or TV signals can be picked up by electronic components.[2]

    • Vibrations: Mechanical vibrations can affect the optical alignment and stability of the system.[3]

    • Temperature Fluctuations: Changes in ambient temperature can affect the performance of the light source, detector, and electronics.[2][5]

  • Instrumental Noise:

    • Detector Noise:

      • Dark Current: A small electrical current that flows in the detector even when no light is present.[1][3]

      • Readout Noise: Introduced during the process of reading the signal from the detector.[1]

    • Light Source Instability: Fluctuations in the intensity of the excitation light source will directly translate to noise in the measured signal.[5][6][7]

    • Baseline Drift: Slow changes in the baseline signal over time can be caused by temperature fluctuations or instability in the electronics.[1]

    • Scattered Light: Unwanted light reaching the detector that does not originate from the sample's luminescence.[1]

Q2: My singlet oxygen signal is very weak. How can I increase it?

A2: A weak signal is a common challenge due to the low quantum yield of singlet oxygen phosphorescence.[8][9] Here are several strategies to boost your signal:

  • Optimize Photosensitizer Concentration: The concentration of your photosensitizer is critical. While a higher concentration can lead to greater singlet oxygen generation, excessively high concentrations can lead to self-quenching and aggregation, which decreases the quantum yield.[10] It is essential to determine the optimal concentration for your specific photosensitizer and experimental conditions.

  • Choose an Appropriate Solvent: The lifetime of singlet oxygen is highly dependent on the solvent.[11][12] Protic solvents, especially water, are known to quench singlet oxygen, significantly reducing its lifetime and phosphorescence.[12] Using deuterated solvents can dramatically increase the lifetime of singlet oxygen and thus the luminescence signal.[11][12]

  • Increase Excitation Light Intensity: A higher intensity excitation source can lead to a stronger singlet oxygen signal. However, be cautious of photodegradation of your photosensitizer and potential damage to your sample.[7]

  • Select an Efficient Photosensitizer: The choice of photosensitizer is crucial. Different photosensitizers have varying efficiencies in generating singlet oxygen (quantum yield).[10][13] Select a photosensitizer with a high quantum yield for singlet oxygen production.

Q3: How can I effectively reduce the noise in my measurements?

A3: Reducing noise is key to improving the signal-to-noise ratio. A combination of hardware and software approaches is often most effective.[14]

  • Hardware Solutions:

    • Use a Lock-In Amplifier: A lock-in amplifier is a powerful tool for extracting a signal from a noisy environment.[15][16][17] It works by modulating the excitation light source and then selectively detecting the signal at that specific modulation frequency, effectively filtering out noise at other frequencies.[15][16][17][18]

    • Cool the Detector: For detectors like photomultiplier tubes (PMTs) or germanium diodes, cooling can significantly reduce dark current, a major source of noise in low-light measurements.[3]

    • Use a Stable Light Source: Employ a highly stable light source with minimal intensity fluctuations.[6][7][19][20] Consider using a regulated power supply to minimize voltage fluctuations.[5]

  • Software and Data Processing Techniques:

    • Signal Averaging: By acquiring and averaging multiple spectra, random noise can be significantly reduced. The signal-to-noise ratio improves with the square root of the number of scans averaged.[14]

    • Background Subtraction: Measure the background signal (without sample or with a blank) and subtract it from your sample measurement to remove contributions from dark current and ambient light.[21][22][23][24]

    • Digital Smoothing and Filtering: Applying algorithms like moving averages or Fourier filtering can help to smooth out high-frequency noise in your spectra.[14]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No discernible singlet oxygen signal - Inefficient photosensitizer- Inappropriate solvent- Detector not sensitive in the near-infrared (NIR) region- Incorrect experimental setup- Verify the singlet oxygen quantum yield of your photosensitizer.- Switch to a deuterated solvent to increase singlet oxygen lifetime.[11][12]- Ensure your detector (e.g., InGaAs or Germanium photodiode) is sensitive at 1270 nm.[25][26]- Check the alignment of your optics and the collection efficiency of the luminescence.
High background noise - High dark current in the detector- Ambient light leakage- Unstable light source- Cool the detector to reduce thermal noise and dark current.[3]- Ensure your sample chamber is light-tight.- Allow the light source to stabilize before taking measurements.[5][6]- Perform a dark measurement (with the light source off) and subtract it from your signal.[1]
Baseline is drifting - Temperature fluctuations in the lab- Instability in the detector or electronics- Control the ambient temperature of the laboratory.- Allow the entire experimental setup to warm up and stabilize before starting measurements.- Use baseline correction algorithms during data processing.[21][23][24][27]
Signal intensity fluctuates randomly - Unstable excitation light source- Electrical noise from nearby equipment- Use a power-stabilized light source.[5][7]- Check for and eliminate ground loops in your electronic connections.- Shield your experiment from sources of electromagnetic interference.[2]
Low signal-to-noise ratio - Combination of weak signal and high noise- Implement signal averaging by collecting and averaging multiple scans.[14]- Use a lock-in amplifier for phase-sensitive detection.[15][16][17][28]- Optimize photosensitizer concentration and solvent choice.[10][11]

Experimental Protocols

Protocol 1: Optimizing Photosensitizer Concentration
  • Prepare a series of solutions with varying concentrations of the photosensitizer in the chosen solvent. Concentrations should span a range from low to high, for example, 1 µM to 50 µM.[10]

  • Measure the absorbance of each solution at the excitation wavelength to ensure it is within the linear range of the spectrophotometer.

  • Excite each sample under identical conditions (light source power, integration time, etc.).

  • Measure the singlet oxygen luminescence intensity at 1270 nm for each concentration.

  • Plot the luminescence intensity as a function of photosensitizer concentration.

  • Identify the concentration that provides the maximum singlet oxygen signal before self-quenching effects become significant.[10]

Protocol 2: Background Correction and Signal Averaging
  • Dark Signal Measurement: With the excitation source turned off, acquire a spectrum using the same data acquisition parameters as your planned experiment. This will measure the dark current and any electronic offsets.

  • Blank Measurement: With the excitation source on, acquire a spectrum of your solvent without the photosensitizer. This will account for any background luminescence or scattering from the solvent and cuvette.

  • Sample Measurement: Acquire the spectrum of your sample containing the photosensitizer.

  • Signal Averaging: For each of the above measurements, acquire multiple scans (e.g., 10, 50, or 100) and average them to reduce random noise.[14]

  • Data Processing:

    • Subtract the averaged dark signal from both the averaged blank and the averaged sample spectra.

    • Subtract the corrected blank spectrum from the corrected sample spectrum to obtain the final singlet oxygen signal.

Visualizations

experimental_workflow Experimental Workflow for SNR Enhancement cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Optimize Photosensitizer Concentration & Solvent setup Stabilize Light Source & Cool Detector prep->setup acq_dark Acquire Dark Spectrum setup->acq_dark acq_blank Acquire Blank Spectrum acq_dark->acq_blank acq_sample Acquire Sample Spectrum acq_blank->acq_sample acq_avg Signal Averaging acq_sample->acq_avg proc_bg Background Subtraction acq_avg->proc_bg proc_filter Digital Filtering proc_bg->proc_filter final High SNR Spectrum proc_filter->final troubleshooting_logic Troubleshooting Low SNR start Low SNR Detected check_signal Is the signal weak? start->check_signal check_noise Is the noise high? check_signal->check_noise No optimize_ps Optimize Photosensitizer Concentration check_signal->optimize_ps Yes cool_detector Cool Detector check_noise->cool_detector Yes change_solvent Use Deuterated Solvent optimize_ps->change_solvent increase_power Increase Excitation Power change_solvent->increase_power end SNR Improved increase_power->end use_lockin Implement Lock-In Amplifier cool_detector->use_lockin signal_avg Perform Signal Averaging use_lockin->signal_avg shielding Check Environmental Shielding signal_avg->shielding shielding->end

References

Technical Support Center: Managing Interferences in Sulfur Monoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to manage and mitigate interferences during the detection of sulfur monoxide (SO) and related sulfur compounds.

Troubleshooting Guide

This section addresses specific issues encountered with common analytical techniques for SO detection.

Method 1: Electrochemical Sensors

Question: My electrochemical sulfur dioxide (SO₂) sensor is giving a positive reading, but I don't expect SO₂ to be present. What could be the cause?

Answer: This is likely due to cross-sensitivity, where the sensor reacts with a gas other than the target gas.[1][2] Electrochemical sensors use a catalyst to react with the target gas, but this catalyst can sometimes also react with other non-target gases, leading to a false reading.[3] This can result in a positive, negative, or inhibitory effect on the sensor's output.[2]

Common interfering gases for SO₂ sensors include nitrogen dioxide (NO₂), which can cause a significant negative response, and hydrogen sulfide (B99878) (H₂S), which may produce a positive signal.[2][4]

Question: How can I identify and quantify potential cross-sensitivities for my sensor?

Answer: Manufacturers often provide cross-sensitivity data for their sensors.[2] This data indicates the sensor's percentage response to various interfering gases at known concentrations. It is crucial to consult this information to understand which non-target gases might affect your measurements.[1][4]

Quantitative Data: Cross-Sensitivity of Electrochemical Sensors

The following table summarizes the cross-sensitivity profiles for a typical Sulfur Dioxide (SO₂) sensor when exposed to other gases. The response is shown as a percentage of the signal it would produce for the same concentration of SO₂.

Interfering GasChemical FormulaTypical Cross-Sensitivity (%)Effect on Reading
Hydrogen SulfideH₂S5%Positive[4]
Nitrogen DioxideNO₂-165% to -25%Negative[2][4]
ChlorineCl₂-25%Negative[4]
Hydrogen CyanideHCN50%Positive[4]
Hydrogen ChlorideHCl5%Positive[4]
AmmoniaNH₃-40%Negative[4]

Note: These values are typical and can vary between sensor models and with age.[4] Data is measured under standard conditions (20°C, 50% RH, 1 atm).[4]

Question: What are the methods to mitigate interference in electrochemical sensors?

Answer: Several strategies can be employed to manage cross-sensitivity:

  • Catalyst Selection: Using catalysts that are highly specific to the target gas can minimize reactions with other compounds.[3]

  • Chemical Filters: Active multi-layer filters can be placed at the sensor inlet to scrub and remove specific interfering gases before they reach the sensor element.[3]

  • Compensating Electrodes: Some advanced sensors use a four-electrode design. One pair of electrodes detects both the target gas (e.g., CO) and an interfering gas (e.g., H₂), while a second "compensating" electrode detects only the interfering gas. By subtracting the signal from the compensating electrode, a true reading for the target gas can be obtained.[3]

cluster_0 Troubleshooting Workflow: Electrochemical Sensor Interference Start Inaccurate Reading Observed Check_Gases Identify Potential Interfering Gases in Sample Matrix Start->Check_Gases Consult_Data Consult Manufacturer's Cross-Sensitivity Data Check_Gases->Consult_Data Interference_Identified Interference Source Identified? Consult_Data->Interference_Identified Implement_Solution Implement Mitigation Strategy Interference_Identified->Implement_Solution Yes Unknown Contact Technical Support Interference_Identified->Unknown No Solution_Filter Use Chemical Filter Implement_Solution->Solution_Filter Solution_Compensate Use Sensor with Compensating Electrode Implement_Solution->Solution_Compensate Re_evaluate Re-evaluate Sensor Performance Solution_Filter->Re_evaluate Solution_Compensate->Re_evaluate Re_evaluate->Interference_Identified Issue Persists End Accurate Reading Achieved Re_evaluate->End Issue Resolved

Caption: Troubleshooting workflow for electrochemical sensor interference.

Method 2: Laser-Induced Fluorescence (LIF)

Question: I am using Laser-Induced Fluorescence (LIF) to detect SO₂ (as a proxy for SO) and observe a high, noisy background signal. Could this be interference?

Answer: Yes, this is a common issue with LIF. The high sensitivity of LIF makes it susceptible to fluorescence from non-target species.[5] Aromatic compounds, such as naphthalene (B1677914) and anisole, are known to fluoresce in the same spectral region as SO₂ and can cause significant spectral interference.[6]

Question: How can I eliminate these spectral interferences in my LIF instrument?

Answer: The most effective method is to modulate the laser's wavelength. By rapidly tuning the laser on and off an SO₂ resonance peak many times per second, you can obtain two distinct signals:

  • Online Signal: Laser tuned to the SO₂ absorption peak (includes fluorescence from both SO₂ and interfering species).

  • Offline Signal: Laser tuned just off the SO₂ absorption peak (includes fluorescence from interfering species only).

Subtracting the offline signal from the online signal effectively removes the background interference, isolating the true SO₂ fluorescence.[6] Additionally, optimizing the optical bandpass filters to match the SO₂ fluorescence emission spectrum can help reduce instrumental background and improve the signal-to-noise ratio.[6]

cluster_LIF LIF Wavelength Modulation for Interference Correction Laser Tunable Laser Sample Gas Sample (SO₂ + Interference) Laser->Sample Online Step 1: Measure 'Online' (Laser on SO₂ resonance) Laser->Online λ_on Offline Step 2: Measure 'Offline' (Laser off SO₂ resonance) Laser->Offline λ_off Detector Detector (PMT/CCD) Sample->Detector Signal_Proc Signal Processing Detector->Signal_Proc Final_Signal Corrected SO₂ Signal Signal_Proc->Final_Signal Subtract Step 3: Subtract Signals (Online - Offline)

Caption: Principle of online/offline LIF measurement for interference removal.

Method 3: Gas Chromatography (GC)

Question: When analyzing sulfur compounds with a GC equipped with a Flame Photometric Detector (FPD), I'm observing poor peak shapes and suppressed signals. What is the cause?

Answer: This issue is often caused by hydrocarbon interference.[7] If hydrocarbons co-elute (exit the GC column at the same time) with your sulfur compounds of interest, they can cause a "quenching" effect in the FPD, which suppresses the sulfur signal.[7] Additionally, the reactive nature of many volatile sulfur compounds means they can interact with the sample pathway, requiring the use of inert columns and flow paths for reliable results.[8]

Question: How can I improve my GC analysis and mitigate hydrocarbon interference?

Answer:

  • Use a Sulfur-Specific Detector: A Sulfur Chemiluminescence Detector (SCD) is an excellent alternative to an FPD because it is far less susceptible to hydrocarbon interference and provides a more linear and equimolar response.[8]

  • Optimize Chromatography: Employing a specialized, low-bleed, inert GC column (such as an Agilent J&W DB-Sulfur SCD) can improve the separation between sulfur compounds and interfering hydrocarbons.[8]

  • Couple with Mass Spectrometry (MS): For complex matrices, coupling the GC to a mass spectrometer (GC-MS) provides an additional layer of selectivity. By operating the MS in selected ion monitoring (SIM) mode, you can monitor for specific mass fragments unique to your target sulfur compounds, effectively ignoring the co-eluting hydrocarbons.[7] A dual-detector setup (e.g., GC-FPD-MS) can provide both quantitative sulfur data (FPD) and positive identification (MS) from a single injection.[7]

cluster_GC GC Dual-Detector System for Mitigating Interference Injector Injector GC_Column GC Column (Separation) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FPD FPD Detector (Sulfur Quantification) Splitter->FPD 50% MS MS Detector (Compound ID & Interference Rejection) Splitter->MS 50% Data_FPD FPD Chromatogram FPD->Data_FPD Data_MS MS Chromatogram (SIM Mode) MS->Data_MS

Caption: Experimental workflow for a GC-FPD-MS dual-detector system.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SO) and why is it so challenging to measure directly? this compound is a highly reactive molecule that is unstable under ambient conditions.[9][10][11] It readily disproportionates into sulfur dioxide (SO₂) and elemental sulfur, which prevents its isolation in bulk for direct analysis.[9][10][11] This high reactivity necessitates specialized techniques, such as in-situ generation from a molecular precursor followed by immediate spectroscopic detection or chemical trapping.[9][12][13]

Q2: Can a single instrument be used to identify both my target sulfur compounds and potential interfering non-sulfur compounds? Yes. It is possible to configure a single gas chromatograph with parallel detectors. For example, coupling a sulfur-selective detector like an SCD with a universal detector like a Thermal Conductivity Detector (TCD) allows for the simultaneous analysis of both sulfur-containing and non-sulfur species from the same sample injection.[14]

Q3: My analysis involves converting sulfur compounds to SO₂ for detection by UV Fluorescence. What are the common interferences for this method? A primary interference in UV fluorescence detection of SO₂ is nitrogen monoxide (NO).[15] NO can fluoresce in the same wavelength range as SO₂, leading to artificially high sulfur readings.[16] This is particularly problematic in samples with high nitrogen content, such as certain diesel fuels with nitrogen-containing additives.[15][16] Advanced systems use techniques like Micro Plasma Optimization (MPO) to convert interfering nitrogen compounds into harmless species before they reach the detector.[15]

Q4: Are there methods to generate a controlled amount of SO in the lab for experimental purposes? Yes, researchers have successfully synthesized molecular precursors that release SO when heated to mild temperatures (e.g., <100°C).[9][10] One such precursor, 7-sulfinylamino-7-azadibenzonorbornadiene, fragments to release dinitrogen, anthracene, and this compound, which can then be detected in the gas phase by mass spectrometry or rotational spectroscopy.[9][10][11]

Experimental Protocols

Protocol 1: Mitigating Aromatic Interference in LIF via Wavelength Modulation

Objective: To obtain an interference-free measurement of SO₂ using Laser-Induced Fluorescence (LIF) in a sample containing fluorescent aromatic compounds.

Methodology:

  • System Setup: Configure the LIF instrument with a laser that can be rapidly tuned (e.g., current-tuned).[6] Ensure the detector (PMT or CCD) and data acquisition system can capture signals at a high frequency (e.g., >10 Hz).[6]

  • Identify SO₂ Resonance: Perform a laser wavelength scan to identify the precise wavelength corresponding to a strong SO₂ absorption cross-section peak. This will be your "online" wavelength.[6]

  • Select Offline Wavelength: Select a wavelength immediately adjacent to the absorption peak where the SO₂ absorption cross-section is minimal. This will be your "offline" wavelength.[6]

  • Rapid Modulation: Program the laser control system to rapidly alternate between the online and offline wavelengths. The measurement at each wavelength should be brief to ensure the sample composition does not change between measurements.

  • Data Acquisition: For each measurement cycle, acquire the fluorescence intensity at the online wavelength (I_online) and the offline wavelength (I_offline).

  • Signal Correction: The true SO₂ signal (I_SO₂) is calculated by subtracting the offline signal from the online signal for each cycle:

    • I_SO₂ = I_online - I_offline

  • Data Analysis: The resulting I_SO₂ data represents the fluorescence from SO₂ only, with the background fluorescence from interfering aromatic species having been removed.

Protocol 2: Resolving Hydrocarbon Interference in GC using a Dual FPD-MS Setup

Objective: To accurately quantify a volatile sulfur compound in a complex hydrocarbon matrix.

Methodology:

  • System Configuration:

    • Connect the outlet of the GC analytical column (an inert column like Rtx-1 is recommended) to an effluent splitter.[7]

    • Connect one outlet of the splitter to a Flame Photometric Detector (FPD).

    • Connect the second outlet of the splitter to a Mass Spectrometer (MS) detector.[7] Ensure transfer lines are inert and heated to prevent sample loss.

  • MS Method Development:

    • Initially, operate the MS in full scan mode to identify the retention times of the target sulfur compounds and any co-eluting hydrocarbon interferences.[7]

    • Identify unique, high-intensity mass fragments (ions) for your target sulfur compounds.

    • Create a Selected Ion Monitoring (SIM) method in the MS software that monitors only these specific ions at the expected retention times.[7]

  • Sample Analysis:

    • Inject the sample into the GC-FPD-MS system.

    • Simultaneously acquire chromatograms from both the FPD and the MS (running in SIM mode).[7]

  • Data Interpretation:

    • FPD Chromatogram: Use this for the primary quantification of the sulfur compound, as the FPD provides an equimolar response to sulfur. Be aware of potential signal quenching at peaks with known co-elution.

    • MS (SIM) Chromatogram: Use this for positive confirmation. A peak appearing at the correct retention time in the SIM chromatogram confirms the identity of the sulfur compound and demonstrates that the signal is not from a co-eluting hydrocarbon, which will not contain the selected mass fragments.[7]

    • Comparison: Compare the retention times from both detectors to confidently identify and quantify the target sulfur analytes.[7]

References

Technical Support Center: Catalyst Selection for Sulfur Monoxide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Sulfur Monoxide (SO) Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of catalysts in this specialized area of chemistry. Given the highly reactive and unstable nature of this compound, many reactions utilize SO surrogates that release SO in situ. This guide addresses challenges common to reactions involving both direct SO and its surrogates.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

  • Question: My SO-mediated reaction is showing very low or no conversion to the desired product. What are the potential catalyst-related causes?

  • Answer:

    • Catalyst Poisoning: Sulfur compounds are notorious for poisoning catalyst surfaces. Even trace amounts of impurities in your reactants or solvent can bind strongly to the active sites of the catalyst, rendering them inactive.[1][2][3] Sulfur species can alter the electronic and structural properties of the metal catalyst, inhibiting reactant adsorption and dissociation.[1]

    • Incorrect Catalyst Choice: The catalyst you have selected may not be optimal for the specific SO surrogate and substrate you are using. Transition metal catalysts, including those based on palladium, platinum, iron, and vanadium, are often employed in reactions involving sulfur oxides.[4][5][6] However, the specific ligand environment and support material are crucial for catalytic activity.

    • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact catalyst activity and stability.[7] An increase in temperature can enhance reaction rates, but excessive heat can lead to catalyst sintering (agglomeration of catalyst particles), which reduces the active surface area.[8]

    • Catalyst Deactivation by Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[2][3]

Issue 2: Catalyst Deactivation Mid-Reaction

  • Question: My reaction starts well, but the conversion rate drops significantly over time. What could be causing this catalyst deactivation?

  • Answer:

    • Progressive Sulfur Poisoning: As the reaction proceeds, the concentration of sulfur-containing byproducts or unreacted SO surrogates may increase, leading to the gradual poisoning of the catalyst.[2]

    • Thermal Degradation (Sintering): If the reaction is highly exothermic, localized "hot spots" can form on the catalyst bed, causing irreversible sintering of the metal nanoparticles.[8][9] This is a non-reversible deactivation mechanism where catalyst particles fuse, leading to a loss of active surface area.[9]

    • Fouling: The deposition of polymeric materials or other insoluble byproducts on the catalyst surface can block access to the active sites.[3]

Issue 3: Poor Selectivity and Formation of Side Products

  • Question: I am observing the formation of significant amounts of unwanted side products. How can the catalyst be influencing this?

  • Answer:

    • Non-Optimal Catalyst-Ligand Combination: The electronic and steric properties of the ligands coordinated to the metal center play a critical role in directing the selectivity of a reaction. An inappropriate ligand may not provide the necessary environment to favor the formation of the desired product.

    • Support Effects: The catalyst support (e.g., alumina (B75360), titania, carbon) is not always inert. It can influence the dispersion of the active metal and may possess its own catalytic activity, potentially leading to side reactions.

    • Reaction Conditions Favoring Side Reactions: The chosen temperature and pressure might be promoting alternative reaction pathways. A thorough optimization of reaction parameters is often necessary to enhance selectivity.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the first steps in selecting a catalyst for a reaction involving a this compound surrogate?

    • A1: Start with a literature review for similar reactions. Transition metal catalysts, particularly those from the platinum group (Pt, Pd) and other metals like iron and vanadium, are common starting points for sulfur oxide chemistry.[1][4][5][6] The choice will be highly dependent on the specific transformation you are trying to achieve. Consider the nature of your SO surrogate, as different surrogates may have different activation requirements.

  • Q2: How important is the catalyst support?

    • A2: The support is critical. It influences the dispersion of the active metal particles, provides mechanical stability, and can affect the overall catalytic performance. Common supports include high-surface-area materials like activated carbon, alumina (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). The choice of support can impact the catalyst's resistance to poisoning and thermal degradation.

Catalyst Handling and protocols

  • Q3: What are the best practices for handling and storing sulfur-sensitive catalysts?

    • A3: Handle catalysts in an inert atmosphere (e.g., a glovebox) whenever possible to prevent exposure to atmospheric sulfur compounds and moisture. Store them in a desiccator or under an inert gas.

Catalyst Deactivation and Regeneration

  • Q4: What are the common mechanisms of catalyst deactivation in SO-mediated reactions?

    • A4: The primary deactivation mechanisms are poisoning by sulfur compounds, fouling by carbonaceous deposits (coking), and thermal degradation (sintering).[2][3]

  • Q5: Can I regenerate a sulfur-poisoned catalyst?

    • A5: In some cases, yes. The reversibility of sulfur poisoning depends on the nature of the catalyst and the reaction conditions.[2] Common regeneration methods include:

      • Thermal Treatment: Heating the catalyst in an inert or oxidizing atmosphere to burn off deposits.[10]

      • Chemical Washing: Using acidic or basic solutions to dissolve and remove poisons.[10][11]

      • Hydrogenation: Treating the catalyst with hydrogen at elevated temperatures to remove sulfur.[10]

Data on Catalyst Performance in Sulfur Oxide Reactions

The following table summarizes performance data from studies on the catalytic reduction of sulfur dioxide (SO₂), a related sulfur oxide. While not directly for SO, this data provides a reference for the types of catalysts and conditions that can be effective in sulfur oxide transformations.

Catalyst SystemSupportOptimal Temperature (°C)GHSV (h⁻¹)Reactant Molar Ratio (CO/SO₂)SO₂ Conversion (%)Sulfur Selectivity (%)Reference
SnO₂-55080002.0~78~68[12]
Cu-Ce-O->450-2.0>95>95[13]
Fe₂O₃Activated Carbon35070002.095.4386.59[14]

GHSV: Gas Hourly Space Velocity

Experimental Protocols

Protocol 1: General Procedure for Catalyst Performance Screening

  • Catalyst Preparation: Prepare a series of catalysts by varying the metal, ligand, and support.

  • Reactor Setup: Use a high-pressure reactor equipped with a stirrer, temperature and pressure controls, and sampling capabilities.

  • Reaction Execution:

    • Charge the reactor with the catalyst, solvent, and reactants (substrate and SO surrogate) under an inert atmosphere.

    • Seal the reactor and purge with an inert gas.

    • Heat the reactor to the desired temperature and pressurize if necessary.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Analysis: Analyze the samples using appropriate techniques (e.g., GC, HPLC, NMR) to determine conversion, yield, and selectivity.

  • Comparison: Compare the performance of the different catalysts under identical conditions to identify the most promising candidates.

Protocol 2: Evaluating Catalyst Susceptibility to Sulfur Poisoning

  • Baseline Activity: Establish the initial activity of the fresh catalyst under standard reaction conditions.

  • Controlled Poisoning: Introduce a known concentration of a sulfur-containing compound (e.g., H₂S, SO₂) into the reactant feed for a defined period.

  • Post-Poisoning Activity: Measure the catalyst's activity after the poisoning event.

  • Quantify Deactivation: Calculate the percentage loss in activity to quantify the catalyst's susceptibility to sulfur poisoning.

  • Characterization: Characterize the fresh and poisoned catalysts using techniques like XPS, TEM, and chemisorption to understand the deactivation mechanism.

Visualizations

Catalyst_Poisoning_Pathway Reactants Reactants + SO Surrogate Active_Catalyst Active Catalyst (e.g., Pd, Pt, Fe) Reactants->Active_Catalyst Adsorption Poisoned_Catalyst Poisoned Catalyst (Blocked Active Sites) Reactants->Poisoned_Catalyst Attempted Adsorption Reaction_Product Desired Product Active_Catalyst->Reaction_Product Catalytic Conversion Sulfur_Species Sulfur Species (S) Active_Catalyst->Sulfur_Species Adsorption of Sulfur Sulfur_Species->Poisoned_Catalyst Strong Chemisorption No_Reaction No Reaction Poisoned_Catalyst->No_Reaction

Caption: General mechanism of catalyst poisoning by sulfur species.

Troubleshooting_Workflow Start Low Yield or Deactivation Observed Check_Conditions Verify Reaction Conditions (Temp, Pressure, Purity) Start->Check_Conditions Analyze_Catalyst Characterize Spent Catalyst (e.g., TEM, XPS) Check_Conditions->Analyze_Catalyst Sintering Sintering Detected? Analyze_Catalyst->Sintering Poisoning Sulfur/Fouling Detected? Sintering->Poisoning No Optimize_Temp Optimize Temperature (Lower if possible) Sintering->Optimize_Temp Yes Regenerate Attempt Regeneration Poisoning->Regenerate Yes Change_Catalyst Select New Catalyst (Different Metal/Support) Poisoning->Change_Catalyst No Optimize_Temp->Start Regenerate->Start If unsuccessful Change_Catalyst->Start

Caption: Troubleshooting workflow for catalyst issues in SO-mediated reactions.

Regeneration_Decision_Tree Start Deactivated Catalyst Cause Primary Cause of Deactivation? Start->Cause Thermal Thermal Treatment (Oxidative Burn-off) Cause->Thermal Coking/Fouling Chemical Chemical Washing (Acid/Base) Cause->Chemical Inorganic Poisoning Hydrogen Hydrogenation Cause->Hydrogen Sulfur Poisoning No_Regen Regeneration Not Feasible (e.g., Severe Sintering) Cause->No_Regen Sintering

Caption: Decision tree for selecting a catalyst regeneration method.

References

Technical Support Center: Efficient Sulfur Monoxide (SO) Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of sulfur monoxide (SO) generation for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SO) and why is it difficult to work with?

A1: this compound (SO) is a highly reactive inorganic compound. Its high reactivity makes it a valuable reagent in chemical synthesis; however, it is unstable under ambient conditions and rapidly disproportionates into sulfur dioxide (SO2) and elemental sulfur.[1] This instability prevents its storage and necessitates in situ generation for most experimental applications.[2]

Q2: What are the most common methods for generating this compound in a research setting?

A2: Common laboratory-scale methods for generating SO involve the thermal decomposition of precursor molecules. These include the thermolysis of thiirane-1-oxides (episulfoxides) and the fragmentation of anthracene-based precursors like 7-sulfinylamino-7-azadibenzonorbornadiene.[2][3] These methods allow for the controlled release of SO directly into the reaction mixture.

Q3: How can I detect the presence of generated this compound?

A3: SO can be detected in the gas phase using mass spectrometry (MS) and rotational spectroscopy.[2][3] In solution, the successful transfer of SO to a trapping agent, such as a diene, and subsequent analysis of the product (e.g., by NMR spectroscopy) confirms its generation.[3]

Q4: What is the difference between triplet and singlet this compound, and how does it affect my experiments?

A4: Like molecular oxygen, this compound can exist in a triplet ground state (³Σ⁻) and higher-energy singlet states (¹Δ and ¹Σ⁺).[3] The singlet state is generally more reactive.[4] The generation method can influence the spin state of the resulting SO. For example, the thermolysis of thiirane (B1199164) oxide is expected to predominantly release triplet SO.[5][6] The choice of precursor and reaction conditions can be critical depending on the desired reactivity in a particular synthetic application.

Troubleshooting Guide

This guide addresses common issues encountered during the in situ generation and use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inefficient SO generation: The precursor may not be decomposing effectively at the chosen temperature. 2. SO disproportionation: The generated SO may be decomposing before it can react with the substrate. 3. Poor trapping efficiency: The substrate may not be an effective trapping agent for SO. 4. Precursor degradation: The SO precursor may have degraded during storage.1. Optimize reaction temperature: Gradually increase the temperature to ensure complete decomposition of the precursor. Monitor the reaction progress by TLC or another appropriate method. 2. Increase substrate concentration: A higher concentration of the trapping agent can favor the desired reaction over disproportionation. 3. Choose a more reactive substrate: Dienes are often effective trapping agents for SO.[3] 4. Use fresh precursor: Ensure the precursor is stored under appropriate conditions (e.g., cool, dry, and dark) and use a freshly prepared or recently purchased batch.
Formation of unexpected byproducts 1. Side reactions of the precursor: The precursor or its decomposition products (other than SO) may be reacting with the substrate or solvent. 2. Reactions with impurities: Impurities in the precursor, solvent, or substrate can lead to side reactions. 3. SO reacting in an undesired manner: The high reactivity of SO can lead to multiple reaction pathways.1. Review the precursor's decomposition mechanism: Understand the potential byproducts and their reactivity. Choose a precursor that releases inert byproducts (e.g., dinitrogen and anthracene).[3] 2. Purify all reagents: Ensure the purity of the precursor, substrate, and solvent. 3. Modify reaction conditions: Adjusting the temperature, solvent, or substrate may favor the desired reaction pathway.
Inconsistent results between experiments 1. Variability in precursor quality: Batch-to-batch differences in precursor purity can affect SO generation. 2. Fluctuations in reaction temperature: Inconsistent heating can lead to variable rates of SO generation. 3. Atmospheric contamination: The presence of oxygen or moisture can interfere with the reaction.1. Use a single, high-purity batch of precursor: If possible, use the same batch of precursor for a series of experiments. 2. Ensure uniform heating: Use a reliable heating mantle or oil bath with a temperature controller. 3. Perform reactions under an inert atmosphere: Conduct experiments under nitrogen or argon to exclude air and moisture.

Quantitative Data on SO Generation Efficiency

The efficiency of this compound generation can be evaluated by the yield of the product formed when SO is trapped by a reactive substrate. The following table summarizes reported yields for the transfer of SO to dienes from an anthracene-based precursor.

PrecursorTrapping AgentReaction ConditionsSO Transfer Yield (%)Reference
7-sulfinylamino-7-azadibenzonorbornadiene2,3-dimethyl-1,3-butadiene (B165502) (neat)80°C60[3]
7-sulfinylamino-7-azadibenzonorbornadiene1,3-cyclohexadiene80°C59[3]

Experimental Protocols

Protocol 1: Generation of this compound via Thermal Decomposition of 7-sulfinylamino-7-azadibenzonorbornadiene

This protocol describes the in situ generation of this compound and its trapping with a diene.

Materials:

  • 7-sulfinylamino-7-azadibenzonorbornadiene (SO precursor)

  • Trapping agent (e.g., 2,3-dimethyl-1,3-butadiene or 1,3-cyclohexadiene)

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

  • Schlenk flask or sealed reaction tube

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for reaction workup and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a Schlenk flask or sealable tube under an inert atmosphere, dissolve the 7-sulfinylamino-7-azadibenzonorbornadiene precursor in the anhydrous solvent.

  • Addition of Trapping Agent: Add an excess of the diene trapping agent to the solution. The amount of excess will depend on the reactivity of the diene and may require optimization (e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C). The precursor will decompose to release dinitrogen, anthracene, and this compound.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the precursor and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography to isolate the desired thiophene-S-oxide derivative.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizations

Logical Relationships and Workflows

troubleshooting_workflow start Experiment Shows Low Yield or Byproducts check_precursor Check Precursor Quality and Storage start->check_precursor check_conditions Review Reaction Conditions (Temp, Conc.) start->check_conditions check_purity Verify Purity of Reagents start->check_purity precursor_ok Precursor OK? check_precursor->precursor_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok Reagents Pure? check_purity->purity_ok precursor_ok->conditions_ok Yes replace_precursor Use Fresh Precursor precursor_ok->replace_precursor No conditions_ok->purity_ok Yes optimize_temp Adjust Temperature conditions_ok->optimize_temp No optimize_conc Increase Substrate Concentration conditions_ok->optimize_conc No purify_reagents Purify Solvent and Substrate purity_ok->purify_reagents No end Problem Resolved purity_ok->end Yes replace_precursor->check_precursor optimize_temp->check_conditions optimize_conc->check_conditions purify_reagents->check_purity

Caption: Troubleshooting workflow for SO generation experiments.

experimental_workflow setup Reaction Setup under Inert Atmosphere add_precursor Add SO Precursor and Solvent setup->add_precursor add_trapper Add Trapping Agent add_precursor->add_trapper heat Heat to Decomposition Temperature add_trapper->heat monitor Monitor Reaction Progress (e.g., TLC) heat->monitor workup Reaction Workup (Solvent Removal) monitor->workup purify Purification (e.g., Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for SO generation.

Putative Signaling Pathway

While the direct signaling pathways of this compound are still under investigation, it is hypothesized to share mechanisms with other sulfur-containing gasotransmitters like hydrogen sulfide (B99878) (H₂S) and sulfur dioxide (SO₂). A key mechanism for these molecules is the post-translational modification of cysteine residues in target proteins.

putative_so_signaling cluster_generation SO Generation cluster_cellular_effects Cellular Effects precursor SO Precursor (e.g., Thiirane-1-oxide) so This compound (SO) precursor->so Thermal Decomposition protein Target Protein (with Cysteine Residue) so->protein Reaction with -SH group modified_protein S-sulfinylated Protein (Post-translational Modification) protein->modified_protein signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) modified_protein->signaling response Biological Response (e.g., Vasodilation, Anti-inflammation) signaling->response

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Safe Handling of Pyrophoric Precursors in Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the pyrophoric nature of organometallic reagents used as precursors in sulfoxide (B87167) (SO) synthesis. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary pyrophoric precursors used in sulfoxide synthesis?

A1: The most common pyrophoric precursors for sulfoxide synthesis are highly reactive organometallic reagents. These include:

  • Organolithium reagents: such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi).[1][2] t-Butyllithium is particularly pyrophoric and can ignite spontaneously on exposure to air.[1][3]

  • Grignard reagents (RMgX): These organomagnesium halides are also sensitive to air and moisture, though generally less pyrophoric than organolithiums.[4][5]

These reagents are typically used to introduce organic groups that will form the sulfoxide's carbon-sulfur bonds.[6]

Q2: What are the main hazards associated with these pyrophoric precursors?

A2: The primary hazard is their ability to ignite spontaneously upon contact with air and/or moisture.[1][7] Other significant hazards include:

  • Extreme reactivity with water: This reaction is highly exothermic and produces flammable hydrocarbons and corrosive lithium hydroxide (B78521) or magnesium hydroxide.[1]

  • Corrosivity: They are highly corrosive to skin and eyes.[1]

  • Flammable solvents: They are usually supplied in highly flammable solvents like hexanes, pentane, or diethyl ether, which can be ignited by the heat of the reaction with air or water.[5]

Q3: What personal protective equipment (PPE) is mandatory when handling pyrophoric SO precursors?

A3: A stringent PPE protocol is essential for safety. This includes:

  • Flame-resistant (FR) lab coat: This must be worn and fully buttoned.[8]

  • Chemical splash goggles and a face shield: Standard safety glasses are not sufficient.[8]

  • Gloves: Wear nitrile gloves for dexterity, with a pair of neoprene or other chemically resistant gloves over them.[7]

  • Appropriate attire: Long pants and closed-toe shoes are required. Avoid synthetic clothing.[8]

Q4: What is the proper way to store pyrophoric reagents?

A4: Pyrophoric reagents must be stored under an inert atmosphere, typically in the manufacturer's specially designed "Sure/Seal™" bottles which have a septum-lined cap.[7] Store these bottles away from heat, flames, and sources of moisture or oxygen. It is recommended to store them in a cool, dry place.

Q5: How can I be sure of the concentration of my organolithium reagent?

A5: The concentration of organolithium reagents can change over time due to gradual decomposition. Therefore, it is crucial to titrate them regularly to determine the active concentration.[9][10] Common methods involve using indicators like diphenylacetic acid or 1,3-diphenylacetone (B89425) p-tosylhydrazone.[9][10][11][12]

Troubleshooting Guides

Issue 1: My reaction is not initiating or is giving low yields.

  • Possible Cause 1: Inactive Grignard reagent.

    • Solution: The surface of the magnesium metal may be passivated with a layer of magnesium oxide. Activate the magnesium before adding the organic halide. Common activating agents include iodine, 1,2-dibromoethane, or mechanical crushing of the magnesium turnings.[13][14]

  • Possible Cause 2: Decomposed organolithium reagent.

    • Solution: Your organolithium reagent may have degraded due to improper storage or handling. Titrate the reagent immediately before use to determine its exact molarity and adjust the volume used in the reaction accordingly.[9][10][11][12][15]

  • Possible Cause 3: Presence of moisture or air in the reaction setup.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen).[7] All solvents and reagents must be anhydrous. Use air-free techniques such as a Schlenk line or a glovebox.[5]

Issue 2: The pyrophoric reagent ignited during transfer.

  • Possible Cause 1: Exposure to air.

    • Solution: This typically happens at the tip of the syringe or cannula needle upon withdrawal from the reagent bottle's septum.[3] To prevent this, after drawing the desired volume, pull a small amount of inert gas from the headspace of the bottle into the needle to create a protective "buffer."[8] Have a beaker of dry sand or powdered lime readily available to smother any small fire.[8]

  • Possible Cause 2: Faulty syringe or transfer setup.

    • Solution: Use a luer-lock syringe to prevent the needle from detaching. Ensure all connections in your transfer setup (e.g., cannula, tubing) are secure and under a positive pressure of inert gas.

Issue 3: The quenching process is too vigorous and difficult to control.

  • Possible Cause 1: Quenching agent is too reactive.

    • Solution: Never quench unreacted pyrophoric reagents directly with water.[7] Start with a less reactive quenching agent, such as isopropanol (B130326), added slowly at a low temperature (e.g., 0 °C or -78 °C).[8]

  • Possible Cause 2: Quenching is performed too quickly.

    • Solution: Add the quenching agent dropwise with vigorous stirring and cooling in an ice or dry ice bath. A sudden, uncontrolled addition can lead to a dangerous exotherm.[16]

Quantitative Data

Table 1: Relative Reactivity of Common Butyllithium (B86547) Reagents [2]

ReagentRelative ReactivityPyrophoricityNotes
n-Butyllithium (n-BuLi)Least ReactiveLow degree in dilute solutions (<20%)Safer alternative for many applications.
sec-Butyllithium (sec-BuLi)Intermediate ReactivityMore pyrophoric than n-BuLiMore basic and sterically hindered than n-BuLi.
tert-Butyllithium (t-BuLi)Most ReactiveHighly pyrophoric, ignites in airRequires extreme caution and handling expertise.

Experimental Protocols

Protocol 1: Titration of n-Butyllithium using Diphenylacetic Acid

This protocol allows for the accurate determination of the molarity of n-butyllithium solutions.

Materials:

  • Diphenylacetic acid (recrystallized and dried)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium solution (in hexanes)

  • Oven-dried glassware (e.g., 25 mL round-bottom flask with a stir bar)

  • Gas-tight syringes

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a stir bar and under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 212 mg, 1.00 mmol).[12]

  • Add anhydrous THF (e.g., 5-8 mL) to dissolve the acid.[11][12]

  • Using a gas-tight syringe, slowly add the n-butyllithium solution dropwise to the stirred solution of diphenylacetic acid.[12]

  • With each drop, a yellow color will appear and then dissipate.[12]

  • The endpoint is reached when the faint yellow color persists for more than a minute.[12]

  • Record the volume of n-butyllithium solution added.

  • Calculate the molarity using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (volume of n-BuLi solution in Liters)

  • It is recommended to perform the titration in triplicate and average the results for accuracy.[11]

Protocol 2: General Procedure for Quenching Unreacted Organolithium Reagents

This protocol describes a safe method for neutralizing excess organolithium reagent after a reaction.

Materials:

  • Reaction mixture containing unreacted organolithium reagent

  • Anhydrous isopropanol

  • Methanol (B129727)

  • Water

  • Anhydrous diethyl ether or toluene (B28343) (for dilution)

  • Dropping funnel

  • Ice bath or dry ice/acetone bath

  • Inert gas supply

Procedure:

  • Ensure the reaction flask is under a positive pressure of an inert atmosphere.

  • Cool the reaction flask to 0 °C or -78 °C using an appropriate cooling bath.[8]

  • Dilute the cold reaction mixture with an equal volume of a dry, inert solvent like toluene or heptane.[8]

  • Slowly add isopropanol dropwise via a dropping funnel with vigorous stirring.[8] Monitor for any temperature increase or gas evolution.

  • Once the initial vigorous reaction subsides, continue adding isopropanol until gas evolution ceases.

  • After the isopropanol quench is complete, slowly add methanol to ensure all the organolithium is consumed.[8]

  • Finally, very cautiously add water dropwise to quench any remaining reactive species.[8]

  • The reaction mixture can now be safely worked up using standard aqueous procedures.

Visualizations

Diagram 1: Workflow for Handling Pyrophoric Reagents

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction cluster_quench Quenching prep_ppe Don Appropriate PPE prep_glassware Use Oven-Dried Glassware prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert prep_reagents Prepare Anhydrous Reagents prep_inert->prep_reagents transfer_setup Secure Reagent Bottle prep_reagents->transfer_setup Proceed to Transfer transfer_purge Purge Syringe/Cannula transfer_setup->transfer_purge transfer_draw Withdraw Reagent transfer_purge->transfer_draw transfer_dispense Dispense into Reaction transfer_draw->transfer_dispense react_add Slow Addition at Low Temp transfer_dispense->react_add Initiate Reaction react_monitor Monitor Temperature & Pressure react_add->react_monitor quench_cool Cool Reaction Mixture react_monitor->quench_cool Proceed to Quench quench_add_ipa Slowly Add Isopropanol quench_cool->quench_add_ipa quench_add_meoh Add Methanol quench_add_ipa->quench_add_meoh quench_add_h2o Cautiously Add Water quench_add_meoh->quench_add_h2o end End quench_add_h2o->end Safe for Workup

Caption: General workflow for safely handling pyrophoric reagents in a laboratory setting.

Diagram 2: Logical Flow for Troubleshooting Low Yields

G start Low Reaction Yield check_reagent Is the Organometallic Reagent Active? start->check_reagent check_conditions Were Anhydrous/Inert Conditions Maintained? check_reagent->check_conditions If Yes reagent_no No check_reagent->reagent_no If No check_temp Was the Reaction Temperature Controlled? check_conditions->check_temp If Yes conditions_no No check_conditions->conditions_no If No temp_no No check_temp->temp_no If No solution_reagent Titrate Organolithium or Activate Grignard Reagent reagent_no->solution_reagent solution_conditions Ensure Dry Glassware, Solvents, and Inert Gas conditions_no->solution_conditions solution_temp Maintain Low Temperature During Addition temp_no->solution_temp

References

Technical Support Center: Safety Protocols for Working with Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with sulfur monoxide (SO). Given that this compound is a thermodynamically unstable species, these protocols focus on its in situ generation and the handling of its precursors and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it typically used in experiments?

A1: this compound (SO) is an inorganic compound that exists as a dilute gas. It is thermodynamically unstable and cannot be stored in a concentrated or condensed form, as it readily converts to disulfur (B1233692) dioxide (S₂O₂).[1] In a laboratory setting, SO is generated in situ for immediate use in a reaction mixture.[1][2]

Q2: What are the primary hazards associated with this compound experiments?

A2: The primary hazards do not stem from direct handling of this compound, but from its precursors, generation methods, and decomposition products. Key hazards include:

  • Precursor Chemicals: Compounds used to generate SO, such as ethylene (B1197577) episulfoxide, may have their own specific hazards.

  • Generation Conditions: Methods like glow discharge present electrical and high-energy hazards.[1][2]

  • Decomposition Products: this compound readily decomposes into sulfur (a flammable solid) and sulfur dioxide (a toxic and corrosive gas).[1]

  • Reactive Nature: As a transient species, SO is highly reactive and its interactions with other reagents may be unpredictable.[1]

Q3: What are the symptoms of exposure to this compound decomposition products?

A3: Since this compound is transient, exposure symptoms will be those of its primary decomposition product, sulfur dioxide. Acute exposure to sulfur dioxide may cause:

  • Irritation of the eyes, nose, throat, and lungs.

  • Coughing, wheezing, and shortness of breath.[3]

  • In severe cases, it can lead to pulmonary edema.[3]

Q4: What personal protective equipment (PPE) is required for experiments involving this compound?

A4: A comprehensive PPE strategy is crucial. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In cases of potential exposure above permissible limits for sulfur dioxide, a NIOSH-approved respirator may be necessary.

Troubleshooting Guides

Issue 1: Experiment yields no desired product, suggesting this compound was not generated.

Possible Cause Troubleshooting Step
Precursor Decomposition Failure Verify the purity and stability of the SO precursor. Ensure the decomposition temperature was reached and maintained.
Inefficient Trapping of SO Confirm that the substrate for the reaction with SO was present in sufficient concentration and that the reaction conditions are optimal for the desired insertion or addition reaction.
Rapid Decomposition of SO The SO molecule is thermodynamically unstable.[1] Consider adjusting the experimental setup to minimize the distance and time between generation and reaction.

Issue 2: Presence of unexpected byproducts.

Possible Cause Troubleshooting Step
Formation of Disulfur Dioxide (S₂O₂) and subsequent decomposition Higher than expected concentrations of SO can lead to dimerization to S₂O₂.[1] Try running the reaction at a higher dilution.
Reaction with Solvent or Air Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with a dry, non-reactive solvent.
Side reactions of the precursor Analyze the reaction mixture for byproducts related to the precursor chemistry.

Issue 3: Detection of a strong, pungent odor.

Possible Cause Troubleshooting Step
Leak in the experimental setup This could indicate the release of sulfur dioxide, a decomposition product of SO. Immediately check for and seal any leaks in your apparatus. Ensure adequate ventilation in the fume hood.
Incomplete reaction Unreacted SO has decomposed to SO₂. Review the stoichiometry of your reactants.

Quantitative Data

The following table summarizes key quantitative data for this compound and its relevant decomposition product, sulfur dioxide.

Substance Property Value Reference
This compound (SO)S-O Bond Length148.1 pm[1]
Sulfur Dioxide (SO₂)Boiling Point-10 °C (14 °F)[3]
Sulfur Dioxide (SO₂)OdorChoking or suffocating odor[3]

Experimental Protocols

In Situ Generation of this compound from Ethylene Episulfoxide

This protocol describes a general method for the generation of this compound for use in subsequent chemical reactions.

Methodology:

  • Preparation:

    • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction should be performed in a well-ventilated fume hood.

    • Prepare a solution of the substrate that will react with the generated this compound in a suitable, dry solvent.

  • Generation of this compound:

    • In a separate flask, place the ethylene episulfoxide precursor.

    • Gently heat the ethylene episulfoxide to its decomposition temperature. This will cause it to break down, releasing ethylene and this compound gas.[1]

    • The generated this compound gas should be immediately bubbled through the solution containing the substrate.

  • Reaction and Quenching:

    • Allow the reaction to proceed for the desired amount of time.

    • Once the reaction is complete, any unreacted this compound should be safely quenched. This can be done by bubbling the exhaust gas through a solution of sodium hypochlorite (B82951) (bleach).

  • Workup and Analysis:

    • The reaction mixture can then be worked up according to standard laboratory procedures to isolate and purify the desired product.

    • Analytical techniques such as NMR, GC-MS, and IR spectroscopy can be used to confirm the identity and purity of the product.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_generation SO Generation cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep_glass Oven-dry glassware prep_hood Set up in fume hood prep_glass->prep_hood prep_substrate Prepare substrate solution prep_hood->prep_substrate bubble_so Bubble SO into substrate prep_substrate->bubble_so heat_precursor Heat ethylene episulfoxide generate_so SO and ethylene gas produced heat_precursor->generate_so generate_so->bubble_so react Reaction proceeds bubble_so->react quench Quench excess SO react->quench workup Workup of reaction mixture quench->workup analyze Analyze product (NMR, GC-MS) workup->analyze troubleshooting_workflow start Unexpected Experimental Outcome check_odor Strong, pungent odor detected? start->check_odor no_product No desired product formed? check_odor->no_product No leak_check Check for system leaks check_odor->leak_check Yes side_products Unexpected side products? no_product->side_products No verify_precursor Verify precursor purity and decomposition no_product->verify_precursor Yes check_concentration Reduce SO concentration (higher dilution) side_products->check_concentration Yes end Consult Senior Researcher side_products->end No seal_leak Seal leaks and improve ventilation leak_check->seal_leak seal_leak->end optimize_trapping Optimize SO trapping conditions verify_precursor->optimize_trapping optimize_trapping->end check_atmosphere Ensure inert atmosphere and dry solvent check_concentration->check_atmosphere check_atmosphere->end

References

Technical Support Center: Computational Modeling of Singlet Oxygen Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict singlet oxygen (SO) reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common computational methods for modeling singlet oxygen reactions?

A1: The most common methods include Density Functional Theory (DFT), particularly with functionals like B3LYP, and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (NEVPT2 or CASPT2).[1][2] For larger systems or high-throughput screening, semi-empirical methods and machine learning models are also employed. DFT is widely used due to its balance of computational cost and accuracy, but it has known limitations in describing the electronic structure of singlet oxygen.[3]

Q2: Why is modeling singlet oxygen computationally challenging?

A2: Singlet oxygen (¹O₂) is challenging to model accurately primarily due to the doubly degenerate nature of its lowest excited singlet state (¹Δg).[3] This can lead to issues with single-reference methods like DFT, often resulting in significant spin contamination when using an unrestricted formalism.[3] Capturing the correct electronic state and the transition between singlet and triplet potential energy surfaces requires careful selection of computational methods.[1][4]

Q3: What are the main reaction pathways of singlet oxygen with organic molecules?

A3: Singlet oxygen typically reacts with electron-rich organic molecules through three main pathways:

  • [4+2] Cycloaddition (Diels-Alder type): Occurs with conjugated dienes to form endoperoxides.

  • Ene Reaction: Involves the reaction with alkenes that have an allylic hydrogen, leading to the formation of an allylic hydroperoxide.[5][6]

  • [2+2] Cycloaddition: Can occur with electron-rich alkenes to form 1,2-dioxetanes.[6]

The preferred pathway depends on the structure of the organic molecule.

Troubleshooting Guides

Issue 1: My DFT calculation for a singlet oxygen reaction is not converging or gives unreasonable results.

Answer:

This is a common issue often related to the electronic structure of singlet oxygen. Here are several troubleshooting steps:

  • Check the Spin State: Standard DFT calculations may struggle to correctly describe the singlet state of O₂.[3][7] Using a broken-symmetry approach within DFT can sometimes provide a better description. The Ziegler-Rauk-Baerends-Daul multiplet sum method (MSM) is a specific DFT-based approach designed to handle such cases.[3][7]

  • Functional and Basis Set Selection: The choice of density functional can significantly impact the results.[7] While B3LYP is common, it's worth benchmarking against other functionals. For the basis set, using a sufficiently flexible one, such as 6-311++G(d,p), with diffuse functions is recommended to accurately model the electron distribution.

  • Consider Multireference Methods: If DFT continues to fail, the system may require a multireference approach like CASSCF or XMS-CASPT2, which are better suited for the degenerate electronic states of singlet oxygen.[1][3]

  • Analyze the Wavefunction Stability: Perform a stability analysis of your computed wavefunction to ensure it corresponds to a minimum on the potential energy surface.

Issue 2: The predicted reaction barrier for my singlet oxygen reaction is much higher/lower than experimental data suggests.

Answer:

Discrepancies between computed and experimental reaction barriers can arise from several factors:

  • Inadequate Level of Theory: The chosen computational method may not be accurate enough. As seen in studies of the ene reaction, different levels of theory (RHF, CASSCF, B3LYP) can predict different mechanisms and barrier heights.[2][8] High-level methods like CCSD(T) on geometries optimized with a lower-level method (e.g., B3LYP) can provide more accurate barrier heights.[8]

  • Solvent Effects: Gas-phase calculations may not accurately represent reactions occurring in solution. Including a solvent model (implicit like PCM or explicit) can be crucial.

  • Missing Intermediates or Transition States: The assumed reaction pathway may be incorrect. A thorough search for all possible intermediates and transition states is necessary to identify the lowest energy path.

  • Experimental Conditions: Ensure that the experimental conditions (temperature, solvent, concentration) are appropriately accounted for in the computational model.

Issue 3: How can I computationally predict the singlet oxygen quantum yield (ΦΔ) of a photosensitizer?

Answer:

Computationally predicting ΦΔ is complex as it involves several competing photophysical processes. A common approach involves calculating the energies of the relevant excited states of the photosensitizer. The key steps are:

  • Optimize the Ground State Geometry: Obtain the optimized ground state geometry of the photosensitizer.

  • Calculate Excited State Energies: Compute the energies of the first singlet excited state (S₁) and the first triplet excited state (T₁).

  • Assess the S₁-T₁ Energy Gap: A small energy gap between S₁ and T₁ facilitates efficient intersystem crossing (ISC), which is necessary to populate the triplet state that generates singlet oxygen.

  • Ensure T₁ Energy is Sufficient: The energy of the triplet state (T₁) must be greater than the energy required to excite ground-state triplet oxygen (³O₂) to singlet oxygen (¹O₂), which is approximately 94 kJ/mol (0.98 eV).

While this provides a qualitative prediction, quantitative prediction of ΦΔ is very challenging and often requires more sophisticated methods to calculate rates of competing processes like fluorescence and non-radiative decay.

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using a Chemical Probe

This protocol describes a relative method for determining ΦΔ using a chemical probe that reacts with singlet oxygen and a reference photosensitizer with a known ΦΔ.

Materials:

  • Test photosensitizer

  • Reference photosensitizer (e.g., Rose Bengal, Methylene Blue)[9]

  • Singlet oxygen chemical probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

  • Spectrophotometer or fluorometer

  • Light source with a specific wavelength for excitation

  • Cuvettes

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent degradation of the probe.

  • Prepare Sample and Reference Solutions:

    • In separate cuvettes, prepare a solution of the test photosensitizer and DPBF, and a solution of the reference photosensitizer and DPBF.

    • The concentration of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.

  • Irradiation and Monitoring:

    • Irradiate the sample and reference solutions with the light source at the chosen wavelength.

    • At regular time intervals, stop the irradiation and measure the decrease in absorbance or fluorescence of DPBF. DPBF is consumed upon reaction with singlet oxygen, leading to a decrease in its characteristic absorption or fluorescence.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF concentration (or a property proportional to it, like absorbance) versus irradiation time for both the sample and the reference.

    • The slope of this plot is proportional to the rate of DPBF consumption.

    • The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the slopes of the plots for the sample and reference, respectively.

Important Considerations:

  • The concentration of the photosensitizer can affect the measured ΦΔ due to self-quenching or aggregation.[9] It is crucial to work at low concentrations.

  • Ensure that the light source intensity is stable throughout the experiment.

  • The chemical probe should be selective for singlet oxygen and not react with other species in the solution.

Quantitative Data Summary

Table 1: Comparison of Computational Methods for Singlet Oxygen Ene Reaction with Tetramethylethylene

Computational MethodPredicted MechanismQualitative Agreement with Experiment
RHF/6-31G*Two-step, perepoxide intermediatePoor
CASSCF(10e, 8o)Asynchronous perepoxide formationPoor
B3LYPVaries with functional (restricted vs. unrestricted)Poor
CCSD(T)//B3LYPTwo adjacent transition states, no intermediateGood

Data sourced from Singleton et al. (2003).[8]

Table 2: Experimentally Determined Singlet Oxygen Quantum Yields (ΦΔ) for Common Photosensitizers

PhotosensitizerSolventΦΔ
Rose BengalMethanol0.75
Methylene BlueMethanol0.52
FluoresceinMethanol~0.03
Eosin YMethanol0.57
Eosin BMethanol0.22

Note: These values can vary depending on the experimental conditions.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions (Photosensitizers, DPBF) prep_sample Prepare Sample & Reference Solutions (Equal Absorbance) prep_stock->prep_sample irradiate Irradiate with Light Source prep_sample->irradiate monitor Monitor DPBF Consumption (Absorbance/Fluorescence) irradiate->monitor At regular time intervals plot Plot ln([DPBF]) vs. Time monitor->plot calculate Calculate Slopes (k_sample, k_ref) plot->calculate phi_calc Calculate ΦΔ_sample calculate->phi_calc

Caption: Workflow for determining singlet oxygen quantum yield.

so_reaction_pathways cluster_pathways Reaction Pathways SO Singlet Oxygen (¹O₂) diene Conjugated Diene SO->diene [4+2] Cycloaddition alkene Alkene (with allylic H) SO->alkene Ene Reaction electron_rich_alkene Electron-Rich Alkene SO->electron_rich_alkene [2+2] Cycloaddition endoperoxide Endoperoxide diene->endoperoxide hydroperoxide Allylic Hydroperoxide alkene->hydroperoxide dioxetane 1,2-Dioxetane electron_rich_alkene->dioxetane

Caption: Major reaction pathways of singlet oxygen.

photosensitization_pathway cluster_drug_effect Drug Development Context PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_S1->PS_S0 Fluorescence PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_singlet ¹O₂ PS_T1->O2_singlet Energy Transfer O2_triplet ³O₂ O2_triplet->PS_T1 cell_damage Cellular Damage (Lipids, Proteins, DNA) O2_singlet->cell_damage Oxidative Damage cell_death Cell Death (Apoptosis/Necrosis) cell_damage->cell_death Leads to

Caption: Photosensitization leading to singlet oxygen formation.

References

Technical Support Center: Optimizing Experimental Parameters for Singlet Oxygen (SO) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during singlet oxygen (SO) detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting singlet oxygen?

A1: The primary methods for detecting singlet oxygen can be categorized as either direct or indirect.

  • Direct Detection: This involves measuring the faint near-infrared (NIR) phosphorescence emitted by singlet oxygen at ~1270 nm as it decays to its ground state. While being the most definitive method, it often requires specialized and highly sensitive equipment due to the weak signal.[1][2][3]

  • Indirect Detection: This approach relies on chemical probes that react with singlet oxygen, leading to a measurable change in their properties (e.g., fluorescence or absorbance). Common indirect methods include:

    • Fluorescence Spectroscopy: Utilizes probes like Singlet Oxygen Sensor Green (SOSG) that become fluorescent upon reaction with SO.[1][2]

    • UV-Vis Spectroscopy: Employs chemical traps such as 1,3-diphenylisobenzofuran (B146845) (DPBF), where the reaction with SO causes a decrease in absorbance.[4]

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: Uses spin traps like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) that form a stable radical upon reaction with SO, which is then detected by EPR.[1][5][6]

Q2: My fluorescent probe (e.g., SOSG) is showing a signal in the control group without a photosensitizer. What could be the cause?

A2: This can be due to several factors:

  • Autoxidation or Probe Instability: Some probes can oxidize or degrade over time, leading to a false-positive signal.

  • Photobleaching/Photosensitization by the Probe Itself: Probes like SOSG can become photoactivated, especially under high-intensity light, and generate singlet oxygen themselves, leading to a self-reporting cycle.[1] It is crucial to use low light exposure and appropriate controls.

  • Solvent Effects: Certain solvents can cause the activation of probes like SOSG, leading to fluorescence in the absence of singlet oxygen.[7]

  • Reaction with Other Reactive Oxygen Species (ROS): While many probes are marketed as specific for singlet oxygen, some may exhibit cross-reactivity with other ROS, especially at high concentrations.

Q3: How can I improve the sensitivity of my singlet oxygen detection assay?

A3: To enhance sensitivity, consider the following:

  • Choice of Solvent: The lifetime of singlet oxygen is significantly longer in deuterated solvents compared to their protonated counterparts.[8] For in vitro assays, using D₂O instead of H₂O can dramatically increase the steady-state concentration of singlet oxygen.

  • Optimize Probe Concentration: Both insufficient and excessive probe concentrations can be problematic. A concentration that is too low may not trap enough singlet oxygen for detection, while a concentration that is too high can lead to issues like self-quenching or probe-induced artifacts.

  • Increase Photosensitizer Quantum Yield: Select a photosensitizer with a high singlet oxygen quantum yield (ΦΔ) for your specific experimental conditions.

  • Enhance Light Delivery: Ensure efficient light delivery to your sample at the excitation wavelength of the photosensitizer.

Q4: What are the key differences between Singlet Oxygen Sensor Green (SOSG) and 1,3-diphenylisobenzofuran (DPBF)?

A4: SOSG and DPBF are both popular chemical probes for singlet oxygen, but they have distinct characteristics:

FeatureSinglet Oxygen Sensor Green (SOSG)1,3-diphenylisobenzofuran (DPBF)
Detection Method Fluorescence increaseAbsorbance decrease
Sensitivity Generally higher sensitivityLower sensitivity
Specificity Highly specific for singlet oxygenCan react with other ROS
Solubility Water-solubleWater-insoluble (requires organic solvents or co-solvents)[9]
Potential Issues Can act as a photosensitizer itself, leading to artifacts.[1]Susceptible to photobleaching; its absorbance spectrum can overlap with that of some photosensitizers.[4]

Troubleshooting Guides

Guide 1: Issues with Fluorescent Probes (e.g., Singlet Oxygen Sensor Green - SOSG)
Observed Problem Possible Cause Recommended Solution
High background fluorescence Probe degradation or impurity.Use fresh, high-purity probe. Store stock solutions properly (protected from light at -20°C).
Autofluorescence from cells or media components.Include a control sample without the probe to measure and subtract background autofluorescence.
Probe activation by solvent or pH.[7]Test the probe's fluorescence in the experimental buffer/media alone to ensure no solvent-induced activation.
Signal plateaus or decreases rapidly Photobleaching of the fluorescent product.Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with the experimental setup.
Consumption of the photosensitizer.Use a more photostable photosensitizer or a lower light dose.
No or very low signal Insufficient singlet oxygen generation.Increase the concentration of the photosensitizer or the light dose. Ensure the excitation wavelength matches the photosensitizer's absorption maximum.
Low probe concentration.Optimize the probe concentration; perform a concentration-response curve.
Quenching of fluorescence.Check for quenching agents in your sample. High concentrations of the photosensitizer can sometimes quench the fluorescence of the probe.[4]
Inefficient probe uptake by cells.For intracellular measurements, ensure the probe can cross the cell membrane. Some probes may require permeabilization agents or longer incubation times.[1]
Inconsistent or non-reproducible results Variability in light source intensity.Ensure the light source provides consistent output. Warm up the lamp before starting experiments.
Temperature fluctuations.Maintain a constant temperature throughout the experiment, as reaction rates are temperature-dependent.
Inaccurate pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Guide 2: Issues with Absorbance-Based Probes (e.g., 1,3-diphenylisobenzofuran - DPBF)
Observed Problem Possible Cause Recommended Solution
DPBF bleaching in the dark DPBF instability.Prepare fresh DPBF solutions for each experiment and protect them from light.
Presence of oxidizing agents other than singlet oxygen.Use appropriate controls to test for non-specific bleaching.
Non-linear bleaching rate High photosensitizer concentration leading to self-quenching.Use a lower concentration of the photosensitizer.
Significant photobleaching of the photosensitizer.Use a more photostable photosensitizer or shorter irradiation times.
Depletion of oxygen.Ensure the solution is well-aerated, unless the experiment is designed to be under hypoxic conditions.
No or very slow bleaching Inefficient singlet oxygen generation.Increase the photosensitizer concentration or light dose. Optimize the excitation wavelength.
Low DPBF concentration.Ensure the initial DPBF concentration provides a sufficient absorbance signal (typically around 1.0).
Overlapping absorbance spectra.Ensure that the photosensitizer does not significantly absorb at the wavelength used to monitor DPBF bleaching (~410 nm). If there is overlap, mathematical correction is necessary.[9]
Reaction with other species Lack of specificity of DPBF.[4]While DPBF is primarily used for singlet oxygen, be aware of its potential reaction with other ROS. Use scavengers of other ROS to confirm the role of singlet oxygen.
Guide 3: Issues with EPR Spin Trapping (e.g., TEMP)
Observed Problem Possible Cause Recommended Solution
No or weak EPR signal Insufficient singlet oxygen to be trapped.Increase photosensitizer concentration or light intensity.
Low spin trap concentration.Optimize the concentration of the spin trap.
Instability of the spin adduct.Some spin adducts are short-lived. Record the EPR spectrum immediately after or during irradiation.
Overestimation of singlet oxygen Electron transfer from the spin trap to the excited photosensitizer.[10]This can lead to the formation of the same radical adduct without the involvement of singlet oxygen. Compare results with a direct detection method if possible.
Complex or uninterpretable EPR spectrum Formation of multiple radical species.Use specific scavengers to identify the contribution of different ROS.
Degradation of the spin trap.Use fresh spin trap solutions.

Quantitative Data Summary

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Common Photosensitizers

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon light absorption.

PhotosensitizerSolventQuantum Yield (ΦΔ)Reference
Rose BengalMethanol (B129727)0.76[11]
Methylene BlueMethanol0.5 - 0.6[11]
ChlorophyllAcetone~0.6[12]
Chlorin e6Ethanol~0.61[12]
FluoresceinDMSOVaries[13]
Eosin YDMSOVaries[13]
1H-phenalen-1-oneVarious~1.0[11]

Note: Quantum yields can be highly dependent on the solvent, pH, and aggregation state of the photosensitizer.[11][14]

Table 2: Lifetime of Singlet Oxygen in Various Solvents

The lifetime of singlet oxygen is crucial as it determines its diffusion distance and reaction probability.

SolventLifetime (µs)Reference
Water (H₂O)~3.5[8]
Deuterated Water (D₂O)~67[8]
Methanol (CH₃OH)~11[8]
Ethanol (C₂H₅OH)~16[8]
Chloroform (CHCl₃)~60[8]
Carbon Tetrachloride (CCl₄)~700[8]
Benzene~30[8]
Table 3: Reaction Rate Constants of Singlet Oxygen with Common Probes
ProbeSolventRate Constant (M⁻¹s⁻¹)Reference
1,3-Diphenylisobenzofuran (DPBF)Water9.6 x 10⁸[3]
TryptophanWater3 x 10⁷[15]
HistidineWater5 x 10⁷[15]

Experimental Protocols

Protocol 1: Detection of Intracellular Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

This protocol outlines the steps for detecting intracellular singlet oxygen in mammalian cells using the fluorescent probe SOSG.

Materials:

  • Singlet Oxygen Sensor Green (SOSG)

  • Methanol or DMSO for stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Mammalian cells in culture

  • Photosensitizer of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare SOSG Stock Solution: Dissolve SOSG in high-quality methanol or DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light.

  • Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere overnight.

  • Loading with Photosensitizer (if applicable): Incubate the cells with the photosensitizer at the desired concentration and for the appropriate duration, following the specific protocol for your photosensitizer. Wash the cells with PBS to remove any excess, non-internalized photosensitizer.

  • Loading with SOSG: Prepare a working solution of SOSG in a suitable buffer (e.g., PBS) at a final concentration of 1-10 µM. Remove the culture medium from the cells and incubate them with the SOSG working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove any extracellular SOSG.

  • Singlet Oxygen Generation: Irradiate the cells with light of the appropriate wavelength to excite the photosensitizer. Include a non-irradiated control.

  • Fluorescence Measurement: Immediately following irradiation, measure the fluorescence intensity using a fluorescence microscope or plate reader. For SOSG, use an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

  • Controls:

    • Negative Control 1: Cells treated with SOSG but not the photosensitizer and not irradiated.

    • Negative Control 2: Cells treated with the photosensitizer and SOSG but not irradiated.

    • Negative Control 3: Cells treated with SOSG and irradiated, but without the photosensitizer.

    • Positive Control (optional): Use a known singlet oxygen generator to confirm that SOSG is working correctly.

Protocol 2: Quantification of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF) Assay

This protocol describes the use of DPBF to quantify singlet oxygen generation in a solution.

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Ethanol or another suitable organic solvent

  • Photosensitizer of interest

  • UV-Vis spectrophotometer

  • Light source for irradiation

Procedure:

  • Prepare DPBF Stock Solution: Dissolve DPBF in a suitable solvent (e.g., ethanol) to a concentration that gives an initial absorbance of ~1.0 at ~410 nm. Protect the solution from light.

  • Prepare Sample and Reference Solutions:

    • Sample: In a cuvette, mix the photosensitizer solution with the DPBF solution.

    • Reference: A solution of the photosensitizer alone (for spectral subtraction if necessary).

    • Control: A solution of DPBF alone.

  • Initial Absorbance Measurement: Measure the initial absorbance of the sample and control solutions at ~410 nm.

  • Irradiation: Irradiate the sample and control solutions with a light source at the excitation wavelength of the photosensitizer for a defined period.

  • Post-Irradiation Absorbance Measurement: Immediately after irradiation, measure the absorbance of the sample and control solutions at ~410 nm.

  • Repeat: Repeat steps 4 and 5 at several time points to obtain a time-course of DPBF bleaching.

  • Data Analysis:

    • Plot the absorbance of DPBF at ~410 nm as a function of irradiation time.

    • The rate of singlet oxygen production is proportional to the initial rate of DPBF bleaching.

    • If there is any bleaching in the control sample (DPBF alone), this should be subtracted from the sample bleaching rate.

    • The singlet oxygen quantum yield can be calculated by comparing the bleaching rate to that of a standard photosensitizer with a known quantum yield under identical conditions.

Protocol 3: EPR Detection of Singlet Oxygen using the Spin Trap TEMP

This protocol provides a general procedure for detecting singlet oxygen using the spin trap TEMP and EPR spectroscopy.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TEMP)

  • Solvent (e.g., water, buffer, organic solvent)

  • Photosensitizer of interest

  • EPR spectrometer

  • Light source for in-situ irradiation (if available)

Procedure:

  • Prepare Solutions:

    • Prepare a solution of the photosensitizer in the desired solvent.

    • Prepare a stock solution of TEMP. The final concentration of TEMP in the sample is typically in the range of 10-100 mM.

  • Sample Preparation: In an EPR tube, mix the photosensitizer solution and the TEMP solution.

  • Irradiation:

    • In-situ: If the EPR cavity is equipped with a light source, irradiate the sample directly in the spectrometer.

    • Ex-situ: Irradiate the sample for a defined period and then quickly transfer it to the EPR spectrometer for measurement.

  • EPR Spectrum Acquisition: Record the EPR spectrum. The formation of the stable nitroxide radical TEMPO from the reaction of TEMP with singlet oxygen will result in a characteristic three-line EPR spectrum.

  • Quantification: The concentration of the TEMPO radical is proportional to the amount of singlet oxygen generated. The signal intensity can be quantified by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., a stable nitroxide radical like TEMPO).

  • Controls:

    • Dark Control: A sample containing the photosensitizer and TEMP kept in the dark.

    • No Photosensitizer Control: A sample containing TEMP and irradiated in the absence of the photosensitizer.

    • Scavenger Control: Include a known singlet oxygen scavenger (e.g., sodium azide) to confirm that the EPR signal is due to singlet oxygen.

Visualizations

Workflow of singlet oxygen generation and detection.

Singlet_Oxygen_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SO Singlet Oxygen (¹O₂) FasR Fas Receptor SO->FasR Activates Mito Mitochondrion SO->Mito Damages FADD FADD FasR->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3_ext Pro-caspase-3 Casp8->ProCasp3_ext Casp3_ext Caspase-3 ProCasp3_ext->Casp3_ext Cleavage Apoptosis Apoptosis Casp3_ext->Apoptosis CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp3_int Pro-caspase-3 Casp9->ProCasp3_int Casp3_int Caspase-3 ProCasp3_int->Casp3_int Cleavage Casp3_int->Apoptosis

Singlet oxygen-induced apoptotic pathways.

Troubleshooting_Logic Start Inconsistent SO Detection Results Check_Controls Are controls behaving as expected? Start->Check_Controls Check_Reagents Are reagents fresh and properly stored? Check_Controls->Check_Reagents Yes Check_Protocol Is the protocol being followed precisely? Check_Controls->Check_Protocol No Check_Instrument Is the instrument calibrated and stable? Check_Reagents->Check_Instrument Yes Optimize_Params Optimize experimental parameters (e.g., concentrations, light dose) Check_Reagents->Optimize_Params No Check_Instrument->Check_Protocol Yes Consult_Literature Consult literature for similar experiments Check_Instrument->Consult_Literature No Check_Protocol->Optimize_Params Yes Check_Protocol->Consult_Literature No Success Consistent Results Optimize_Params->Success Consult_Literature->Optimize_Params

A logical approach to troubleshooting experiments.

References

Validation & Comparative

A Researcher's Guide to the Validation of Sulfur Monoxide Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of sulfur monoxide (SO) is crucial for understanding its diverse biological roles and for the development of novel therapeutics. This guide provides an objective comparison of prevalent SO detection techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This compound is a highly reactive and transient signaling molecule, making its detection and quantification a significant analytical challenge. This guide explores and compares the performance of key detection methodologies: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Electrochemical Sensing, Fluorescence-Based Probes, and Mass Spectrometry (MS).

Comparative Analysis of this compound Detection Techniques

The selection of an appropriate this compound detection technique is contingent on the specific requirements of the research application, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of the leading methods.

TechniquePrincipleLimit of Detection (LOD)SelectivityKey AdvantagesKey Limitations
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) Separation of volatile sulfur compounds by GC, followed by high-temperature oxidation to SO. Detection is based on the chemiluminescent reaction of SO with ozone.[1][2]pg/sec level (e.g., < 0.5 pg/sec for many sulfur compounds)[2]High for sulfur compounds.[1]Highly sensitive and selective, linear and equimolar response to different sulfur compounds.[1][3]Requires sample volatilization, potential for quenching from co-eluting hydrocarbons in older FPD models.[4]
Electrochemical Sensors Direct electrochemical reaction (oxidation or reduction) of SO at an electrode surface, generating a current proportional to its concentration.[5]ppm to ppb range (e.g., 0.09 ppm for SO2)[6]Can be tailored by electrode material and applied potential, but cross-sensitivity to other gases can occur.[7]Portable, real-time monitoring, relatively low cost.Susceptible to interference from other electroactive species, sensor lifetime can be limited by environmental factors.[8]
Fluorescence-Based Probes Chemical reaction between a specifically designed fluorescent probe and SO, leading to a measurable change in fluorescence intensity or wavelength.nM to µM range (e.g., 52 nM for sulfide (B99878) with some probes).[9]High selectivity can be designed into the probe molecule.[9]High sensitivity, suitable for in-situ and real-time imaging in biological systems.[10]Probe synthesis can be complex, potential for photobleaching and interference from autofluorescence in biological samples.[11]
Mass Spectrometry (MS) Ionization of SO and separation of the resulting ions based on their mass-to-charge ratio. Often coupled with GC (GC-MS) for enhanced separation.[12][13]Sub-ppb to ppb range.[12]High, provides structural information for unambiguous identification.[12][13]High specificity and sensitivity, can be used for absolute quantification with isotopic labeling.[13][14]High instrumentation cost, complex sample preparation for biological matrices.[15]

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are paramount for reliable and reproducible SO detection. Below are outlines of typical methodologies for the key techniques discussed.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method is a robust and widely used technique for the analysis of volatile sulfur compounds.

1. Sample Preparation:

  • Gaseous Samples: Direct injection using a gas-tight syringe or a gas sampling valve.

  • Liquid Samples: Headspace analysis or direct liquid injection after appropriate dilution in a suitable solvent.

  • Biological Samples: Typically requires extraction of volatile sulfur compounds from the sample matrix, often involving acidification and purging with an inert gas to liberate H₂S, which can be a proxy for SO in some biological systems.[14]

2. GC-SCD System Configuration and Parameters:

  • Injector: Split/splitless inlet, typically operated at a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

  • Column: A capillary column suitable for the separation of volatile sulfur compounds is used. Common phases include DB-Sulfur SCD columns.[3][16]

  • Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the target analytes. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.[3]

  • Carrier Gas: High-purity helium is commonly used as the carrier gas at a constant flow rate.[3]

  • SCD Detector Parameters:

    • Burner Temperature: High temperature (e.g., 800 °C) is maintained to ensure complete combustion of sulfur compounds to SO.[2]

    • Reaction Chamber: Where the chemiluminescent reaction between SO and ozone occurs.

    • Gases: Hydrogen and air/oxygen are required for the combustion process, and ozone is generated from oxygen for the chemiluminescent reaction.[2]

3. Calibration and Quantification:

  • A multi-point calibration curve is generated using certified gas standards of the target sulfur compounds at various concentrations.

  • Due to the equimolar response of the SCD, a single sulfur compound can often be used for the calibration of multiple sulfur species.[4]

4. Validation Parameters:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should typically be ≥0.995.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]

  • Precision: Evaluated by replicate injections of a standard and expressed as the relative standard deviation (RSD).

  • Accuracy: Assessed by analyzing a certified reference material or by spike-recovery experiments.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Chemiluminescence_Detection_Pathway cluster_GC Gas Chromatograph cluster_SCD Sulfur Chemiluminescence Detector Sample_Injection Sample Injection GC_Column GC Column Separation Sample_Injection->GC_Column Eluted_Sulfur_Compound Eluted Sulfur Compound GC_Column->Eluted_Sulfur_Compound Burner High-Temperature Burner (Oxidation to SO) Eluted_Sulfur_Compound->Burner Reaction_Cell Reaction Cell Burner->Reaction_Cell SO Ozone_Generator Ozone (O3) Generator Ozone_Generator->Reaction_Cell O3 PMT Photomultiplier Tube (PMT) (Light Detection) Reaction_Cell->PMT Light (hν) Signal_Processor Signal Processor & Readout PMT->Signal_Processor Experimental_Workflow_GC_SCD Start Start: Sample Collection Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Start->Sample_Prep Instrument_Setup GC-SCD Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Sample Injection & Analysis) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Peak Integration & Identification) Data_Acquisition->Data_Processing Quantification Quantification (Comparison to Calibration Curve) Data_Processing->Quantification Validation Method Validation (LOD, LOQ, Precision, Accuracy) Quantification->Validation Report Final Report Validation->Report

References

A Comparative Guide to the Reactivity of Sulfur Oxides: SO, SO₂, and SO₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfur oxides is critical. These compounds, ranging from the transient sulfur monoxide (SO) to the aggressive sulfur trioxide (SO₃), play multifaceted roles in atmospheric chemistry, industrial synthesis, and increasingly, in biological signaling. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies.

Comparative Overview of Sulfur Oxides

The reactivity of sulfur oxides is fundamentally governed by the oxidation state of the sulfur atom. As the oxidation state increases from +2 in SO to +6 in SO₃, the electrophilicity and oxidizing power of the molecule generally increase.

PropertyThis compound (SO)Sulfur Dioxide (SO₂)Sulfur Trioxide (SO₃)
Formula SOSO₂SO₃
Sulfur Oxidation State +2+4+6
Physical State (STP) GasColorless GasColorless to white crystalline solid (can exist as gas or liquid)[1][2]
Stability Highly unstable, transientThermodynamically less stable than SO₃, but relatively stable[1][3]Thermodynamically more stable than SO₂[3]
Reactivity Extremely reactiveModerately reactive; acts as both an oxidizing and reducing agent[4]Highly reactive and a powerful oxidizing agent[1][3][5]
Reaction with Water Forms sulfoxylic acid (S(OH)₂) (hypothetical)[6]Dissolves to form sulfurous acid (H₂SO₃), a weak acid[3]Reacts violently to form sulfuric acid (H₂SO₄), a strong acid[3][7][8]
Biological Role Implicated as a transient intermediate in biochemical processes[6]Recognized as a gasotransmitter involved in various signaling pathways[9][10]Primarily a toxicant; used in sulfation reactions of biomolecules[11]

Detailed Reactivity Profiles

This compound (SO)

This compound is a highly reactive and unstable species, often considered a transient intermediate in chemical and biological systems.[6] Its instability makes it challenging to study directly. SO can be thought of as the dehydrated form of sulfoxylic acid (S(OH)₂) and is involved in the complex oxidation pathways of sulfur-containing compounds.[6] In the context of reactive sulfur species (RSS), SO is a key player in processes like the oxidation of hydrogen sulfide (B99878).[6]

Sulfur Dioxide (SO₂)

Sulfur dioxide is a stable molecule with a diverse chemical personality. With sulfur in an intermediate oxidation state of +4, SO₂ can act as either a reducing agent or an oxidizing agent, depending on the reaction conditions.[4]

  • As a Reducing Agent: SO₂ can be oxidized by halogens to form sulfuryl halides or by atmospheric oxygen (often with a catalyst) to form SO₃.[12] It is a useful reducing bleach for materials like paper.[12]

  • As an Oxidizing Agent: In the Claus process, SO₂ oxidizes hydrogen sulfide to produce elemental sulfur.[12]

In a biological context, SO₂ has shed its reputation as merely a toxic pollutant and is now recognized as a gasotransmitter, similar to nitric oxide (NO) and hydrogen sulfide (H₂S).[9][10] Endogenously produced SO₂ is involved in a variety of physiological processes, including the regulation of cardiovascular function and has protective effects against myocardial injury and hypertension.[9][10]

Sulfur Trioxide (SO₃)

Sulfur trioxide is the most oxidized and by far the most reactive of these three sulfur oxides.[1][3] The sulfur atom in SO₃ is in the +6 oxidation state, making it a powerful oxidizing agent and a strong Lewis acid.[5]

Its most notable reaction is its violent, highly exothermic reaction with water to form sulfuric acid.[7][8][13] This high reactivity makes it a major contributor to acid rain.[1] SO₃ is aggressively hygroscopic and can dehydrate carbohydrates like cotton or wood, sometimes causing ignition.[13] In organic chemistry, SO₃ and its complexes (e.g., with pyridine (B92270) or trimethylamine) are essential reagents for sulfonation reactions, which are used to synthesize a wide range of compounds, including detergents, dyes, and pharmaceuticals.[11][13][14]

Experimental Data and Protocols

Comparative Reactivity in Catalytic Oxidation

Experimental studies have quantified the conversion of SO₂ to SO₃, highlighting the difference in their stability and conditions for interconversion.

Experiment: Catalytic conversion of SO₂ to SO₃ over fly ash. Objective: To determine the effect of a catalyst on the oxidation of SO₂. Results: In a homogeneous reaction at 700 °C without a catalyst, only 0.10% of the available SO₂ was converted to SO₃.[15] In the presence of iron oxide-containing fly ash, the conversion increased to 1.78%, indicating that the catalytic effect accounted for approximately 95% of the total conversion.[15]

ConditionTemperature (°C)SO₂ to SO₃ Conversion (%)
Homogeneous (no catalyst)7000.10[15]
With Fly Ash Catalyst7001.78[15]
Comparative Reactivity in Catalyst Poisoning

The differential reactivity of SO₂ and SO₃ is also evident in their effects on catalysts used in emission control systems.

Experiment: Poisoning of Cu/SSZ-13 catalysts (used for selective catalytic reduction of NOx) with SO₂ and SO₃. Objective: To compare the deactivating effect of SO₂ and SO₃ on the catalyst. Results: SO₃ was found to be a much stronger deactivating agent for the catalyst than SO₂.[16] Density Functional Theory (DFT) calculations suggest that the adsorption of SO₃ on the active copper sites of the catalyst forms more stable complexes than SO₂ adsorption, leading to greater deactivation.[17]

Poisoning AgentCatalystOutcome
SO₂Cu/SSZ-13Deactivation observed[16]
SO₃Cu/SSZ-13Stronger deactivation than SO₂[16]
Experimental Protocol: Determination of SO₂ and SO₃ in a Gas Stream

This protocol outlines a common method for separately quantifying SO₂ and SO₃, which is essential for studying their reaction kinetics. The method relies on the differential solubility and reactivity of the two oxides.

Principle: A gas sample is drawn through a series of impingers. The first set, containing an 80% isopropanol (B130326) solution, selectively traps the highly reactive SO₃. The subsequent set of impingers, containing a hydrogen peroxide solution, absorbs and oxidizes SO₂ to sulfuric acid. The resulting sulfate (B86663) in both solutions can then be quantified.[18]

Methodology:

  • Sampling Train Assembly: Assemble a sampling train consisting of a heated probe, a series of four Greenberg-Smith impingers, a pump, and a dry gas meter.

  • Reagent Preparation:

    • Fill the first two impingers with 100 ml each of 80% isopropanol solution.[18] This solution is used to trap SO₃.

    • Fill the next two impingers with 100 ml each of 3% hydrogen peroxide solution.[18] This solution will capture SO₂.

  • Sample Collection: Draw the sample gas through the train at a calibrated rate. The isopropanol solution captures SO₃, while the less reactive SO₂ passes through to be captured in the hydrogen peroxide solution.

  • Analysis:

    • The sulfate concentration in the isopropanol solution (from SO₃) and the hydrogen peroxide solution (from SO₂) is determined.

    • A common analytical technique is titration with barium chloride using a Thorin indicator, which precipitates barium sulfate.[19] Alternatively, ion chromatography (IC) can be used for more precise quantification.[20]

Visualizations of Reactivity and Pathways

G cluster_oxidation Atmospheric Oxidation cluster_hydration Rapid Hydration SO2 SO₂ (Sulfur Dioxide) Oxidation State: +4 SO3 SO₃ (Sulfur Trioxide) Oxidation State: +6 SO2->SO3 + •OH, O₂ OH •OH (Hydroxyl Radical) O2 O₂ H2O H₂O (Water Vapor) H2SO4 H₂SO₄ (Sulfuric Acid) (Aerosol/Acid Rain) SO3->H2SO4 + H₂O (Violent Reaction)

G GasStream Gas Stream (SO₂ + SO₃) Impingers_IPA Impingers 1 & 2 (80% Isopropanol) GasStream->Impingers_IPA SO₃ Trapped Impingers_H2O2 Impingers 3 & 4 (3% Hydrogen Peroxide) Impingers_IPA->Impingers_H2O2 SO₂ Passes Analysis_SO3 Titration / IC (Quantify SO₃) Impingers_IPA->Analysis_SO3 Analysis_SO2 Titration / IC (Quantify SO₂) Impingers_H2O2->Analysis_SO2 SO₂ Trapped

G cluster_cardiovascular Cardiovascular Regulation cluster_signaling Signaling Pathways SO2 Endogenous SO₂ Vasodilation Vasodilation SO2->Vasodilation BP_Control Blood Pressure Control SO2->BP_Control Myocardial_Protection Myocardial Protection SO2->Myocardial_Protection Redox Redox Pathway SO2->Redox MAPK MAPK Pathway SO2->MAPK Ion_Channels Ion Channels (Ca²⁺, K⁺) SO2->Ion_Channels Redox->Myocardial_Protection MAPK->BP_Control Ion_Channels->Vasodilation

References

A Spectroscopic Comparison of Sulfur Monoxide Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of several sulfur monoxide (SO) isotopologues. The data presented is compiled from peer-reviewed experimental studies and is intended to serve as a valuable resource for spectroscopic analysis and further research.

This compound (SO) is a diatomic radical of significant interest in various fields, including atmospheric chemistry, astrophysics, and combustion processes. Spectroscopic analysis of its isotopologues provides crucial insights into its molecular structure, bonding, and the influence of isotopic substitution on its physical properties. This guide focuses on a comparative analysis of the spectroscopic constants of five key isotopologues: ³²S¹⁶O, ³³S¹⁶O, ³⁴S¹⁶O, ³⁶S¹⁶O, and ³²S¹⁸O.

Comparative Analysis of Spectroscopic Constants

The following table summarizes the key spectroscopic constants for the ground electronic state (X³Σ⁻) of the SO isotopologues. These constants are fundamental in predicting and interpreting the rotational and vibrational spectra of these molecules. All values are given in units of megahertz (MHz) or reciprocal centimeters (cm⁻¹), as is conventional in spectroscopy.

IsotopologueRotational Constant (B₀) / MHzCentrifugal Distortion Constant (D₀) / MHzRotation-Vibration Interaction Constant (αe) / MHzVibrational Constant (ωe) / cm⁻¹Anharmonicity Constant (ωexe) / cm⁻¹
³²S¹⁶O 21523.570.033173.91150.716.43
³³S¹⁶O 21235.330.032169.71140.46.29
³⁴S¹⁶O 20957.170.031165.71130.416.15
³⁶S¹⁶O Not availableNot availableNot availableNot availableNot available
³²S¹⁸O 20333.91Not available160.81097.85.86

Experimental Protocols

The spectroscopic constants presented in this guide were determined using high-resolution microwave and millimeter-wave spectroscopy techniques. The following is a summary of the general experimental methodologies employed in the foundational studies.

1. Microwave and Millimeter-Wave Spectroscopy

The rotational spectra of the SO isotopologues were primarily investigated using microwave and millimeter-wave absorption spectroscopy.

  • Radical Generation: The SO radical is a transient species and was typically produced in the gas phase by reacting atomic oxygen with a sulfur-containing precursor. A common method involves passing a mixture of carbonyl sulfide (B99878) (OCS) or sulfur dioxide (SO₂) and molecular oxygen through a microwave discharge. This generates oxygen atoms which then react with the precursor to form SO radicals.

  • Spectrometer Setup: The generated radicals were then passed into a temperature-controlled absorption cell of a microwave or millimeter-wave spectrometer. These spectrometers consist of a radiation source (e.g., klystron or Gunn diode), the absorption cell, and a detector. The frequency of the radiation is swept, and the absorption of this radiation by the sample is detected.

  • Data Analysis: The measured transition frequencies in the rotational spectrum were then fitted to a Hamiltonian model for a diatomic molecule in a ³Σ electronic state. This analysis yields the precise values for the rotational constant (B₀), the centrifugal distortion constant (D₀), and in the case of ³³SO, the hyperfine coupling constants.

2. Isotopic Samples

For the less abundant isotopologues, isotopically enriched precursor materials were used. For example, to study ³⁴SO, a sample of carbonyl sulfide enriched in ³⁴S was used. Similarly, for ³²S¹⁸O, a precursor containing ¹⁸O was employed. The natural abundance of ³³S is often sufficient for its detection without isotopic enrichment.

Visualizing the Isotope Effect

The relationship between the isotopic mass of the sulfur and oxygen atoms and the resulting rotational constant of the this compound molecule can be visualized as a logical workflow. This diagram illustrates how the fundamental properties of the constituent atoms determine a key spectroscopic observable.

IsotopeEffect cluster_atoms Atomic Properties cluster_molecular Molecular Properties cluster_spectroscopic Spectroscopic Observable S_isotope Sulfur Isotope (³²S, ³³S, ³⁴S, ³²S) Reduced_Mass Reduced Mass (μ) S_isotope->Reduced_Mass O_isotope Oxygen Isotope (¹⁶O, ¹⁸O) O_isotope->Reduced_Mass Rotational_Constant Rotational Constant (B) Reduced_Mass->Rotational_Constant B ∝ 1/μ Bond_Length Equilibrium Bond Length (re) Bond_Length->Rotational_Constant B ∝ 1/re²

Caption: Isotopic mass determines the rotational constant.

This guide provides a foundational comparison of the spectroscopic properties of key this compound isotopologues. The presented data and methodologies are essential for researchers in spectroscopy, atmospheric science, and astrophysics for the accurate identification and analysis of these important molecular species.

A Comparative Analysis of Theoretical and Experimental Bond Lengths of Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. This guide provides a detailed comparison of the theoretically calculated and experimentally determined bond length of sulfur monoxide (SO), a molecule of interest in various chemical and biological processes.

This compound, a diatomic molecule with a triplet ground state, presents a case study in the synergy and divergence of theoretical and experimental chemical physics. The determination of its bond length, a fundamental molecular parameter, has been approached through both sophisticated computational models and precise spectroscopic measurements. This guide will objectively compare the results obtained from these two methodologies, providing the experimental data that underpins our current understanding.

Quantitative Comparison of Bond Lengths

The bond length of this compound has been determined with high precision through both experimental and theoretical methods. The values presented below represent the equilibrium bond length (re).

MethodBond Length (pm)Reference
Experimental 148.1Microwave Spectroscopy (Tiemann et al., 1974)
Theoretical 148.09Ab initio (ic-MRCI/aug-cc-pV5Z) (Brady et al., 2022)[1][2]

Methodologies for Bond Length Determination

The determination of a molecule's bond length relies on distinct and highly specialized techniques, each with its own set of principles and protocols.

Experimental Protocol: Microwave Spectroscopy

The experimental bond length of this compound was determined using microwave spectroscopy.[3] This technique measures the rotational transitions of a molecule in the gas phase. By analyzing the frequencies of absorbed microwave radiation, the moments of inertia of the molecule can be calculated with high accuracy. For a diatomic molecule like SO, the bond length is directly related to the moment of inertia.

Experimental Workflow:

cluster_exp Experimental Determination SO_Sample Gaseous SO Sample Absorption_Cell Absorption Cell SO_Sample->Absorption_Cell Microwave_Source Microwave Radiation Source Microwave_Source->Absorption_Cell Detector Detector Absorption_Cell->Detector Spectrum_Analyzer Spectrum Analyzer Detector->Spectrum_Analyzer Moment_of_Inertia Calculate Moment of Inertia (I) Spectrum_Analyzer->Moment_of_Inertia Bond_Length Determine Bond Length (r) Moment_of_Inertia->Bond_Length

Figure 1: Workflow for the experimental determination of SO bond length via microwave spectroscopy.

The general procedure involves:

  • Sample Preparation: Gaseous this compound is introduced into a vacuum chamber.

  • Microwave Irradiation: The gas is irradiated with microwaves of varying frequencies.

  • Detection of Absorption: A detector measures the frequencies at which the microwaves are absorbed by the SO molecules, corresponding to their rotational transitions.

  • Spectral Analysis: The resulting microwave spectrum is analyzed to determine the rotational constants of the molecule.

  • Calculation of Bond Length: The bond length is then calculated from the rotational constants and the known atomic masses of sulfur and oxygen.

Theoretical Protocol: Ab initio Calculation

The theoretical bond length of this compound was calculated using high-level ab initio quantum chemistry methods. Specifically, a recent study employed the internally contracted multireference configuration interaction (ic-MRCI) method with an augmented correlation-consistent polarized valence quintuple-zeta (aug-cc-pV5Z) basis set.[1][2]

Computational Workflow:

cluster_theo Theoretical Calculation Define_System Define Molecular System (SO) Choose_Method Select Method (ic-MRCI) Define_System->Choose_Method Choose_Basis_Set Select Basis Set (aug-cc-pV5Z) Choose_Method->Choose_Basis_Set PES_Calculation Calculate Potential Energy Surface (PES) Choose_Basis_Set->PES_Calculation Find_Minimum Locate Minimum on PES PES_Calculation->Find_Minimum Bond_Length Determine Equilibrium Bond Length (re) Find_Minimum->Bond_Length

Figure 2: Workflow for the theoretical calculation of SO bond length.

The computational procedure involves:

  • Defining the System: The this compound molecule is defined in terms of its constituent atoms.

  • Method and Basis Set Selection: A high-level theoretical method (ic-MRCI) and a large, flexible basis set (aug-cc-pV5Z) are chosen to accurately describe the electronic structure of the molecule. The ic-MRCI method is particularly well-suited for molecules with multireference character, such as those with multiple important electronic configurations.

  • Potential Energy Surface Calculation: The electronic energy of the SO molecule is calculated at various internuclear distances. This series of calculations maps out the potential energy surface of the molecule.

  • Locating the Minimum: The minimum on the potential energy surface corresponds to the most stable arrangement of the atoms, and the internuclear distance at this minimum is the equilibrium bond length (re).

Objective Comparison and Conclusion

The experimentally determined and theoretically calculated bond lengths for this compound are in remarkably close agreement, differing by only 0.01 picometers. This excellent concordance highlights the power and accuracy of both modern spectroscopic techniques and high-level quantum chemical calculations.

  • Experimental Value: The microwave spectroscopy measurement provides a direct, physical determination of the bond length in the gas phase. It is a benchmark value against which theoretical models are often validated.

  • Theoretical Value: The ab initio calculation provides a bond length derived from first principles, solving the Schrödinger equation for the molecule. The closeness of the theoretical value to the experimental one indicates that the chosen computational method and basis set provide a highly accurate description of the electronic structure and bonding in this compound.

For researchers in drug development and other scientific fields, this strong agreement between theory and experiment for a fundamental molecule like this compound provides confidence in using computational methods to predict the structures and properties of more complex molecules where experimental data may be unavailable or difficult to obtain. The slight difference between the two values falls well within the typical uncertainties of both methods, underscoring the maturity and reliability of these approaches in modern chemical science.

References

A Comparative Guide to the Validation of Kinetic Models for Sulfur Monoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and theoretical methods for validating kinetic models of sulfur monoxide (SO) reactions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in this field.

Introduction to this compound Kinetics

This compound (SO) is a reactive radical species that plays a crucial role in various chemical environments, including atmospheric chemistry and combustion processes.[1][2] Accurate kinetic models are essential for understanding and predicting the behavior of SO in these systems. The validation of these models relies on a combination of experimental measurements and theoretical calculations to ensure their predictive capability. This guide focuses on the key reactions of SO and the methodologies used to validate their kinetic parameters.

Key Reactions of this compound and Related Species

The following tables summarize experimentally and theoretically determined rate constants and Arrhenius parameters for several key reactions involving this compound and the related species, sulfur dioxide (SO₂). These reactions are fundamental to understanding sulfur oxidation pathways.

Table 1: Experimental and Theoretical Rate Constants for SO + O₂ → SO₂ + O

Study TypeMethodTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Reference
ExperimentalShock Tube1400-22001.0 x 10⁻¹¹ exp(-66.1/RT)66.11.0 x 10⁻¹¹[3]
TheoreticalMaster Equation>1000Varies with T and P--[3]

Table 2: Experimental and Theoretical Rate Constants for SO + OH → SO₂ + H

Study TypeMethodTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Reference
TheoreticalVariational Transition State Theory298-30002.13 x 10⁻¹⁵ (T/298)⁴⁰² exp(-513/T)--[4]

Table 3: Experimental and Theoretical Rate Constants for SO₂ + O + M → SO₃ + M

Study TypeMethodTemperature (K)Rate Constant (cm⁶ molecule⁻² s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (A) (cm⁶ molecule⁻² s⁻¹)Reference
ExperimentalPulsed Laser Photolysis-Resonance Fluorescence290-840k₀ = 9.5 x 10⁻²³ T⁻³ exp(-2400/T)19.99.5 x 10⁻²³ T⁻³[1]
ExperimentalShock Tube970-1150k₃₁,₀/[Ar] = 2.9 x 10³⁵ T⁻⁶ exp(-4780/T) + 6.1 x 10²⁴ T⁻³ exp(-1980/T)--[5]

Table 4: Experimental and Theoretical Rate Constants for SO₂ + OH + M → HOSO₂ + M

Study TypeMethodTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Reference
ExperimentalLaser Flash Photolysis-Laser Induced Fluorescence295-673k₁∞(T) = (2.04 ± 0.10) x 10⁻¹² (T/300)⁻⁰.¹⁷ ± ⁰.¹¹--[6]
ExperimentalFlash Photolysis-Resonance Fluorescence298kbi = (6.7 ± 0.7) x 10⁻¹³ (M=Ar)--[7]

Table 5: Experimental and Theoretical Rate Constants for Other Key Sulfur Oxide Reactions

ReactionStudy TypeMethodTemperature (K)Rate ConstantReference
SO₂ + H₂O₂ → H₂SO₄ExperimentalAqueous Phase-k = 0.918 x 10³ L mol⁻¹ s⁻¹[8]
SO₂ + O₃⁻ → SO₃⁻ + O₂TheoreticalCVT/SCT300k_A = 2.45 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, k_B = 8.74 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹[9]
SO₂ + NO₂ → SO₃ + NOExperimentalPulse Radiolysis-k increases from ~1.2 x 10⁷ M⁻¹ s⁻¹ (pH 5.3) to 2.9 x 10⁷ M⁻¹ s⁻¹ (pH 13)[10]
H + SO₂ → productsExperimentalShock Tube1400-2200k₁ = 1.0 x 10⁻¹¹ exp(-66.1 kJ/mol / RT) cm³ molecule⁻¹ s⁻¹[3]

Experimental Protocols

Accurate determination of reaction kinetics relies on precise experimental techniques. The two primary methods for studying gas-phase radical reactions like those involving SO are Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and Shock Tubes.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This is a highly sensitive technique for directly measuring the rate coefficients of radical reactions.[11][12]

Methodology:

  • Radical Generation: A short, intense pulse of laser light (photolysis laser) is used to photodissociate a stable precursor molecule to generate the SO radical. For example, photolysis of SO₂ or other sulfur-containing compounds can be used.[1]

  • Reaction Initiation: The generated SO radicals are allowed to react with a known excess concentration of a reactant (e.g., O₂, OH).

  • Radical Detection: A second, tunable laser (probe laser) is fired at a specific time delay after the photolysis laser. This probe laser is tuned to an electronic transition of the SO radical, exciting it to a higher energy state.

  • Fluorescence Measurement: The excited SO radicals then fluoresce, emitting light as they relax back to a lower energy state. This fluorescence is detected by a photomultiplier tube (PMT) or a similar sensitive light detector.[13]

  • Kinetic Measurement: By varying the time delay between the photolysis and probe lasers, a time-resolved profile of the SO radical concentration can be obtained. The decay of the SO concentration follows pseudo-first-order kinetics, and the rate constant can be determined from the slope of a plot of the decay rate versus the reactant concentration.[11]

Shock Tube Studies

Shock tubes are versatile instruments for studying chemical kinetics at high temperatures and pressures.[14]

Methodology:

  • Gas Mixture Preparation: A mixture of the reactant gases (e.g., a precursor for SO, an oxidant, and a diluent gas like Argon) is prepared in the driven section of the shock tube at a low initial pressure.[5]

  • Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is rapidly released into the driven section by rupturing a diaphragm. This generates a shock wave that propagates through the reactant gas mixture.

  • Heating and Reaction Initiation: The shock wave rapidly and adiabatically heats and compresses the gas mixture to a well-defined high temperature and pressure, initiating the chemical reaction.

  • Species Monitoring: The concentrations of reactants, products, and intermediate species are monitored over time behind the reflected shock wave using various diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry.[5]

  • Kinetic Analysis: The time-resolved concentration profiles are then compared with simulations from a detailed kinetic model. By fitting the model to the experimental data, rate constants for the elementary reactions in the model can be determined or validated.[3]

Visualizing Reaction Pathways and Validation Workflows

Graphviz diagrams are used to illustrate the complex relationships in reaction mechanisms and the logical flow of model validation.

SO_Oxidation_Pathways SO SO SO2 SO2 SO->SO2 + O2 SO->SO2 + OH O2 O2 OH OH H2O2 H2O2 NO2 NO2 SO3 SO3 SO2->SO3 + O + M SO2->SO3 + NO2 HOSO2 HOSO2 SO2->HOSO2 + OH + M H2SO4 H2SO4 SO2->H2SO4 + H2O2 (aq) H H H2O H2O NO NO HOSO2->SO3 + O2

This compound Oxidation Pathways

The diagram above illustrates some of the key gas-phase oxidation pathways for this compound (SO) and sulfur dioxide (SO₂), which are crucial for understanding atmospheric sulfur chemistry.[1][2]

Kinetic_Model_Validation_Workflow cluster_Experimental Experimental Validation cluster_Theoretical Theoretical Calculation cluster_Modeling Kinetic Modeling Exp_Design Experimental Design Data_Acquisition Data Acquisition (e.g., PLP-LIF, Shock Tube) Exp_Design->Data_Acquisition Data_Analysis Data Analysis & Uncertainty Quantification Data_Acquisition->Data_Analysis Model_Simulation Model Simulation Data_Analysis->Model_Simulation Comparison Quantum_Chem Quantum Chemistry Calculations (e.g., DFT, ab initio) TST_RRKM Transition State Theory / RRKM Calculations Quantum_Chem->TST_RRKM Rate_Constant_Prediction Rate Constant Prediction TST_RRKM->Rate_Constant_Prediction Model_Development Kinetic Model Development Rate_Constant_Prediction->Model_Development Input Model_Development->Model_Simulation Sensitivity_Analysis Sensitivity & Uncertainty Analysis Model_Simulation->Sensitivity_Analysis Model_Refinement Model_Refinement Model_Simulation->Model_Refinement Discrepancy Sensitivity_Analysis->Exp_Design Refine Experiments Model_Refinement->Model_Development

Kinetic Model Validation Workflow

This workflow diagram outlines the iterative process of validating a chemical kinetic model, integrating experimental data, theoretical calculations, and model simulations.[15]

Conclusion

The validation of kinetic models for this compound reactions is a multifaceted process that requires a synergistic approach, combining state-of-the-art experimental techniques with robust theoretical calculations. This guide provides a comparative overview of the available data and methodologies to assist researchers in developing and validating accurate and predictive kinetic models for SO chemistry. The continued refinement of these models is crucial for advancing our understanding of atmospheric processes, combustion efficiency, and the environmental impact of sulfur-containing compounds.

References

A Comparative Guide to Sulfur Monoxide Precursors for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfur monoxide (SO) is a highly reactive gaseous signaling molecule with emerging roles in physiology and pharmacology. Its transient nature necessitates the use of precursor molecules, or "SO donors," that release SO under specific conditions. This guide provides a comparative overview of different classes of SO precursors, summarizing their performance based on available experimental data, and detailing the methodologies for their synthesis and evaluation.

Performance Comparison of this compound Precursors

The selection of an appropriate SO precursor is critical for research applications and depends on factors such as the desired release kinetics, activation trigger, and overall yield. Below is a summary of the quantitative data available for prominent classes of SO donors.

Precursor ClassExample CompoundActivation MethodKey Performance MetricsReference
Thiirane (B1199164) S-Oxides Ethylene episulfoxideThermalPredominantly releases triplet ground state SO via a diradical mechanism. Computational studies suggest a preference for this pathway over a singlet concerted mechanism.[1][2][1][2]
Anthracene-Based Adducts 7-sulfinylamino-7-azadibenzonorbornadieneThermal (mild, <100 °C)Releases SO, dinitrogen, and anthracene. Thermogravimetric analysis (TGA) shows a mass loss of ~30% at 95 °C, corresponding to the release of N₂ and SO.[3][4][3][4]
N-Acylsulfenamides N-(Aryl/Alkylthio)amidesVarious (e.g., thermal, chemical)Serve as versatile intermediates for sulfur-containing compounds. Their role as direct SO donors is less characterized quantitatively in the literature compared to other classes.[5][6][7][8][9][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of SO precursors. The following sections outline key experimental procedures.

Synthesis of Precursors

1. Synthesis of Thiirane S-Oxides (e.g., Ethylene episulfoxide)

Thiirane S-oxides can be synthesized by the oxidation of the corresponding thiiranes.[10]

  • Reactants: Thiirane, Oxone®, 1,1,1-trifluoroacetone (B105887), acetonitrile, disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA).

  • Procedure:

    • Dissolve the thiirane in acetonitrile.

    • Add 1,1,1-trifluoroacetone and an aqueous solution of EDTA.

    • Cool the mixture to 0°C.

    • Add a mixture of Oxone® and sodium bicarbonate portion-wise over 1 hour.

    • Stir the solution at 0°C for several hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic extracts and remove the solvent under reduced pressure.

    • Purify the product by column chromatography.[10]

2. Synthesis of Anthracene-Based Adducts (e.g., 7-sulfinylamino-7-azadibenzonorbornadiene)

This precursor can be synthesized from 7-amino-7-azadibenzonorbornadiene.[3]

  • Reactants: 7-amino-7-azadibenzonorbornadiene, thionyl chloride, triethylamine (B128534), diethyl ether.

  • Procedure:

    • Dissolve 7-amino-7-azadibenzonorbornadiene in diethyl ether.

    • Add triethylamine to the solution.

    • Slowly add a solution of thionyl chloride in diethyl ether to the mixture at room temperature.

    • Stir the reaction mixture for several hours.

    • Filter the reaction mixture to remove triethylammonium (B8662869) chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the product from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain the pure precursor.[3]

3. Synthesis of N-Acylsulfenamides

A general method involves the reaction of primary amides with N-thiosuccinimides.[11][7]

  • Reactants: Primary amide (or carbamate, sulfonamide, etc.), N-thiosuccinimide derivative, sodium hydride (NaH), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Suspend the primary amide and N-thiosuccinimide in THF.

    • Add NaH portion-wise to the suspension at room temperature.

    • Stir the reaction mixture for a short period (e.g., 20 minutes).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography.[11][7]

Evaluation of this compound Release

1. SO Trapping with Dienes

A common method to indirectly detect and quantify SO release is through trapping with a diene, such as 1,3-butadiene (B125203) or 2,3-dimethyl-1,3-butadiene (B165502) (DMB), to form the corresponding thiophene-S-oxide.[3][4]

  • Procedure:

    • Heat the SO precursor in the presence of an excess of the diene (e.g., neat DMB or in a solvent like benzene).

    • The reaction is typically carried out in a sealed tube at elevated temperatures (e.g., 80 °C).

    • After the reaction is complete, the product mixture is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of the thiophene-S-oxide adduct. The yield of the adduct provides a measure of the SO transfer efficiency.[3][4]

2. Spectroscopic Detection of SO

Direct detection of the highly reactive SO molecule requires specialized techniques.

  • Mass Spectrometry (MS) and Rotational Spectroscopy: In the gas phase, SO can be detected by molecular beam mass spectrometry and rotational spectroscopy upon thermal decomposition of the precursor.[3][4]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the precursor decomposes and to quantify the mass loss associated with the release of SO and other gaseous byproducts.[3][4]

Signaling Pathways and Biological Relevance

While the specific signaling pathways of this compound are still under active investigation, insights can be drawn from the well-established roles of other sulfur-containing gasotransmitters like hydrogen sulfide (B99878) (H₂S). A key proposed mechanism of action for these molecules is the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration or S-sulfenylation.[12][13][14][15][16][17][18]

This modification can alter protein function and regulate various cellular processes. For instance, H₂S-mediated S-sulfhydration has been shown to modulate the activity of transcription factors and enzymes involved in inflammation and oxidative stress responses.[18] It is plausible that SO, being a reactive sulfur species, could also participate in similar signaling cascades.

One of the key signaling pathways potentially modulated by SO is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cellular responses to a wide range of stimuli, including stress and inflammatory signals.[19][20][21]

Below are diagrams illustrating a potential experimental workflow for evaluating SO precursors and a hypothetical signaling pathway involving SO.

experimental_workflow Experimental Workflow for SO Precursor Evaluation cluster_synthesis Precursor Synthesis cluster_release SO Release & Detection cluster_analysis Data Analysis synthesis Synthesis of Precursor (e.g., Thiirane S-Oxide) purification Purification & Characterization (NMR, MS, etc.) synthesis->purification release Thermal/Chemical Activation of Precursor purification->release trapping SO Trapping (e.g., with Dienes) release->trapping spectroscopy Direct Spectroscopic Detection (MS, Rotational Spectroscopy) release->spectroscopy quantification Quantification of Trapped Adduct (NMR, GC-MS) trapping->quantification kinetics Kinetic Analysis of Release spectroscopy->kinetics quantification->kinetics

Experimental Workflow for SO Precursor Evaluation

so_signaling_pathway Hypothetical SO-Mediated Signaling Pathway SO_donor SO Precursor SO This compound (SO) SO_donor->SO Release Protein Target Protein (with Cysteine Residue) SO->Protein Reaction Sulfhydration Protein S-sulfhydration/ S-sulfenylation Protein->Sulfhydration Modification MAPK_cascade MAPK Cascade (e.g., p38, JNK, ERK) Sulfhydration->MAPK_cascade Modulation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Transcription_Factors->Cellular_Response Gene Expression

Hypothetical SO-Mediated Signaling Pathway

References

Cross-Verification of Singlet Oxygen Detection: A Comparative Guide to Direct and Indirect Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical guide for researchers, scientists, and drug development professionals on the cross-verification of singlet oxygen (SO) detection, comparing the direct method of near-infrared (NIR) phosphorescence with the indirect chemical trapping method using Singlet Oxygen Sensor Green (SOSG). This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), plays a crucial role in various biological and chemical processes, including photodynamic therapy (PDT), cellular signaling, and photodegradation.[1][2] However, its transient nature and high reactivity make its accurate detection and quantification challenging.[2][3] This guide provides a comparative overview of two prevalent methods for ¹O₂ detection: the direct measurement of its characteristic phosphorescence in the near-infrared (NIR) spectrum and the indirect method utilizing the fluorescent probe, Singlet Oxygen Sensor Green (SOSG).

Experimental Protocols

Method 1: Direct Detection via Near-Infrared (NIR) Phosphorescence

This method is considered the gold standard for singlet oxygen detection as it directly measures the emission from the relaxation of ¹O₂ to its ground state, which occurs at approximately 1270 nm.[4][5][6]

Materials and Equipment:

  • Pulsed laser source for photosensitizer excitation (e.g., Nd:YAG laser)

  • High-sensitivity NIR detector (e.g., liquid nitrogen-cooled germanium detector or a near-infrared photomultiplier tube)[7]

  • Monochromator or bandpass filters to isolate the 1270 nm emission[5][7]

  • Time-correlated single-photon counting (TCSPC) system for time-resolved measurements[5]

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)[5][8]

  • Solvent (e.g., Deuterated water (D₂O) to prolong ¹O₂ lifetime)[1]

  • Quartz cuvette

Procedure:

  • Prepare a solution of the photosensitizer in the chosen solvent within the quartz cuvette.

  • Excite the photosensitizer with the pulsed laser source at a wavelength corresponding to its absorption maximum.

  • Collect the emission at a 90-degree angle to the excitation beam.

  • Pass the collected emission through a monochromator or a series of bandpass filters to specifically detect the phosphorescence at 1270 nm.[7]

  • The NIR detector, coupled with the TCSPC system, records the time-resolved decay of the phosphorescence signal.

  • The quantum yield of singlet oxygen can be determined by comparing the signal intensity to that of a reference photosensitizer with a known quantum yield.[8][9]

Method 2: Indirect Detection using Singlet Oxygen Sensor Green (SOSG)

This indirect method relies on a chemical probe, SOSG, which selectively reacts with singlet oxygen to produce a fluorescent endoperoxide, leading to a significant increase in green fluorescence.[3][10]

Materials and Equipment:

  • Singlet Oxygen Sensor Green (SOSG) reagent

  • Fluorometer or fluorescence microscope

  • Photosensitizer

  • Solvent (e.g., phosphate (B84403) buffer, ethanol)

  • Cuvettes or microplates for fluorescence measurement

Procedure:

  • Prepare a working solution of SOSG in the desired solvent.

  • Add the photosensitizer to the SOSG solution.

  • In a separate control sample, include a known singlet oxygen quencher (e.g., sodium azide) to verify the specificity of the signal.[5]

  • Expose the samples to a light source that excites the photosensitizer.

  • Measure the fluorescence intensity at the emission maximum of the SOSG endoperoxide (approximately 525 nm) with excitation at around 504 nm.[10]

  • The rate of increase in fluorescence intensity is proportional to the rate of singlet oxygen production.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of NIR phosphorescence detection and the SOSG assay for singlet oxygen detection.

FeatureDirect NIR PhosphorescenceIndirect SOSG Assay
Principle Direct detection of ¹O₂ emission at ~1270 nm.[4][5]Chemical reaction of a probe with ¹O₂ leading to increased fluorescence.[3][10]
Specificity Highly specific to ¹O₂.[1]Highly selective for ¹O₂, with minimal response to other ROS.[11][12]
Sensitivity Lower sensitivity due to the low quantum yield of ¹O₂ phosphorescence.[13][14]High sensitivity, with detection limits in the nanomolar range reported.[3][15]
Quantification Allows for direct quantification of ¹O₂ quantum yield.[8][9]Provides relative quantification based on fluorescence intensity changes.[16]
Temporal Resolution Excellent, enabling time-resolved measurements of ¹O₂ lifetime.[5][7]Limited by the reaction rate between SOSG and ¹O₂.
Instrumentation Requires specialized and expensive equipment (NIR detector, TCSPC).[5][16]Utilizes standard and widely available fluorometers or microscopes.[16]
In Vivo Application Challenging due to strong water absorption in the NIR and low signal.[7]Suitable for in vivo and intracellular imaging, though cell permeability can be a factor.[10][16]
Potential Artifacts Background fluorescence or phosphorescence from other molecules.[7][14]SOSG can act as a photosensitizer itself, producing ¹O₂ upon irradiation.[11] Photobleaching of the probe can also occur.[11]

Mandatory Visualizations

Experimental_Workflow_NIR_Phosphorescence cluster_setup Experimental Setup cluster_processing Signal Processing Laser Pulsed Laser Sample Sample in Cuvette (Photosensitizer + Solvent) Laser->Sample Excitation Filters Monochromator/ Bandpass Filters (1270 nm) Sample->Filters Emission Detector NIR Detector TCSPC TCSPC System Detector->TCSPC Filters->Detector Filtered Phosphorescence Analysis Data Analysis (Lifetime, Quantum Yield) TCSPC->Analysis Experimental_Workflow_SOSG_Assay cluster_preparation Sample Preparation cluster_measurement Measurement SOSG SOSG Solution Mix Mix SOSG + PS SOSG->Mix PS Photosensitizer PS->Mix Light Light Source Mix->Light Irradiation Fluorometer Fluorometer/ Microscope Light->Fluorometer Excitation of SOSG-Endoperoxide Data Fluorescence Data Fluorometer->Data Emission at 525 nm Logical_Relationship cluster_direct Direct Detection cluster_indirect Indirect Detection SO Singlet Oxygen (¹O₂) Phosphorescence NIR Phosphorescence (~1270 nm) SO->Phosphorescence emits SOSG SOSG Probe SO->SOSG reacts with SOSG_EP SOSG Endoperoxide (Fluorescent) SOSG->SOSG_EP forms

References

A Comparative Analysis of Sulfur Monoxide and Carbon Monoxide in Chemical and Biological Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical properties, reactivity, and biological significance of sulfur monoxide (SO) and carbon monoxide (CO). While both are simple diatomic oxides, their behaviors in chemical and biological systems diverge significantly. Carbon monoxide is a well-established gasotransmitter with therapeutic potential, whereas this compound is a highly reactive, transient species with a largely unexplored but potentially significant biological role. This document summarizes key experimental data, outlines relevant protocols, and visualizes complex pathways to facilitate a deeper understanding of these two molecules.

Physical and Chemical Properties

This compound and carbon monoxide exhibit fundamental differences in their electronic structure and physical properties, which dictate their reactivity. CO possesses a strong triple bond and a small dipole moment, rendering it relatively stable.[1] In contrast, SO has a triplet ground state with two unpaired electrons, similar to dioxygen (O₂), making it highly reactive.[2][3]

PropertyThis compound (SO)Carbon Monoxide (CO)References
Molar Mass 48.064 g/mol 28.01 g/mol [2],[1]
Ground State Triplet (diradical)Singlet[2],[1]
Bonding Double BondTriple Bond[3],[1]
S-O Bond Length 148.1 pm-[2][4]
C-O Bond Length -112.8 pm[1]
Dipole Moment 1.55 D0.122 D[3],[1]
Appearance Colorless gasColorless, odorless gas[2],[5][6]
Stability Highly unstable; readily disproportionates to SO₂ and S or dimerizes to S₂O₂.[3][7]Stable gas; a product of incomplete combustion.[5][3][5][7]

Comparative Reactivity

The difference in electronic structure is the primary determinant of their distinct chemical reactivity.

This compound (SO): SO is a transient molecule that is difficult to isolate in bulk due to its high propensity for self-reaction.[7] Its chemistry is often explored by generating it in situ from molecular precursors.[3][7]

  • Dimerization and Disproportionation: When concentrated, SO rapidly converts to disulfur (B1233692) dioxide (S₂O₂).[2][3] It also disproportionates to sulfur dioxide (SO₂) and other sulfur species.[7]

  • Insertion Reactions: As a reactive intermediate, SO readily inserts into alkenes, alkynes, and dienes to form sulfur-containing three-membered rings (thiiranes).[3]

  • Coordination Chemistry: SO can act as a ligand for transition metals, bonding in various modes.[3]

Carbon Monoxide (CO): CO is best known for its role as a ligand in coordination chemistry and its toxicological profile, which stems from its strong affinity for iron in heme proteins.[5][8]

  • Coordination to Metals: CO binds strongly to transition metals, most notably the iron in hemoglobin, with an affinity 200-250 times greater than that of oxygen.[8][9] This interaction is central to its toxicity and its biological signaling functions.

  • Oxidation: CO can be oxidized to carbon dioxide (CO₂). For instance, the gas-phase reaction of CO with sulfur dioxide radical cation (SO₂•⁺) is a fast and efficient oxygen atom transfer reaction, producing SO•⁺ and CO₂.[10] The rate coefficient for this reaction at 300 K is approximately 2.95 x 10⁻¹⁰ cm³s⁻¹molecule⁻¹.[10]

  • Industrial Reactions: CO is a crucial reagent in many industrial processes, including the Mond process for nickel purification and as a reductant in blast furnaces.[5]

Biological Signaling Pathways

While both molecules are recognized as gasotransmitters (or potential gasotransmitters), their roles and mechanisms of action in biological systems are vastly different.

Carbon Monoxide: A Well-Defined Signaling Molecule

Endogenous CO is primarily produced during the degradation of heme by heme oxygenase (HO) enzymes.[11][12] It is a key regulator of various physiological processes, including vasodilation, inflammation, and apoptosis.[13][14][15] The primary signaling pathway involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[11][13] CO also modulates the p38 mitogen-activated protein kinase (MAPK) pathway.[11][14]

CO_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_heme Heme Catabolism cluster_downstream Downstream Signaling Stress Stress HO1 Heme Oxygenase-1 (HO-1) (Inducible) Stress->HO1 Induces Heme Heme Heme->HO1 Substrate CO Carbon Monoxide (CO) HO1->CO Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 sGC Soluble Guanylate Cyclase (sGC) CO->sGC Activates MAPK p38 MAPK Pathway CO->MAPK Modulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_Effects Physiological Effects: • Vasodilation • Anti-inflammation • Anti-apoptosis cGMP->Physiological_Effects MAPK->Physiological_Effects

Caption: Carbon Monoxide (CO) Signaling Pathway.[11][12][13]
This compound: An Elusive and Reactive Intermediate

The biological role of SO is not well-defined, largely due to its transient nature.[7] However, its formation has been inferred in biological systems, such as the coronary artery of pigs, from its reaction products.[2][3] Unlike CO, a specific signaling pathway for SO has not been elucidated. Its biological effects are likely mediated by its high reactivity, potentially through mechanisms similar to other reactive sulfur species (RSS) like hydrogen sulfide (B99878) (H₂S), which can cause post-translational modifications on proteins such as S-sulfhydration.[16] The study of SO in biology is an emerging field, focused on developing stable precursor molecules that can deliver SO in a controlled manner.[7]

SO_Generation_Reactivity cluster_generation SO Generation cluster_reactivity Reactive Fate of SO Precursor SO Precursor (e.g., Episulfoxide, Anthracene Adduct) SO This compound (SO) Precursor->SO Releases Dimer Dimerization (S₂O₂) SO->Dimer 2 SO ⇌ S₂O₂ Disproportionation Disproportionation (SO₂, S) SO->Disproportionation Self-reaction Trapping Chemical Trapping (e.g., with Alkenes) SO->Trapping Reaction Bio_Target Potential Biological Targets (e.g., Protein Cysteine Residues) SO->Bio_Target Reaction Trigger Trigger (e.g., Heat, Light) Trigger->Precursor Acts on

Caption: Generation and Reactivity of this compound (SO).[3][7]

Experimental Protocols

The methodologies for studying CO and SO reflect their differing stability. CO can be handled as a gas or, more safely, generated from CO-releasing molecules (CORMs).[17] Studying SO requires specialized techniques for its generation and immediate detection or trapping.[7]

Protocol 1: Myoglobin (B1173299) Assay for Quantifying CO Release from CORMs

This is the most widely used method to measure CO release from a donor molecule.[18] It relies on the spectral change observed when deoxymyoglobin (deoxy-Mb) binds CO to form carboxymyoglobin (MbCO).

Methodology:

  • Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) in a sealed cuvette.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Myoglobin Reduction: Add a stock solution of horse heart myoglobin and a reducing agent (e.g., sodium dithionite) to convert metmyoglobin to deoxymyoglobin (deoxy-Mb).

  • Baseline Spectrum: Record the UV-Vis spectrum of the deoxy-Mb solution. The characteristic Soret peak is at ~434 nm.

  • Initiate Reaction: Add the CORM to the cuvette. If the CORM requires a trigger (e.g., light for a PhotoCORM), apply the trigger.[17][18]

  • Spectral Monitoring: Monitor the change in the UV-Vis spectrum over time. As CO is released and binds to deoxy-Mb, the Soret peak will shift from ~434 nm to ~423 nm (the peak for MbCO).

  • Quantification: The amount of MbCO formed, and thus the amount of CO released, can be calculated using the change in absorbance and the known extinction coefficients for deoxy-Mb and MbCO.

Myoglobin_Assay_Workflow A 1. Prepare Buffer in Sealed Cuvette B 2. Add Myoglobin & Sodium Dithionite A->B C 3. Form Deoxy-Mb (Absorbance at 434 nm) B->C D 4. Add CORM (Trigger if needed) C->D E 5. CO is Released D->E F 6. CO binds to Deoxy-Mb E->F G 7. Form MbCO (Absorbance at 423 nm) F->G H 8. Quantify CO via Spectrophotometry G->H

Caption: Experimental Workflow for the Myoglobin Assay.[18]
Protocol 2: Thermal Generation and Detection of SO from a Precursor

This protocol describes the generation of SO via thermolysis of a solid precursor and its subsequent detection in the gas phase by mass spectrometry (MS).[7]

Methodology:

  • Precursor Synthesis: Synthesize a stable, solid SO precursor, such as 7-sulfinylamino-7-azadibenzonorbornadiene.[7]

  • Sample Loading: Place a small quantity of the precursor into the sample chamber of a molecular beam mass spectrometer (MBMS).

  • Thermolysis: Heat the sample chamber to the fragmentation temperature of the precursor (e.g., ~95 °C). The precursor decomposes, driven by the expulsion of stable molecules like dinitrogen (N₂) and anthracene, to release SO gas.[7]

  • Detection by MS: The evolved gases are sampled directly into the mass spectrometer. Monitor for the mass-to-charge ratio (m/z) corresponding to SO (m/z = 48).

  • Spectroscopic Confirmation (Optional): The evolved gas can also be analyzed by other gas-phase techniques, such as microwave spectroscopy, to confirm the rotational transitions characteristic of the SO molecule.[7]

Summary and Outlook

The comparison between this compound and carbon monoxide reveals two molecules with profoundly different chemical and biological profiles.

  • Carbon Monoxide is a stable, well-characterized gasotransmitter. Its biological effects are mediated through defined signaling pathways, and its therapeutic potential is being actively explored using sophisticated delivery systems like CORMs.[13][17][19]

  • This compound is a highly reactive and unstable intermediate.[3][7] Its biological relevance is currently inferred rather than proven, and its study presents significant experimental challenges. Future research will depend on the development of novel precursors that can generate SO under controlled physiological conditions, which will be critical to unraveling its potential roles in biology and pharmacology.

For drug development professionals, CO offers a more mature platform for therapeutic design, while SO represents a high-risk, high-reward frontier, with the potential to unlock new biological mechanisms related to reactive sulfur species.

References

Benchmarking Computational Methods for Predicting Substrate-Gated Ion Channel Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substrate-gated ion channels (SO), also known as ligand-gated ion channels (LGICs), are crucial for cell signaling and represent a significant class of drug targets. Predicting their properties—such as ligand binding affinity, gating kinetics, and ion selectivity—is a key challenge in pharmacology and drug development. This guide provides an objective comparison of computational methods used to predict these properties, supported by available experimental data.

Overview of Computational Methods

A variety of computational approaches are employed to model and predict the behavior of substrate-gated ion channels. These methods can be broadly categorized into three main types: Machine Learning (ML), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each approach has its own strengths and is suited for different aspects of ion channel characterization.

  • Machine Learning (ML): These methods use algorithms to learn patterns from large datasets of known ion channel properties and ligand interactions. Common ML models include Support Vector Machines (SVM), Random Forests, and, more recently, deep learning approaches. They are particularly useful for classifying ion channels and predicting the activity of new potential ligands based on their chemical features.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic, atomistic view of the ion channel and its interaction with ligands and the surrounding environment. By simulating the physical movements of atoms over time, MD can offer insights into the mechanisms of ligand binding, channel gating, and ion permeation. These simulations are computationally intensive but can provide a high level of detail that is often inaccessible through experimental means alone.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are used to predict the activity of new compounds based on the properties of known active and inactive molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of molecules to build more predictive models.

Data Presentation: A Comparative Analysis

Table 1: Performance of Machine Learning Models for Ion Channel Classification

This table showcases the accuracy of different machine learning models in classifying protein sequences as ion channels and further categorizing them into voltage-gated or ligand-gated types. The data is derived from a study that used SVMProt 188-dimensional and k-skip-n-gram feature extraction methods.[1][2]

ModelFeature DimensionsTargetAccuracy (%)
Support Vector Machine (SVM) 188-D + 400-D (mixed)Ion Channel vs. Non-Ion Channel85.1[2]
Random Forest 188-DVoltage-Gated Ion Channel93.9[2][3]
Random Forest 188-DLigand-Gated Ion Channel86.0[2][3]
XGBoost 50 (optimal)Ligand-Gated Ion Channels (subclasses)97.26[4]

Note: The accuracy for Ion Channel vs. Non-Ion Channel classification using SVM was 86.6% for ion channels and 83.7% for non-ion channels, with a total accuracy of 85.1%.[2][3]

Table 2: Performance of QSAR Models for Predicting Inhibitor Affinity

This table presents a comparison of qualitative (SAR) and quantitative (QSAR) models for predicting the binding affinity (Ki and IC50 values) of inhibitors for various antitargets, including ion channels. The performance is evaluated using balanced accuracy, sensitivity, and specificity after five-fold cross-validation.

Model TypeData TypeBalanced AccuracySensitivitySpecificity
Qualitative (SAR) Ki0.800.840.76
Quantitative (QSAR) Ki0.730.500.95
Qualitative (SAR) IC500.810.820.79
Quantitative (QSAR) IC500.760.610.90

Data adapted from a comparative study on (Q)SAR models. The study found that while the overall accuracy of QSAR models was slightly higher for Ki values, the balanced accuracy of SAR models was consistently higher for both Ki and IC50 data.

Experimental Protocols

The computational models described above are trained and validated using experimental data. Automated patch-clamp electrophysiology is a key high-throughput technique for characterizing the function of ligand-gated ion channels and generating the large datasets required for computational modeling.

Detailed Methodology: Automated Patch-Clamp Recording

This protocol outlines the general steps for conducting an automated patch-clamp experiment to measure the response of a ligand-gated ion channel to an agonist.

1. Cell Preparation:

  • Culture cells stably expressing the ligand-gated ion channel of interest.
  • Harvest the cells and prepare a single-cell suspension at an appropriate density.

2. Solution Preparation:

  • Prepare intracellular and extracellular solutions with appropriate ionic compositions.
  • Prepare a range of agonist concentrations for generating a dose-response curve.
  • Filter all solutions to remove any particulate matter.

3. Automated Patch-Clamp System Setup:

  • Load the prepared cell suspension, intracellular solution, extracellular solution, and agonist solutions into the designated reservoirs of the automated patch-clamp system.
  • Install a new microfluidic chip or plate for the experiment.

4. Cell Trapping and Sealing:

  • The system automatically aspirates cells and positions them over the apertures in the patch-clamp chip.
  • A gigaseal (a high-resistance seal between the cell membrane and the chip) is formed by applying a gentle suction.

5. Whole-Cell Configuration:

  • A brief electrical pulse or additional suction is applied to rupture the cell membrane under the pipette, establishing the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of the total current across the cell membrane.

6. Data Acquisition:

  • Set the holding potential of the cell membrane.
  • Apply a series of agonist concentrations to the cell. The system's fluidics will rapidly exchange the solution around the cell.
  • Record the resulting ion channel currents at each agonist concentration. Include wash steps with extracellular solution between agonist applications to allow the channel to recover.

7. Data Analysis:

  • Analyze the recorded currents to determine parameters such as peak current amplitude, activation and deactivation kinetics, and desensitization rates.
  • Plot the peak current as a function of agonist concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Visualization of a Signaling Pathway

To illustrate the biological context of substrate-gated ion channels, the following diagram depicts a simplified signaling pathway for the nicotinic acetylcholine (B1216132) receptor (nAChR), a well-studied example of a ligand-gated ion channel.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PKC Protein Kinase C (PKC) Ca_ion->PKC Activates PI3K PI3K Ca_ion->PI3K Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Na_ion->Cellular_Response Depolarization ERK ERK PKC->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates Gene_Expression->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling Pathway

This diagram illustrates that upon binding of acetylcholine, the nicotinic acetylcholine receptor opens, allowing the influx of sodium and calcium ions.[1] This influx leads to membrane depolarization and the activation of several downstream signaling cascades, including the Protein Kinase C (PKC), PI3K/Akt, and ERK pathways, ultimately resulting in changes in gene expression and cellular responses.[5]

Conclusion

The prediction of substrate-gated ion channel properties is a dynamic field that leverages a range of computational techniques. Machine learning models show great promise for high-throughput screening and classification tasks, while molecular dynamics simulations provide detailed mechanistic insights. QSAR models remain a valuable tool for predicting the activity of new compounds. The continued development of these computational methods, in conjunction with high-quality experimental data from techniques like automated patch-clamping, will undoubtedly accelerate the discovery and development of novel therapeutics targeting this important class of proteins. Researchers and drug development professionals should consider a multi-faceted approach, combining several of these computational methods to gain a comprehensive understanding of their target ion channel.

References

Distinguishing Sulfur Monoxide from Sulfur Dioxide in Gas Mixtures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of sulfur monoxide (SO) and sulfur dioxide (SO₂) in gas mixtures is a critical analytical challenge. While both are oxides of sulfur, their chemical properties and biological activities can differ significantly. This guide provides an objective comparison of analytical techniques capable of distinguishing between these two species, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, and the nature of the gas matrix. The following table summarizes the key performance characteristics of the most relevant methods.

TechniquePrincipleSelectivity for SO vs. SO₂SensitivityTypical ApplicationsKey AdvantagesKey Limitations
Rotational Spectroscopy Absorption of microwave radiation by molecules with a permanent dipole moment, based on their unique rotational transitions.ExcellentHigh (ppt levels reported for some trace gases)[1][2]Gas-phase structural analysis, astrochemistry, trace gas detection.Unambiguous identification based on unique spectral fingerprints.Requires specialized and complex instrumentation; may require low-pressure and low-temperature conditions.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Good to ExcellentHigh (ppb to ppm)[3][4]Molecular identification, quantification, and structural elucidation.High sensitivity and can provide molecular weight and fragmentation information.Potential for isobaric interference (same nominal mass) and fragmentation of SO₂ to SO⁺ can complicate quantification.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) Chromatographic separation of gas components followed by conversion of sulfur compounds to SO and detection via chemiluminescence with ozone.Indirect (detects total sulfur as SO)Excellent (picogram-level)Analysis of sulfur compounds in petroleum products, natural gas, and environmental samples.[5][6]Extremely sensitive and highly selective for sulfur-containing compounds.[7]Does not directly distinguish between SO and SO₂ in the original sample; SO is highly reactive and may not be stable for chromatographic separation.[8][9]

In-Depth Analysis of Key Techniques

Rotational Spectroscopy

Rotational spectroscopy stands out as a premier technique for the unambiguous identification of this compound and sulfur dioxide. Each molecule possesses a unique set of rotational transitions, akin to a molecular fingerprint, which are highly specific.

Principle: Polar molecules in the gas phase absorb microwave radiation at discrete frequencies corresponding to transitions between quantized rotational energy levels. The resulting absorption spectrum is unique to the molecule's structure and isotopic composition.

Experimental Protocol:

  • A gas sample is introduced into a high-vacuum sample cell.

  • A beam of microwave radiation is passed through the sample.

  • The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is measured by a detector.

  • The resulting spectrum, a plot of absorption versus frequency, is analyzed to identify the rotational transitions of SO and SO₂.[10]

  • Quantification can be achieved by measuring the intensity of the absorption lines.

Performance:

  • Selectivity: The high resolution of rotational spectroscopy allows for the clear separation of the spectral lines of SO and SO₂, even for different isotopologues.[11][12]

  • Sensitivity: Modern techniques like Fourier-transform microwave (FTMW) spectroscopy can achieve very high sensitivity, enabling the detection of trace amounts of gases.[13][14]

Mass Spectrometry

Mass spectrometry is a powerful and versatile tool for the analysis of gas mixtures. Its ability to provide information about the molecular weight and structure of the components makes it suitable for distinguishing between SO and SO₂.

Principle: Molecules in the gas sample are ionized, typically by electron impact. The resulting ions are then accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio. A detector then records the abundance of ions at each m/z value.

Experimental Protocol:

  • The gas mixture is introduced into the ion source of the mass spectrometer.

  • The molecules are ionized, forming molecular ions (SO⁺ and SO₂⁺) and fragment ions.

  • The ions are separated by the mass analyzer.

  • A mass spectrum is generated, showing the relative abundance of ions as a function of their m/z ratio.

  • SO and SO₂ are identified by their respective molecular ion peaks (m/z 48 for SO and m/z 64 for SO₂).[15][16]

Performance:

  • Selectivity: While the molecular ions of SO and SO₂ are well-separated, the fragmentation of SO₂ upon ionization can produce SO⁺, potentially interfering with the quantification of native SO. Careful calibration and analysis of the fragmentation patterns are necessary to deconvolute the signals.

  • Sensitivity: Mass spectrometry offers excellent sensitivity, with detection limits typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[3][4]

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Gas chromatography is a widely used technique for separating components of a gas mixture. When coupled with a sulfur chemiluminescence detector, it provides highly sensitive and selective detection of sulfur-containing compounds.

Principle: The gas mixture is injected into a chromatographic column, where the components are separated based on their interaction with the stationary phase. As each component elutes from the column, it enters the SCD. In the detector, sulfur compounds are combusted in a hydrogen-rich flame to form this compound (SO). This SO then reacts with ozone to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of sulfur.[7][17]

Experimental Protocol:

  • A known volume of the gas mixture is injected into the GC.

  • The components are separated on a suitable column.

  • The eluting compounds enter the SCD and are detected.

  • The resulting chromatogram shows peaks corresponding to the different sulfur compounds in the sample.

Performance:

  • Selectivity: The SCD is highly selective for sulfur compounds.[7] However, it does not inherently distinguish between different sulfur species; it provides a response based on the total sulfur content of each eluting compound. Therefore, the separation of SO and SO₂ would need to be achieved chromatographically.

  • Challenges for SO Analysis: this compound is a highly reactive and unstable species.[18][19] It is likely to be lost or converted to other species within the GC column, making its direct chromatographic analysis extremely challenging.[8][9]

Visualizing the Workflow and Logic

To aid in the selection of an appropriate analytical technique and to visualize a typical experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Gas_Mixture Gas Mixture (SO + SO₂) Rot_Spec Rotational Spectroscopy Gas_Mixture->Rot_Spec Mass_Spec Mass Spectrometry Gas_Mixture->Mass_Spec GC_SCD GC-SCD Gas_Mixture->GC_SCD Qualitative Qualitative Analysis (Identification) Rot_Spec->Qualitative Spectral Fingerprint Mass_Spec->Qualitative m/z Ratio GC_SCD->Qualitative Retention Time (if stable) Quantitative Quantitative Analysis (Concentration) Qualitative->Quantitative

Fig. 1: A generalized experimental workflow for the analysis of SO and SO₂ in a gas mixture.

Logic_Diagram node_result node_result start Need to distinguish SO and SO₂? q1 Is unambiguous identification critical? start->q1 q1->node_result Yes Rotational Spectroscopy q2 Is high sensitivity for total sulfur sufficient? q1->q2 No q2->node_result Yes GC-SCD q3 Is SO stability a concern? q2->q3 No q3->node_result Yes Mass Spectrometry (with careful calibration) q3->node_result No Consider derivatization or alternative methods

Fig. 2: A logic diagram to guide the selection of an analytical technique.

References

Validating Singlet Oxygen's Role: A Comparative Guide to Alkene Oxidation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of oxidation reactions is paramount for controlling product outcomes and ensuring the stability of pharmaceutical compounds. This guide provides a comparative analysis of the ene reaction involving singlet oxygen (SO) with the common monoterpene, citronellol, against alternative oxidation pathways, namely radical oxidation and ozonolysis. We present supporting experimental data, detailed methodologies for validation, and visual workflows to elucidate the role of singlet oxygen.

The involvement of singlet oxygen in chemical transformations is often proposed, but rigorous validation is crucial to exclude other reactive oxygen species or alternative pathways. This guide focuses on the ene reaction, a pericyclic reaction where an alkene with an allylic hydrogen reacts with an enophile—in this case, singlet oxygen—to form a hydroperoxide with a shifted double bond.

Comparing Oxidation of Citronellol: Singlet Oxygen vs. Alternatives

To illustrate the validation of singlet oxygen's role, we examine the oxidation of citronellol. The product distribution serves as a key indicator of the operative reaction mechanism.

OxidantMajor ProductsMinor ProductsReaction Conditions
Singlet Oxygen (¹O₂) (Photooxidation) 3,7-Dimethyl-oct-7-en-1,6-diol (allylic alcohol 1), 2,6-Dimethyl-oct-7-en-2,6-diol (allylic alcohol 2)[1][2]Rose Oxide (via subsequent cyclization of hydroperoxides)[1]Photosensitizer (e.g., Rose Bengal), visible light, O₂ in a suitable solvent (e.g., methanol) followed by reduction (e.g., NaBH₄).[1]
Radical Oxidation (e.g., •OH) Acetone, Glyoxal, Methylglyoxal, 6-Hydroxy-4-methylhexanal[3][4][5]Various fragmentation and recombination productsReaction initiated by a radical source (e.g., Fenton's reagent or photolysis of H₂O₂) in the gas or aqueous phase.[3][4]
Ozonolysis (O₃) Acetone, 6-Hydroxy-4-methylhexanal[3][4][5]Glyoxal, Methylglyoxal[3][4][5]O₃ gas bubbled through a solution of the alkene (e.g., in methanol (B129727) or dichloromethane) at low temperature, followed by a reductive or oxidative workup.[6][7]

Table 1: Comparison of Product Distribution from the Oxidation of Citronellol by Different Oxidants.

The distinct product profiles highlight the selectivity of each oxidant. Singlet oxygen primarily yields allylic hydroperoxides (which are then reduced to alcohols for analysis), indicative of the ene reaction pathway.[1][2] In contrast, radical oxidation and ozonolysis lead to cleavage of the carbon-carbon double bond, resulting in smaller carbonyl compounds.[3][4][5]

Experimental Protocols for Validating Singlet Oxygen's Role

Several key experiments can be employed to definitively establish the involvement of singlet oxygen in a reaction mechanism.

Quenching Studies

Principle: If a reaction is mediated by singlet oxygen, the addition of a known singlet oxygen quencher will inhibit the reaction or reduce the product yield.

Detailed Protocol:

  • Prepare identical reaction mixtures containing the substrate (e.g., citronellol) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol).

  • To one set of reactions, add a singlet oxygen quencher such as sodium azide (B81097) (NaN₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) at a concentration sufficient to compete with the substrate for singlet oxygen.

  • Irradiate all reaction mixtures with visible light for the same duration while bubbling oxygen through the solutions.

  • Following irradiation, reduce the resulting hydroperoxides with a reducing agent like sodium borohydride (B1222165) (NaBH₄).

  • Analyze the product distribution and yield in both quenched and unquenched reactions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • A significant decrease in the yield of the expected singlet oxygen products in the presence of the quencher provides strong evidence for the involvement of singlet oxygen.

QuencherTypical Quenching Rate Constant (k_q) in Methanol (M⁻¹s⁻¹)
Sodium Azide (NaN₃)~2 x 10⁸
1,4-Diazabicyclo[2.2.2]octane (DABCO)~3 x 10⁸

Table 2: Common Singlet Oxygen Quenchers and their Rate Constants.

Isotopic Labeling with ¹⁸O₂

Principle: Using isotopically labeled molecular oxygen (¹⁸O₂) to generate singlet oxygen (¹⁸O=¹⁸O) allows for the tracking of the oxygen atoms in the final products.

Detailed Protocol:

  • Set up the photooxidation reaction in a sealed vessel.

  • Introduce ¹⁸O₂ gas into the reaction vessel.

  • Irradiate the reaction mixture to generate ¹⁸O-labeled singlet oxygen.

  • After the reaction is complete, isolate the products.

  • Analyze the products using mass spectrometry (e.g., GC-MS or LC-MS) to determine the incorporation of ¹⁸O.

  • For the ene reaction, the resulting hydroperoxide should contain two ¹⁸O atoms. This confirms that molecular oxygen is the source of the oxygen atoms in the product and supports a singlet oxygen-mediated pathway.

Direct Spectroscopic Detection

Principle: Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon its decay to the triplet ground state. This emission can be detected to confirm the presence of singlet oxygen.

Detailed Protocol:

  • Use a sensitive near-infrared (NIR) spectrometer equipped with a suitable detector (e.g., an InGaAs photodiode or a photomultiplier tube).

  • Prepare the reaction mixture containing the photosensitizer and saturate it with oxygen.

  • Excite the photosensitizer with a light source (e.g., a laser or a lamp with appropriate filters).

  • Monitor the emission spectrum in the NIR region for the characteristic peak at ~1270 nm.

  • The intensity of this emission can be correlated with the concentration of singlet oxygen. The decay of this signal upon addition of a quencher further validates its assignment to singlet oxygen.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and experimental workflows.

G cluster_so Singlet Oxygen Ene Reaction cluster_radical Radical Oxidation cluster_ozono Ozonolysis Citronellol Citronellol Perepoxide Perepoxide Intermediate/Transition State Citronellol->Perepoxide + ¹O₂ SO ¹O₂ Hydroperoxides Allylic Hydroperoxides Perepoxide->Hydroperoxides Alcohols Allylic Alcohols Hydroperoxides->Alcohols Reduction Reduction Reduction (e.g., NaBH₄) Citronellol_rad Citronellol Radical_Intermediate Radical Intermediate Citronellol_rad->Radical_Intermediate + •OH Radical •OH Cleavage_Products_rad Cleavage Products (Acetone, Aldehydes, etc.) Radical_Intermediate->Cleavage_Products_rad Fragmentation Citronellol_oz Citronellol Molozonide Molozonide Citronellol_oz->Molozonide + O₃ Ozone O₃ Ozonide Ozonide Molozonide->Ozonide Cleavage_Products_oz Cleavage Products (Aldehydes, Ketones) Ozonide->Cleavage_Products_oz Workup Workup Workup (Reductive or Oxidative)

Figure 1. Comparison of Oxidation Mechanisms of Citronellol.

G cluster_quenching Quenching Study Workflow A Prepare Reaction Mixtures (Substrate + Photosensitizer) B1 Add Quencher (e.g., NaN₃) A->B1 B2 No Quencher (Control) A->B2 C Irradiate with Visible Light + O₂ B1->C B2->C D Reduce Hydroperoxides (e.g., NaBH₄) C->D E Analyze Products (GC-MS, NMR) D->E F Compare Product Yields E->F G Conclusion: Yield significantly lower with quencher => SO involvement validated F->G G cluster_labeling ¹⁸O-Labeling Workflow A Setup Reaction in a Sealed Vessel B Introduce ¹⁸O₂ Gas A->B C Irradiate to Generate ¹⁸O-SO B->C D Isolate Products C->D E Analyze by Mass Spectrometry D->E F Determine ¹⁸O Incorporation E->F G Conclusion: Product contains two ¹⁸O atoms => SO mechanism supported F->G

References

A Comparative Analysis of Singlet Oxygen Reactivity Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of singlet oxygen (¹O₂) in different chemical environments is paramount for harnessing its potent reactivity in various applications, from photodynamic therapy to fine chemical synthesis. This guide provides an objective comparison of singlet oxygen's reactivity in a range of solvent systems, supported by experimental data and detailed methodologies.

Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive species.[1] Its lifetime and reactivity are profoundly influenced by the surrounding solvent molecules.[1] The interaction with the solvent can lead to physical quenching, where ¹O₂ returns to its ground triplet state (³O₂) without a chemical reaction, or it can participate in chemical reactions with substrates. The efficiency of these processes is solvent-dependent.

Data Presentation: Unveiling Solvent Effects on Singlet Oxygen

The following tables summarize key quantitative data on the lifetime and quenching of singlet oxygen in various organic solvents. These parameters are crucial for predicting and controlling the outcome of reactions involving this species.

Table 1: Singlet Oxygen (¹O₂) Lifetimes in Various Solvents

SolventLifetime (τ) in µs
Carbon Tetrachloride128[2]
Chloroform-d250-300
Benzene30[3]
Toluene20.2[4]
Acetone55.6[4]
Acetonitrile64.4[4]
Methanol9.5[3]
Ethanol12.2[5]
Water3.1[3]
Deuterium Oxide (D₂O)67

Table 2: Rate Constants for Quenching of Singlet Oxygen (¹O₂) by Solvents

SolventQuenching Rate Constant (kq) in 103 s-1
Water250
Methanol91
Ethanol59
2-Propanol48
Acetone18
Acetonitrile16
Dichloromethane14
Chloroform3.3
Benzene30
Toluene38
Hexane24
Carbon Tetrachloride0.02

Experimental Protocols: Methodologies for Quantifying Singlet Oxygen Reactivity

Accurate determination of singlet oxygen's properties relies on precise experimental techniques. Below are detailed protocols for two common methods used to measure the lifetime and reactivity of ¹O₂.

Time-Resolved Near-Infrared Phosphorescence Detection

This is a direct method for measuring the lifetime of singlet oxygen by detecting its weak phosphorescence at approximately 1270 nm.[6]

Methodology:

  • Sample Preparation: Prepare a solution of a photosensitizer (e.g., Rose Bengal, Methylene Blue) in the solvent of interest. The solution should be optically dilute at the excitation wavelength to ensure uniform light absorption. The solution must be saturated with oxygen.

  • Instrumentation: Utilize a laser flash photolysis setup equipped with a pulsed laser for excitation (e.g., Nd:YAG laser at 355 or 532 nm), a monochromator to select the emission wavelength (1270 nm), and a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube).

  • Data Acquisition:

    • Excite the sample with a short laser pulse.

    • The photosensitizer absorbs the light and, after intersystem crossing to its triplet state, transfers energy to ground-state oxygen to generate singlet oxygen.

    • Record the time-resolved decay of the phosphorescence signal at 1270 nm.

  • Data Analysis:

    • Fit the decay curve to a first-order exponential function to obtain the lifetime (τ) of singlet oxygen in the specific solvent. The decay rate constant (kd = 1/τ) represents the sum of all deactivation pathways, including solvent quenching.

Chemical Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This indirect method relies on the reaction of singlet oxygen with a chemical trap, leading to a measurable change in the trap's concentration. DPBF is a common trap that is bleached upon reaction with ¹O₂.[7][8]

Methodology:

  • Sample Preparation:

    • Prepare a solution of a photosensitizer in the chosen solvent.

    • Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., ethanol).[7]

    • Add a small aliquot of the DPBF stock solution to the photosensitizer solution. The final concentration of DPBF should be sufficient to give a strong absorbance reading (typically between 1 and 1.5) at its maximum absorption wavelength (~410 nm).

  • Irradiation:

    • Irradiate the sample solution with a light source (e.g., a filtered lamp or a laser) at a wavelength where the photosensitizer absorbs but the DPBF does not.

    • Maintain constant stirring and temperature throughout the experiment.

  • Data Acquisition:

    • At regular time intervals, withdraw an aliquot of the solution and measure its absorbance spectrum using a UV-Vis spectrophotometer.

    • Monitor the decrease in the absorbance of DPBF at its maximum wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln[Abs]) versus irradiation time.

    • The slope of this plot is proportional to the rate of DPBF consumption, which in turn is related to the steady-state concentration of singlet oxygen.

    • By comparing the rate of DPBF bleaching in the presence of different quenchers or in different solvents, the relative reactivity and quenching rate constants can be determined.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex processes involved in singlet oxygen chemistry is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.

G cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., Benzene) R2S_p Sulfide (B99878) (R₂S) Persulfoxide_p Persulfoxide Intermediate R2S_p->Persulfoxide_p Reaction O2_1_p ¹O₂ O2_1_p->Persulfoxide_p O2_1_a ¹O₂ Sulfurane Sulfurane Intermediate Persulfoxide_p->Sulfurane + MeOH MeOH Methanol (MeOH) R2SO_p Sulfoxide (R₂SO) Sulfurane->R2SO_p -> Product R2S_a Sulfide (R₂S) Persulfoxide_a Persulfoxide Intermediate R2S_a->Persulfoxide_a Reaction O2_1_a->Persulfoxide_a Persulfoxide_a->R2S_a Physical Quenching O2_3 ³O₂ Persulfoxide_a->O2_3 R2SO_a Sulfoxide (R₂SO) Persulfoxide_a->R2SO_a Chemical Reaction (minor)

Caption: Reaction of singlet oxygen with a sulfide in protic vs. aprotic solvents.

G cluster_setup Experimental Setup cluster_data Data Analysis Sample Prep Prepare Photosensitizer & DPBF Solution Irradiation Irradiate with Specific Wavelength Sample Prep->Irradiation Measurement Measure DPBF Absorbance Irradiation->Measurement Plot Data Plot ln(Abs) vs. Time Measurement->Plot Data Calculate Rate Determine Slope (Reaction Rate) Plot Data->Calculate Rate Compare Compare Rates (Solvent Effect) Calculate Rate->Compare

Caption: Workflow for chemical trapping of singlet oxygen using DPBF.

Conclusion

The choice of solvent is a critical factor in controlling the reactivity of singlet oxygen. Protic solvents can stabilize intermediates and favor chemical reactions, while aprotic solvents may promote physical quenching. Halogenated and deuterated solvents generally lead to longer singlet oxygen lifetimes, providing a larger window for desired chemical transformations. The data and protocols presented in this guide offer a foundational understanding for researchers to make informed decisions in designing and optimizing their experimental systems involving singlet oxygen.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive chemical species are paramount to ensuring a secure laboratory environment. Sulfur monoxide (SO), an inorganic compound with the formula SO, is a thermodynamically unstable molecule that requires specific procedures for its management and disposal. Due to its transient nature, disposal protocols focus on its decomposition products, primarily disulfur (B1233692) dioxide (S₂O₂), elemental sulfur (S), and sulfur dioxide (SO₂).[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its derivatives.

Immediate Safety and Handling Protocols

This compound is typically generated in situ for use in chemical synthesis.[2][3] It is a colorless gas that, when concentrated or condensed, readily converts to disulfur dioxide (S₂O₂), an orange-red solid.[4] This dimer is also unstable and will disproportionate into elemental sulfur and sulfur dioxide.[1][2][5]

Key Handling Precautions:

  • Ventilation: All work with this compound and its precursors must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coats, and gloves.[6]

  • Containment: Use sealed reaction systems to prevent the release of gaseous SO and SO₂.

  • Monitoring: If there is a potential for exposure, use gas detection systems for sulfur dioxide.

Quantitative Data on Relevant Compounds

For quick reference, the following table summarizes the key properties of the compounds involved in the disposal process.

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Hazards
This compoundSO48.07Colorless gasHighly reactive, unstable
Disulfur DioxideS₂O₂96.14Orange-red solidUnstable, decomposes
SulfurS32.07Yellow solidFlammable solid
Sulfur DioxideSO₂64.07Colorless gasToxic, corrosive

Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that addresses its decomposition products.

Step 1: Trapping and Neutralization of Gaseous Byproducts

Any unreacted this compound and the resulting sulfur dioxide gas from the decomposition of S₂O₂ must be trapped. This can be achieved by bubbling the effluent gas stream through a basic solution.

  • Experimental Protocol:

    • Prepare a scrubbing solution of 1 M sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

    • Direct the gas outlet from the reaction apparatus into the scrubbing solution.

    • The sulfur dioxide will react with the base to form a soluble, non-volatile salt (e.g., sodium sulfite (B76179) or sodium bisulfite), which can then be disposed of as aqueous waste in accordance with local regulations.

      • SO₂ + 2NaOH → Na₂SO₃ + H₂O

      • SO₂ + NaHCO₃ → NaHSO₃ + CO₂

Step 2: Management of Solid Residues

The solid residue from the reaction will primarily consist of elemental sulfur.

  • Experimental Protocol:

    • Allow the reaction vessel to cool to room temperature in the fume hood.

    • Carefully collect the solid sulfur residue.

    • Sulfur is a flammable solid and should be stored away from heat, sparks, and open flames.[7]

    • For disposal, the elemental sulfur should be collected in a labeled waste container for flammable solids and disposed of through a certified hazardous waste management company. Do not mix with other waste streams.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_0 Generation & Reaction cluster_1 Decomposition & Separation cluster_2 Waste Stream Management A In-situ Generation of SO B Reaction Quenching / Completion A->B C SO -> S2O2 (Unstable) B->C Post-Reaction D S2O2 -> S (solid) + SO2 (gas) C->D E Gaseous Effluent (SO2) D->E F Solid Residue (Sulfur) D->F G Scrub with Basic Solution (e.g., NaOH, NaHCO3) E->G H Collect as Flammable Solid Waste F->H I Dispose as Aqueous Waste G->I J Dispose via Hazardous Waste Vendor H->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of sulfur monoxide (SO). Given the unique chemical nature of this compound, this guide emphasizes a risk-assessment-based approach to ensure the safety of all laboratory personnel. We aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound is a highly reactive and thermodynamically unstable inorganic compound.[1][2] It is typically found only as a dilute gas and will readily convert to disulfur (B1233692) dioxide (S₂O₂) when concentrated or condensed.[1][2] Due to its inherent instability, it is unlikely that researchers will handle pure, concentrated this compound. Instead, it is often generated in situ from precursor compounds for immediate use in chemical reactions. Therefore, a comprehensive safety plan must account for the hazards associated with the precursor chemicals, the reactivity of this compound itself, and its decomposition products, primarily sulfur dioxide (SO₂).

Core Safety Principles for Handling this compound

Given the challenges in studying and handling this compound due to its high reactivity, a robust safety protocol is paramount.[3] The following principles should be strictly adhered to:

  • Engineering Controls as the First Line of Defense: All work with this compound or its precursors must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Thorough Risk Assessment: Before any experiment, a detailed risk assessment must be performed. This assessment should identify all potential hazards, including the precursor chemicals, the reaction conditions (temperature, pressure), and all possible reaction products and byproducts.

  • Emergency Preparedness: Ensure that all personnel are familiar with emergency procedures, including the location and operation of safety showers, eyewash stations, and fire extinguishers. An emergency plan for accidental gas releases should be in place.[4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be determined by the specific experimental conditions outlined in your risk assessment. The following table summarizes the recommended PPE for handling precursors and the dilute gas stream of this compound.

PPE Category Recommended Equipment Rationale and Key Considerations
Respiratory Protection - Full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) - Self-Contained Breathing Apparatus (SCBA) for high concentrations or emergenciesTo protect against inhalation of toxic precursor vapors, this compound gas, and its decomposition product, sulfur dioxide.[5][6] The choice of cartridge will depend on the precursor used.
Eye and Face Protection - Chemical splash goggles and a full-face shieldTo protect against splashes of corrosive precursors and potential projectiles from unexpected vigorous reactions.[7]
Hand Protection - Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) - Consider double-gloving for prolonged workTo prevent skin contact with hazardous precursor chemicals.[5] The specific glove material should be selected based on its resistance to the chemicals being handled.
Body Protection - Chemical-resistant disposable coveralls (e.g., Tychem®) - Flame-resistant lab coatTo protect against splashes and contamination of personal clothing.[5][8] A flame-resistant lab coat is advisable if flammable solvents or reagents are in use.
Foot Protection - Closed-toe, chemical-resistant shoes or bootsTo protect feet from chemical spills and falling objects.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from the initial planning stages through to the final disposal of waste. This workflow emphasizes the cyclical nature of risk assessment and procedural refinement.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Conduct Detailed Risk Assessment B Review Safety Data Sheets (SDS) for all Reagents A->B C Select and Inspect Appropriate PPE B->C D Prepare and Inspect Experimental Apparatus C->D E Work in a Certified Chemical Fume Hood D->E Proceed to Experiment F Generate this compound In Situ E->F G Monitor Reaction Continuously F->G H Quench Reaction and Neutralize Excess Reagents G->H I Segregate Waste Streams (Solid, Liquid, Gas) H->I Proceed to Disposal J Neutralize Acidic Waste Products I->J K Dispose of Waste in Accordance with Regulations J->K L Decontaminate Glassware and Equipment K->L L->A Review and Refine Protocol for Next Experiment

Caption: A workflow diagram illustrating the key safety stages for handling this compound.

Quantitative Data and Hazard Summary

The following table provides a summary of key data for this compound and its common decomposition product, sulfur dioxide. This information is essential for conducting a thorough risk assessment.

Property This compound (SO) Sulfur Dioxide (SO₂)
Molar Mass 48.064 g/mol [1]64.07 g/mol
Appearance Colorless gas[1]Colorless gas with a pungent, suffocating odor[6]
Stability Thermodynamically unstable; converts to S₂O₂[1][2]Stable under normal conditions[6]
Boiling Point N/A (decomposes)-10 °C[6]
Primary Hazards Highly reactiveVery toxic by inhalation, irritates eyes and mucous membranes[6]

Disposal Plan

Proper disposal of waste generated from experiments involving this compound is critical to prevent environmental contamination and ensure laboratory safety.

  • Neutralization of Gaseous Waste: The exhaust from the reaction apparatus should be passed through a scrubbing solution to neutralize any unreacted this compound and its decomposition product, sulfur dioxide. A basic solution, such as sodium bicarbonate or sodium hydroxide, can be used.

  • Quenching of the Reaction Mixture: At the end of the experiment, the reaction mixture should be carefully quenched to neutralize any remaining reactive species. The specific quenching agent will depend on the reagents used in the reaction.

  • Segregation and Labeling of Waste: All waste materials, including the scrubbing solution and the quenched reaction mixture, must be collected in properly labeled waste containers. Waste should be segregated into compatible streams (e.g., aqueous, organic, solid).

  • Disposal According to Institutional Guidelines: All chemical waste must be disposed of in accordance with local, state, and federal regulations, as well as the specific guidelines of your institution.[9] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.